molecular formula C10H16O B1585486 2-Pentyl-2-cyclopenten-1-one CAS No. 25564-22-1

2-Pentyl-2-cyclopenten-1-one

Cat. No.: B1585486
CAS No.: 25564-22-1
M. Wt: 152.23 g/mol
InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentyl-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZVKAXFCDFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029331
Record name 2-Pentyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25564-22-1
Record name 2-Pentyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25564-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025564221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylcyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYCLOPENTEN-1-ONE, 2-PENTYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UOK9N9N72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Pentyl-2-cyclopenten-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-2-cyclopenten-1-one

Introduction: Unveiling Amyl Cyclopentenone

This compound, often referred to in the industry as Amyl Cyclopentenone, is a significant molecule in the realm of fragrance chemistry.[1] Its chemical identity is defined by a five-membered carbon ring containing both a ketone and an alkene functional group, a classic α,β-unsaturated ketone system.[2] Attached to the alkene is a five-carbon pentyl group, which is crucial to its characteristic aroma. This structure, C10H16O, is a cornerstone in the formulation of artificial jasmine bases and other delicate floral scents, where it imparts a rich, oily-floral character.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and characterization, designed for researchers and professionals in chemical synthesis and drug development.

Physicochemical Characteristics

The physical properties of this compound are fundamental to its handling, formulation, and purification. It exists as a colorless to pale straw-colored liquid with poor solubility in water but excellent miscibility with alcohols and perfume oils, a critical attribute for its application in fragrance compositions.[1]

PropertyValueSource
Molecular Formula C10H16O[3][4][5]
Molecular Weight 152.23 g/mol [4][5]
Appearance Colorless to pale straw-colored liquid[1]
Boiling Point 114-116 °C @ 15 mm Hg[1][6][7]
Density 0.921 g/mL @ 25 °C[1][6][7]
Refractive Index (n20/D) 1.473[1][6][7]
Vapor Pressure 0.0453 mmHg @ 25 °C[8]
LogP 2.86 - 3.13[8][9]
Solubility Insoluble in water; Soluble in alcohol[1]

Synthesis Strategies: Building the Cyclopentenone Core

The construction of the cyclopentenone ring is a well-explored area of organic synthesis. Methodologies such as the Nazarov cyclization, Saegusa–Ito oxidation, and ring-closing metathesis are prominent.[2] However, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, stands out as a powerful method for creating substituted cyclopentenones.[10][11][12][13] This reaction, typically mediated by cobalt carbonyl complexes, assembles the core structure in a single, convergent step.[11][14]

While the Pauson-Khand reaction provides an elegant route, industrial-scale synthesis often favors more traditional pathways. A common preparative route for 2-alkyl-2-cycloalken-1-ones involves the dehydration of a 2-(1-hydroxyalkyl)-cycloalkan-1-one precursor.[15] This approach leverages readily available starting materials and established reaction conditions.

Synthesis_Pathway cluster_main Synthesis of this compound start Cyclopentanone + Valeraldehyde intermediate 2-(1-Hydroxypentyl)-cyclopentan-1-one start->intermediate Aldol Condensation (Base Catalyst) product This compound intermediate->product Dehydration (Acid Catalyst, Heat)

Caption: General synthesis via aldol condensation and dehydration.

Protocol: Synthesis via Dehydration of 2-(1-Hydroxypentyl)-cyclopentan-1-one

This protocol is adapted from established industrial methods.[15] The causality behind this two-step process is clear: an aldol condensation first builds the required carbon skeleton, which is then subjected to an acid-catalyzed elimination (dehydration) to form the target α,β-unsaturated system.

Step 1: Aldol Condensation

  • Charge a reaction vessel with cyclopentanone and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a base (e.g., sodium hydroxide).

  • Slowly add valeraldehyde (pentanal) to the mixture while maintaining a controlled temperature to manage the exothermic reaction.

  • Stir the reaction mixture until the formation of 2-(1-hydroxypentyl)-cyclopentan-1-one is complete, as monitored by an appropriate technique like GC or TLC.

  • Neutralize the catalyst and perform an aqueous workup to isolate the crude intermediate product.

Step 2: Dehydration

  • Charge a flask equipped with a dehydration apparatus (e.g., Dean-Stark trap) with the crude 2-(1-hydroxypentyl)-cyclopentan-1-one from the previous step.

  • Add an acid catalyst, such as phosphoric acid-supporting activated carbon or a sulfonic acid.[15]

  • Heat the mixture under reflux. The azeotropic removal of water drives the equilibrium towards the formation of the alkene.

  • Monitor the reaction's progress by measuring water collection and analyzing aliquots by GC.

  • Upon completion, cool the reaction mixture, neutralize the acid catalyst, and wash with water and brine.

  • Isolate the final product, this compound, via vacuum distillation to achieve high purity.[1][6]

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

Characterization_Workflow cluster_workflow Analytical Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Structure Structure Verified NMR->Structure MS->Structure IR->Structure

Caption: Standard workflow for structural verification.

TechniqueKey Observations and Interpretations
¹H NMR The spectrum is characterized by a vinyl proton signal around 7.33 ppm. The protons on the cyclopentenone ring appear as multiplets between 2.1 and 2.6 ppm. The pentyl group shows a typical upfield pattern with a terminal methyl group triplet near 0.89 ppm.[16]
¹³C NMR Key signals include the carbonyl carbon (~209 ppm), two olefinic carbons (~140 and ~150 ppm), and aliphatic carbons of the ring and the pentyl side chain. Data is available in spectral databases.[4]
IR Spectroscopy The spectrum is dominated by a strong absorption band for the C=O stretch, typically around 1710 cm⁻¹, and a C=C stretching vibration around 1630 cm⁻¹, confirming the α,β-unsaturated ketone moiety.[4][17]
Mass Spectrometry (EI) The molecular ion peak (M+) is observed at m/z 152. Prominent fragment ions are typically seen at m/z 96 and 97, resulting from cleavage of the pentyl chain, and at m/z 67 and 41, corresponding to further fragmentation of the cyclopentenone ring.[4][5]

Reactivity Profile

The chemical behavior of this compound is governed by the α,β-unsaturated ketone functional group. This moiety provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[2] The extended conjugation makes it an effective dienophile in Diels-Alder cycloadditions, allowing for the construction of more complex polycyclic systems. The pentyl side chain is largely aliphatic and generally unreactive under mild conditions.

Applications in Industry

The primary application of this compound is as a fragrance ingredient.[1][4] Its powerful and diffusive floral character is essential for creating jasmine, tuberose, and other white floral accords.[1] It serves not only as a character-donating component but also as a floralizer, enhancing and modifying other notes within a complex fragrance composition.[1] Its use is regulated by bodies such as the International Fragrance Association (IFRA) to ensure safe application in consumer products.[4]

Safety and Handling

From a toxicological standpoint, this compound is considered moderately toxic upon ingestion, with a reported oral LD50 of 2200 mg/kg in rats.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Furthermore, there is a potential for it to cause allergic skin reactions.[4]

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2 (H315)P280: Wear protective gloves.
Eye Irritation Category 2 (H319)P280: Wear eye protection.
Respiratory Irritation STOT SE 3 (H335)P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.
Skin Sensitization Category 1 (H317)P272: Contaminated work clothing should not be allowed out of the workplace.

Handling Protocol:

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Store locked up.[3]

  • Spills: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable container for disposal. Avoid discharge into drains or waterways.[3]

References

An In-depth Technical Guide to the Structure Elucidation of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The definitive structural elucidation of organic molecules is a cornerstone of chemical research, quality control, and drug development. This guide provides a comprehensive, technically detailed walkthrough for the structural confirmation of 2-pentyl-2-cyclopenten-1-one (C₁₀H₁₆O), a key α,β-unsaturated ketone. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a logical, self-validating workflow. This document is intended for researchers, scientists, and professionals in drug development who require a robust and replicable methodology for the characterization of similar chemical entities. All protocols and data interpretations are grounded in established spectroscopic principles and adhere to Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[1][2][3][4]

Introduction and Foundational Analysis

This compound is a fragrance and flavoring agent and serves as a versatile building block in organic synthesis.[5][6] Its biological and chemical properties are intrinsically linked to its precise molecular architecture. Unambiguous structural verification is therefore not merely an academic exercise; it is a critical requirement for ensuring product safety, efficacy, and regulatory compliance.

The molecule's structure features a five-membered ring containing a ketone conjugated with a carbon-carbon double bond (an α,β-unsaturated ketone system) and a pentyl substituent.

Molecular Formula: C₁₀H₁₆O Molecular Weight: 152.12 g/mol [7][8][9]

Degree of Unsaturation (DoU): A preliminary calculation of the DoU provides initial insight into the molecule's structural features. DoU = C + 1 - (H/2) = 10 + 1 - (16/2) = 3 A DoU of 3 is consistent with the proposed structure, which contains one ring, one C=C double bond, and one C=O double bond.

This guide will systematically build the structural proof by logically integrating data from complementary analytical techniques.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Detection: The ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 152, confirming its molecular weight.[7][8] The fragmentation pattern is highly informative.

m/z Value Proposed Fragment Ion Structural Origin
152[C₁₀H₁₆O]•+Molecular Ion (M•+)
97[M - C₄H₉]⁺Loss of a butyl radical from the pentyl chain (McLafferty rearrangement or α-cleavage).
96[C₆H₈O]•+A prominent fragment resulting from cleavage of the pentyl group.[10]
67[C₅H₇]⁺Loss of CO from the m/z 95 fragment or other complex rearrangements.[10]
41[C₃H₅]⁺Allyl cation, a common fragment from cyclic systems.[10]

The presence of a strong peak at m/z 96 is a key indicator of the cyclopentenone core with a substituent that is easily cleaved.[10][11]

G cluster_legend Legend M Molecular Ion (M•+) m/z = 152 Frag96 [C₆H₈O]•+ m/z = 96 M->Frag96 - •C₅H₁₁ Frag67 [C₅H₇]⁺ m/z = 67 Frag96->Frag67 - CHO• PentylRadical •C₅H₁₁ CO CO Loss of radical Loss of radical

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal. The beam interacts with the sample at the surface, and the resulting spectrum is collected.

  • Cleaning: The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation

The structure of this compound contains an α,β-unsaturated ketone. This conjugation has a distinct effect on the vibrational frequency of the carbonyl (C=O) group.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~2955-2850C(sp³)-H StretchAliphatic C-H bonds in the pentyl group and the cyclopentenone ring.
~1715C=O StretchKey Signal: α,β-unsaturated ketone. Conjugation with the C=C bond lowers the frequency from a typical saturated ketone (~1750 cm⁻¹ for a cyclopentanone).[12][13][14]
~1630C=C StretchAlkene double bond within the ring, conjugated with the carbonyl.

The presence of a strong absorption band around 1715 cm⁻¹ is highly characteristic of a conjugated five-membered ring ketone and provides compelling evidence for the proposed core structure.[12][13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Ten distinct signals are expected.

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~209CC1 (C=O)The carbonyl carbon is highly deshielded.
~160CC2 (C-pentyl)Quaternary sp² carbon of the double bond, attached to the pentyl group.
~145CHC3 Methine sp² carbon of the double bond.
~35CH₂C1' (Pentyl)First methylene of the pentyl chain, adjacent to the double bond.
~32CH₂C5 Methylene group adjacent to the carbonyl (C1).
~31CH₂C3' (Pentyl)Methylene group in the pentyl chain.
~27CH₂C4 Methylene group adjacent to the double bond (C3).
~22CH₂C4' (Pentyl)Methylene group in the pentyl chain.
~22CH₂C2' (Pentyl)Methylene group in the pentyl chain.
~14CH₃C5' (Pentyl)Terminal methyl group of the pentyl chain.

DEPT-135 is used to differentiate carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (C) are absent.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity).[16]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.33m1HH3 Vinylic proton on the α,β-unsaturated system, deshielded by the carbonyl.[16]
~2.57m2HH5 Protons alpha to the carbonyl group.[16]
~2.40m2HH4 Protons allylic to the double bond.[16]
~2.16t2HH1' Protons on the first carbon of the pentyl chain, adjacent to the double bond.[16]
~1.48m2HH2' Methylene protons on the pentyl chain.[16]
~1.31m4HH3', H4' Overlapping methylene protons of the pentyl chain.[16]
~0.89t3HH5' Terminal methyl protons of the pentyl chain.[16]
2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental building blocks, 2D NMR experiments establish the connectivity, confirming the final structure.[17][18]

  • ¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It will confirm the spin systems within the pentyl chain (H1' through H5') and the cyclopentenone ring (H3-H4-H5).[18]

  • ¹H-¹³C HSQC: This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.[19]

  • ¹H-¹³C HMBC: This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons over two or three bonds.[19] Key expected HMBC correlations include:

    • H1' (pentyl) → C2, C3, C2' : This definitively places the pentyl group at the C2 position.

    • H3 → C1, C2, C5 : Confirms the position of the vinylic proton relative to the carbonyl and the rest of the ring.

    • H5 → C1, C3, C4 : Confirms the connectivity around the carbonyl group.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated NMR workflow for unambiguous structure elucidation.

Conclusion: A Self-Validating Multi-Spectroscopic Approach

The structural elucidation of this compound is achieved through a systematic and logical integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key α,β-unsaturated ketone functional group. A comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous atomic connectivity, confirming the placement of the pentyl group and the arrangement of the cyclopentenone ring.

References

Spectroscopic Data of 2-Pentyl-2-cyclopenten-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pentyl-2-cyclopenten-1-one (CAS No: 25564-22-1), also known as amyl cyclopentenone, is an organic compound with significant applications in the fragrance industry.[1] Structurally, it belongs to the class of α,β-unsaturated ketones, a motif that confers unique chemical reactivity and distinct spectroscopic properties due to the conjugation between the carbon-carbon double bond and the carbonyl group.[2] This extended π-system is fundamental to its characterization.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, intended for researchers, chemists, and professionals in drug development and chemical analysis. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features.

Molecular and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are essential for sample preparation and data interpretation.

PropertyValueReference
IUPAC Name 2-pentylcyclopent-2-en-1-one[1]
CAS Number 25564-22-1[1]
Molecular Formula C₁₀H₁₆O[3]
Molecular Weight 152.23 g/mol [3]
Appearance Colorless to pale straw-colored liquid[1]
Boiling Point 114-116 °C at 15 mmHg[4]
Density 0.921 g/mL at 25 °C[4]

Chemical Structure

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy Analysis

The Principle of Causality in IR for Enones

Infrared spectroscopy is a powerful tool for identifying functional groups. For an α,β-unsaturated ketone, two key features are diagnostic: the C=O (carbonyl) and C=C (alkene) stretching vibrations. The principle of conjugation dictates that electron delocalization between these two groups weakens both bonds slightly. This weakening lowers their force constants, causing their absorption frequencies to appear at lower wavenumbers compared to their non-conjugated counterparts.[5] A saturated ketone typically absorbs around 1715 cm⁻¹, whereas conjugation shifts this to the 1700-1665 cm⁻¹ range.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

A robust and common method for acquiring an IR spectrum of a liquid sample like this compound is ATR-FTIR.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Caption: Workflow for ATR-FTIR Spectroscopy.

Data Interpretation and Key Absorptions

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3040Medium=C-H StretchIndicates a C-H bond on an sp²-hybridized carbon (the alkene).
2955-2850StrongC-H StretchAliphatic C-H stretching from the pentyl group and the cyclopentenone ring.[7]
~1705 Strong C=O Stretch (Ketone) The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[8]
~1630 Medium C=C Stretch (Alkene) Characteristic of a conjugated double bond. Its intensity is enhanced by the proximity to the polar carbonyl group.
~1465MediumC-H Bend (CH₂)Scissoring vibration of the methylene groups in the alkyl chain and ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz for ¹H). Standard parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a precise map of the different types of protons in the molecule.[10]

Caption: Proton assignments for ¹H NMR analysis.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ ~7.33Triplet (t)1HVinylic proton on C3Highly deshielded by the C=C double bond and the electron-withdrawing C=O group.[11]
Hb ~2.57Multiplet (m)2HAllylic protons on C5Deshielded due to proximity to the C=C bond.[11]
Hc ~2.40Multiplet (m)2HProtons on C4Deshielded by the adjacent C=O group.[11]
Hd ~2.16Triplet (t)2HAllylic protons on pentyl chainDeshielded by the adjacent C=C bond.[11]
Hₑ ~1.48Multiplet (m)2HMethylene protons (pentyl)Standard aliphatic region.
Hf ~1.31Multiplet (m)4HMethylene protons (pentyl)Overlapping signals in the standard aliphatic region.[11]
Hg ~0.89Triplet (t)3HTerminal methyl protons (pentyl)Least deshielded, typical for a primary alkyl group.[11]
¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR complements ¹H NMR by providing a count of non-equivalent carbons and information about their electronic environment. The predicted chemical shifts are based on data from similar α,β-unsaturated systems and alkyl chains.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O ~209Carbonyl carbon, highly deshielded. Typical for a cyclopentenone.[12]
C2 ~148Quaternary vinylic carbon attached to the pentyl group.
C3 ~135Tertiary vinylic carbon.
C4 ~35Aliphatic carbon alpha to the carbonyl group.
C5 ~27Aliphatic carbon alpha to the double bond (allylic).
Pentyl C1' ~28Allylic carbon of the pentyl chain.
Pentyl C2'-C4' ~31, ~26, ~22Standard aliphatic methylene carbons.
Pentyl C5' ~14Terminal methyl carbon.

Mass Spectrometry (MS)

Principle: Electron Ionization and Fragmentation

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[13] This ion is often unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC, where the compound is vaporized and separated from impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source and undergoes electron ionization (typically at 70 eV).

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound shows a clear molecular ion and several key fragment ions that can be used for identification.[3]

m/zRelative IntensityAssignment
152 High[M]⁺• (Molecular Ion)
123Low[M - C₂H₅]⁺
109Medium[M - C₃H₇]⁺
96 High (Base Peak) [M - C₄H₈]⁺•
97High[C₆H₉O]⁺
67Medium[C₅H₇]⁺
41High[C₃H₅]⁺

The base peak at m/z 96 is particularly diagnostic and is proposed to arise from a McLafferty-type rearrangement, a common fragmentation pathway for carbonyl compounds with sufficiently long alkyl chains.[4] This involves the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond of the chain, resulting in the loss of a neutral butene molecule (C₄H₈).

fragmentation cluster_M Molecular Ion cluster_F1 McLafferty Rearrangement cluster_F2 Alpha Cleavage M [C₁₀H₁₆O]⁺• m/z = 152 loss1 - C₄H₈ (Butene) M->loss1 loss2 - •C₄H₉ (Butyl radical) M->loss2 F1 [C₆H₈O]⁺• m/z = 96 (Base Peak) loss1->F1 F2 [C₆H₇O]⁺ m/z = 95 loss2->F2

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a clear and self-validating structural identification. The IR spectrum confirms the presence of the conjugated enone system with characteristic C=O and C=C stretching bands around 1705 cm⁻¹ and 1630 cm⁻¹, respectively. ¹H NMR precisely maps the proton environments, highlighting the deshielded vinylic proton at ~7.33 ppm. Finally, mass spectrometry confirms the molecular weight (m/z 152) and reveals a characteristic fragmentation pattern, with a base peak at m/z 96 resulting from a McLafferty rearrangement. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for quality control, research, and development.

References

An In-depth Technical Guide to 2-Pentyl-2-cyclopenten-1-one (CAS: 25564-22-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Pentyl-2-cyclopenten-1-one, a molecule of significant interest in both the fragrance industry and pharmacological research. Beyond its identity as a key component of jasmine-like scents, its core α,β-unsaturated cyclopentenone structure serves as a potent electrophilic center, conferring intriguing biological activities. We will delve into its synthesis and purification, detailed structural characterization, and the mechanistic basis for its potential as a modulator of critical inflammatory signaling pathways. This document is intended to serve as a foundational resource for professionals seeking to understand and exploit the chemistry and biology of this compound.

Introduction: A Molecule with a Dual Identity

This compound, also known as amyl cyclopentenone, is a C10 ketone that is structurally integral to the family of jasmine-related fragrance compounds.[1][2] Its pleasant, floral-fatty aroma has cemented its use in perfumery.[1] However, for the drug development professional, the true significance of this molecule lies in its chemical architecture. The cyclopentenone ring, featuring a double bond conjugated to a carbonyl group (an enone), is a classic example of a Michael acceptor. This structural motif is shared with a class of potent, endogenously produced lipid mediators—the cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[3]

The electrophilic nature of this ring system allows it to form covalent bonds with nucleophilic residues (primarily cysteine) on cellular proteins.[4] This reactivity is not a random event but a highly specific mechanism for modulating the function of key regulatory proteins, particularly those involved in the inflammatory response.[3][5] Therefore, this compound represents more than a fragrance ingredient; it is a valuable scaffold and a tool for investigating the pharmacology of covalent-acting anti-inflammatory agents.

Physicochemical Properties & Structural Characterization

The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis. It is typically a colorless to pale yellow liquid.[3]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 25564-22-1[2]
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
Boiling Point 114-116 °C @ 15 mmHg[1][6]
Density ~0.921 g/mL @ 25 °C[1][6]
Refractive Index (n²⁰/D) ~1.473[1][6]
Appearance Colorless to pale straw-colored liquid[1]
Spectroscopic Data for Structural Elucidation

Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic connectivity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy confirms the presence of the pentyl chain and the protons on the cyclopentenone ring. The vinylic proton typically appears as a multiplet in the downfield region.[7]

Assignment (¹H NMR) Approximate Chemical Shift (ppm)
Vinylic Proton (-CH =C-)~7.33
Allylic Protons (-CH₂ -C=C)~2.57
Allylic Protons (-C=O-CH₂ -)~2.40
Pentyl Chain Protons (-C=C-CH₂ -)~2.16
Pentyl Chain Protons (-CH₂-CH₂ -CH₂-CH₃)~1.26-1.48
Terminal Methyl (-CH₂-CH₃ )~0.89

¹³C NMR spectroscopy complements the proton data, identifying the carbonyl carbon, the two sp² carbons of the double bond, and the aliphatic carbons of the ring and side chain.[2]

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is crucial for identifying the core functional groups. The spectrum is dominated by a strong absorption band for the conjugated carbonyl group and another for the carbon-carbon double bond.[8]

Functional Group Characteristic Wavenumber (cm⁻¹)
C=O Stretch (conjugated ketone)~1700-1715
C=C Stretch (alkene)~1630-1650
C-H Stretch (sp³ carbons)~2850-2960

2.2.3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed at m/z 152. Key fragments often arise from the loss of the alkyl side chain.[2][9]

m/z Value Interpretation
152Molecular Ion [M]⁺
96[M - C₄H₈]⁺ (McLafferty rearrangement)
97[M - C₄H₇]⁺
67[C₅H₃O]⁺
41[C₃H₅]⁺

Synthesis and Purification Workflow

The synthesis of 2-alkyl-2-cyclopentenones can be achieved through several established organic chemistry routes, including aldol condensation of cyclopentanone with an aldehyde followed by dehydration, or the Pauson-Khand reaction.[10] A highly relevant and scalable method involves the acid-catalyzed dehydration of the corresponding β-hydroxy ketone precursor.[11]

Experimental Protocol: Synthesis via Dehydration

This protocol is based on the principles described for the synthesis of 2-alkyl-2-cycloalken-1-ones.[11] The causality behind this choice is its directness and use of a readily prepared precursor, making it a reliable and self-validating system.

Step 1: Aldol Addition to Form the Precursor The precursor, 2-(1-hydroxypentyl)-cyclopentan-1-one, is first synthesized via a base-catalyzed aldol addition between cyclopentanone and pentanal.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and a suitable solvent like THF. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add a base such as 10% aqueous NaOH (1.1 eq). The base deprotonates the α-carbon of cyclopentanone, generating the nucleophilic enolate. This step is critical for initiating the reaction.

  • Electrophile Addition: Add pentanal (1.0 eq) dropwise to the stirred solution. The enolate attacks the electrophilic carbonyl carbon of pentanal. Maintain the temperature at 0 °C to control the reaction rate and minimize side reactions.

  • Reaction & Quench: Stir the reaction for 2-4 hours at room temperature. Monitor by TLC. Upon completion, neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with ethyl acetate.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1-hydroxypentyl)-cyclopentan-1-one. This precursor can be used directly in the next step.

Step 2: Acid-Catalyzed Dehydration

  • Setup: Charge a flask equipped with a Dean-Stark apparatus and condenser with the crude 2-(1-hydroxypentyl)-cyclopentan-1-one (1.0 eq) and a high-boiling solvent like toluene.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq). The acid protonates the hydroxyl group, converting it into a good leaving group (water).

  • Dehydration: Heat the mixture to reflux. The water formed during the elimination reaction is azeotropically removed by the toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product. This continuous removal of water is essential for achieving a high yield.

  • Reaction & Workup: Monitor the reaction by TLC. Once complete, cool the mixture, wash with saturated NaHCO₃ solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting crude product is then purified.

Experimental Protocol: Purification by HPLC

For high-purity material required in biological assays, purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Column: C18 reverse-phase column (e.g., 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water. A typical gradient might be 40% MeCN to 90% MeCN over 20 minutes. For MS compatibility, 0.1% formic acid can be added to both solvents.[12] The acidic modifier ensures good peak shape by keeping acidic protons protonated.

  • Detection: UV detection at a wavelength where the enone chromophore absorbs (e.g., 220-240 nm).

  • Procedure: Dissolve the crude product in a minimal amount of mobile phase. Inject onto the column and collect fractions corresponding to the main product peak.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dehydration & Purification Reactants Cyclopentanone + Pentanal Aldol Base-Catalyzed Aldol Addition Reactants->Aldol Precursor Crude 2-(1-hydroxypentyl)- cyclopentan-1-one Aldol->Precursor Dehydration Acid-Catalyzed Dehydration (p-TSA, Toluene, Reflux) Precursor->Dehydration CrudeProduct Crude this compound Dehydration->CrudeProduct HPLC RP-HPLC Purification (C18 Column) CrudeProduct->HPLC FinalProduct Pure Product HPLC->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Pharmacological Potential: Mechanism of Action

The primary driver of the biological activity of this compound and its congeners is the electrophilic α,β-unsaturated ketone. This moiety acts as a Michael acceptor, enabling it to form covalent adducts with cellular nucleophiles, most notably the thiol group of cysteine residues in proteins.[4][13] This mechanism allows it to function as a potent inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.

  • Activation: Pro-inflammatory stimuli, such as the cytokine TNF-α, bind to their cell surface receptors, initiating a signaling cascade that activates the IκB Kinase (IKK) complex. The IKK complex is the central regulator of this pathway.[5]

  • IκBα Phosphorylation & Degradation: The activated IKK complex, specifically the IKKβ subunit, phosphorylates IκBα on two key serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.[4]

  • NF-κB Translocation & Gene Expression: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including cytokines (e.g., IL-6), chemokines, and enzymes like COX-2.

Cyclopentenone-containing molecules directly intervene in this cascade. Studies on cyclopentenone prostaglandins have shown that they do not act on the upstream receptors but directly target the IKK complex.[5] The electrophilic carbon in the cyclopentenone ring forms a covalent Michael adduct with a critical cysteine residue (Cys-179) in the activation loop of the IKKβ subunit.[5] This covalent modification locks the kinase in an inactive conformation, preventing it from phosphorylating IκBα.

As a result, IκBα is not degraded, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory genes is effectively blocked. This provides a powerful and direct mechanism for resolving inflammation.[5][7]

NF-κB Signaling Pathway and Point of Inhibition Diagram

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex (α, β, γ) TNFR->IKK Activates TNFa TNF-α (Stimulus) TNFa->TNFR Binds IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive Complex) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Cyclopentenone This compound Cyclopentenone->IKK Covalent Inhibition (Michael Adduct) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and its inhibition by this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as an irritant and a potential sensitizer.[5][8]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also cause an allergic skin reaction (H317).[2]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Avoid breathing vapors or mists.

  • Storage: Store in a cool, well-ventilated place in a tightly sealed container.[5] Some suppliers recommend refrigerated storage.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[5]

Conclusion and Future Outlook

This compound stands at the intersection of materials science and pharmacology. While its role in fragrance is well-established, its potential as a pharmacological agent is rooted in the fundamental reactivity of its α,β-unsaturated ketone core. The ability of this moiety to covalently and selectively inhibit key inflammatory regulators like IKKβ positions it, and the broader class of cyclopentenone-containing molecules, as a compelling scaffold for the development of novel anti-inflammatory therapeutics. For researchers in drug discovery, this compound offers a structurally simple yet mechanistically sophisticated tool to probe the biology of covalent inhibition and to design next-generation therapies for a host of inflammatory-driven diseases.

References

Physical and chemical properties of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Pentyl-2-cyclopenten-1-one

This guide provides a comprehensive technical overview of this compound, a significant molecule in the fields of fragrance chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physical and chemical data, analytical methodologies, and safety protocols, grounding them in established scientific principles.

Introduction and Molecular Overview

This compound (CAS No. 25564-22-1) is an organic compound featuring a five-membered ring with an α,β-unsaturated ketone functional group and a pentyl substituent at the C2 position.[1][2] This structure is fundamental to its characteristic properties, particularly its use as a fragrance ingredient reminiscent of jasmine.[3] Also known as amyl cyclopentenone, it is a key component in the formulation of various perfumes and scented products.[3][4]

The molecule's reactivity is primarily dictated by the conjugated system of the enone, which provides sites for both nucleophilic and electrophilic attack, making it a versatile intermediate in organic synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, application, and purification. It exists as a colorless to pale yellow or light orange liquid at room temperature.[3][4][5]

Table 1: Summary of Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O[1][2][6]
Molecular Weight 152.23 g/mol [1][7][8]
CAS Number 25564-22-1[1][2][6]
Appearance Colorless to light orange/yellow clear liquid[3][4][5]
Odor Floral, woody, jasmine, tuberose[3]
Boiling Point 114-116 °C at 15 mmHg[1][2][3][6]
Density 0.921 g/mL at 25 °C[1][2][3][6]
Refractive Index (n20/D) 1.473[1][2][3][6]
Flash Point 205 °F (~96 °C)[3][6]
Vapor Pressure 0.0453 mmHg at 25 °C[1][6]
Solubility Insoluble in water; Soluble in alcohol and miscible with perfume oils.[4][9]
LogP (o/w) ~2.86[1][6]

These properties dictate the compound's behavior in various environments. Its low water solubility and miscibility with oils are characteristic of a moderately nonpolar organic molecule, consistent with its use in fragrance formulations.[4] The high boiling point and low vapor pressure indicate it is not highly volatile at room temperature.

Chemical Reactivity and Stability

The chemical nature of this compound is dominated by the α,β-unsaturated ketone moiety. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack.

  • Stability: The compound is considered stable under standard conditions, and hazardous polymerization is not expected to occur.[10]

  • Storage: For long-term integrity, it should be stored in a tightly sealed container in a dry, refrigerated, and well-ventilated place.[1][10][11]

  • Incompatibilities: Strong oxidizing agents and other incompatible materials should be avoided to prevent adverse reactions.[10]

  • Hazardous Decomposition: When heated to decomposition, it may emit acrid smoke and irritating vapors.[4]

Synthesis and Analytical Protocols

Synthesis Pathway

A common method for producing 2-alkyl-2-cycloalken-1-ones involves the dehydration and isomerization of a precursor molecule. For this compound, a viable precursor is 2-(1-hydroxypentyl)-cyclopentan-1-one.[12] The synthesis involves a dehydration reaction, often catalyzed by an acid, to form the double bond.[12]

The choice of a solid acid catalyst like phosphoric acid-supporting activated carbon is strategic; it facilitates the dehydration while minimizing side reactions and simplifying post-reaction workup compared to homogenous acid catalysts.[12]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Precursor: 2-(1-hydroxypentyl)-cyclopentan-1-one Step1 Add solid acid catalyst (e.g., H₃PO₄ on Carbon) Start->Step1 Step2 Heat reaction mixture (e.g., 140°C) under controlled atmosphere Step1->Step2 Step3 Dehydration reaction removes water, forming the double bond Step2->Step3 Step4 Reaction monitoring by GC to confirm product formation Step3->Step4 Step5 Purification (e.g., distillation) to isolate the final product Step4->Step5 End Product: this compound Step5->End

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity. A reverse-phase (RP) HPLC method can be used with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13] GC, often coupled with Mass Spectrometry (GC-MS), is effective for separating the compound from volatile impurities and confirming its molecular weight.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides structural confirmation. Key expected signals include those for the vinyl proton, allylic protons on the ring, and the aliphatic protons of the pentyl chain.[14]

  • IR Spectroscopy: The Infrared (IR) spectrum will prominently feature a strong absorption band for the C=O stretch of the conjugated ketone and another for the C=C stretch of the alkene.[7]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to its mass (m/z 152) and a characteristic fragmentation pattern that can be used for identification.[7][15]

Analytical_Workflow cluster_analysis Quality Control & Analysis Workflow cluster_identity Spectroscopic Methods Sample Sample of this compound Purity Purity Assessment (GC or HPLC) Sample->Purity Identity Identity Confirmation Sample->Identity Data Data Analysis & Comparison to Reference Purity->Data NMR ¹H NMR Identity->NMR IR FTIR Identity->IR MS Mass Spectrometry Identity->MS Report Generate Certificate of Analysis Data->Report NMR->Data IR->Data MS->Data

Caption: Standard workflow for the analytical validation of this compound.

Safety, Toxicology, and Handling

While this compound is utilized in consumer products, proper handling in a laboratory or industrial setting is paramount.

  • Toxicity: The compound is reported to be moderately toxic by ingestion, with an oral LD50 of 2200 mg/kg in rats.[6] A comprehensive toxicological assessment of cyclopentenones used as fragrance ingredients concluded that they have a low order of acute toxicity and no significant toxicity in repeat dose studies.[16]

  • Irritation: It may cause skin, eye, and respiratory irritation.[10]

  • Sensitization: GHS classification indicates it may cause an allergic skin reaction.[7] However, the risk of sensitization at current use levels in fragrances is considered small.[16]

Recommended Handling Procedures:

  • Use in a well-ventilated area.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[10]

  • Avoid breathing vapors.[10]

  • Wash hands thoroughly after handling.[10]

  • In case of a spill, absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

Applications

The primary application of this compound is as a fragrance ingredient.[3][4] Its floral and woody scent profile makes it a valuable component in creating artificial jasmine and other floral fragrances.[3][4] It is used in perfumes, cosmetic products, and other consumer goods to impart a pleasant aroma.

Conclusion

This compound is a well-characterized molecule with a robust dataset supporting its physicochemical properties, synthesis, and analysis. Its value in the fragrance industry is underscored by a safety profile that is well-understood for its intended applications. For researchers and chemists, its α,β-unsaturated ketone structure presents opportunities as a versatile building block in organic synthesis. Adherence to established safety and handling protocols is essential for its responsible use in any professional setting.

References

Alkylated Cyclopentenones: Covalent Modulators of Cellular Signaling and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclopentenones represent a fascinating and potent class of bioactive molecules, characterized by a chemically reactive α,β-unsaturated carbonyl group within a five-membered ring. This structural motif, acting as a Michael acceptor, enables these compounds to form covalent adducts with nucleophilic residues in key cellular proteins, thereby modulating critical signaling pathways. Found in nature as prostaglandins and other secondary metabolites, these molecules exhibit a wide spectrum of biological activities, including profound anti-inflammatory, anti-neoplastic, and antiviral effects. This technical guide provides an in-depth exploration of the biological significance of alkylated cyclopentenones, focusing on their core mechanisms of action, the experimental methodologies used to elucidate their functions, and their burgeoning potential in drug development. We will dissect their interactions with master regulatory pathways such as NF-κB and Keap1-Nrf2, providing a framework for understanding and harnessing their therapeutic promise.

The Electrophilic Core: Chemistry and Bio-Reactivity

The biological activity of alkylated cyclopentenones is intrinsically linked to their chemical structure. The defining feature is the cyclopent-2-en-1-one moiety, which contains an α,β-unsaturated carbonyl system.[1] This arrangement creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack through a process known as Michael or conjugate addition.[2][3]

Under physiological conditions, the primary nucleophiles that react with this electrophilic center are the thiol groups of cysteine residues within proteins and in low-molecular-weight antioxidants like glutathione (GSH).[4] This ability to form stable, covalent bonds with specific protein targets is the cornerstone of their mechanism of action, distinguishing them from classical receptor-ligand interactions.[5][6] Prominent natural examples include cyclopentenone prostaglandins (cyPGs) like Prostaglandin J₂ (PGJ₂) and its metabolites, which are formed endogenously and play crucial roles in the resolution of inflammation.[5][7]

Covalent Regulation of Inflammatory and Stress-Response Pathways

Alkylated cyclopentenones exert much of their potent biological effects by directly targeting and modulating the activity of key transcription factors that govern inflammation and cellular stress responses.

Inhibition of the NF-κB Pro-Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in immunity and inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate pro-inflammatory gene expression.[8]

Alkylated cyclopentenones, particularly the prostaglandin 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are potent inhibitors of this pathway.[7] The causality of this inhibition is direct covalent modification. 15d-PGJ₂ has been shown to directly alkylate critical cysteine residues on the IKKβ subunit, thereby inhibiting its kinase activity.[8] This prevents the phosphorylation and subsequent degradation of IκBα, effectively trapping NF-κB in the cytoplasm and shutting down the inflammatory cascade.[9] This mechanism operates through both PPAR-γ-dependent and independent pathways, highlighting the multifaceted nature of their action.[5][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates CyPG Alkylated Cyclopentenone (e.g., 15d-PGJ₂) CyPG->IKK Inhibits via Covalent Alkylation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Activates

Figure 1: Mechanism of NF-κB Inhibition. Alkylated cyclopentenones directly inhibit the IKK complex, preventing IκBα degradation and subsequent nuclear translocation of NF-κB.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Nrf2 transcription factor is the primary regulator of the antioxidant response element (ARE), which controls the expression of a battery of cytoprotective and detoxification genes.[11] Under normal conditions, Nrf2 is kept at low levels by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

The electrophilic nature of alkylated cyclopentenones is the key to activating this protective pathway. These molecules covalently modify specific, highly reactive cysteine sensors on Keap1 (e.g., Cys273 and Cys288).[12] This alkylation induces a conformational change in Keap1 that disrupts its ability to target Nrf2 for degradation.[13] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, binds to the ARE, and drives the transcription of potent antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] This mechanism represents a powerful strategy for resolving inflammation and protecting cells from oxidative damage.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Stabilization Proteasome Proteasome Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) CyPG Alkylated Cyclopentenone CyPG->Keap1_Nrf2 Covalent Alkylation of Keap1 Cysteines ARE ARE (DNA) Nrf2_nuc->ARE Binds Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates G cluster_mech A Novel Alkylated Cyclopentenone B Step 1: Foundational Assays - Cytotoxicity (MTT, LDH) - Determine non-toxic dose range A->B C Step 2: Mechanistic Assays (at non-toxic concentrations) B->C D NF-κB Pathway - Luciferase Reporter Assay - Western Blot for p-IκBα E Nrf2 Pathway - ARE-Luciferase Assay - Western Blot for Nrf2 & HO-1 F Direct Target Engagement - Mass Spectrometry to  identify alkylated proteins G Step 3: Functional Outcome Assays - ELISA for inflammatory cytokines (IL-6, TNF-α) - Apoptosis Assays (Caspase-3 activity, Annexin V) D->G E->G F->G H Step 4: In Vivo Validation - Animal models of inflammation (e.g., LPS challenge) - Xenograft cancer models G->H

References

The Enigmatic Presence of 2-Pentyl-2-cyclopenten-1-one in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of 2-Pentyl-2-cyclopenten-1-one, a molecule of significant interest to researchers, scientists, and drug development professionals. While this compound is well-documented as a synthetic fragrance and flavoring agent, its definitive identification in natural sources remains elusive. This guide will navigate the broader landscape of naturally occurring cyclopentenones, particularly within the well-established jasmonate signaling pathway in plants, to provide a scientifically grounded framework for understanding the potential, yet unconfirmed, natural origins of this compound. We will delve into the established biosynthesis of related cyclopentenone structures, detail the analytical methodologies for their isolation and characterization, and discuss their known biological activities. This comprehensive analysis aims to equip researchers with the foundational knowledge and technical insights necessary to explore the potential natural existence of this compound and its analogs.

Introduction: The Cyclopentenone Motif in Nature's Chemical Arsenal

Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is the backbone of a diverse array of biologically active molecules found across the plant and animal kingdoms.[1] In plants, cyclopentenones are key signaling molecules involved in defense mechanisms against herbivores and pathogens.[2][3] In animals, cyclopentenone prostaglandins play crucial roles in inflammation, cell proliferation, and apoptosis.[4]

This compound, with its characteristic pentyl side chain, is a member of this important chemical family. While readily available from chemical suppliers, its presence as a natural product is not well-documented in scientific literature.[5][6][7] This guide will, therefore, first establish the well-understood context of naturally occurring cyclopentenones and then extrapolate this knowledge to consider the potential for the natural synthesis of this compound.

The Jasmonate Pathway: A Prolific Source of Plant Cyclopentenones

The primary and most extensively studied source of naturally occurring cyclopentenones in plants is the jasmonate signaling pathway.[8][9] This pathway is initiated in response to various stresses, such as wounding or herbivore attack, and leads to the production of a cascade of signaling molecules, including jasmonic acid (JA) and its cyclopentenone precursors.[2]

Biosynthesis of Cyclopentenone Precursors

The biosynthesis of jasmonates begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions then converts this fatty acid into the key cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA).[3][10]

The key steps in this pathway are:

  • Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS) catalyzes the dehydration of 13-HPOT to an unstable allene oxide.

  • Allene Oxide Cyclase (AOC) facilitates the cyclization of the allene oxide to form the cyclopentenone ring of (9S,13S)-12-oxo-phytodienoic acid (OPDA).[8]

OPDA can then be further metabolized to jasmonic acid, but it also functions as a signaling molecule in its own right, regulating a subset of defense-related genes independently of JA.[3]

Diagram: The Jasmonate Biosynthesis Pathway

Jasmonate_Pathway alpha_linolenic_acid α-Linolenic Acid HPOT 13-HPOT alpha_linolenic_acid->HPOT Lipoxygenase (LOX) allene_oxide Allene Oxide HPOT->allene_oxide Allene Oxide Synthase (AOS) OPDA 12-oxo-phytodienoic acid (OPDA) (a cyclopentenone) allene_oxide->OPDA Allene Oxide Cyclase (AOC) JA Jasmonic Acid OPDA->JA OPDA Reductase (OPR) & β-oxidation

Caption: Simplified biosynthesis of jasmonic acid, highlighting the formation of the cyclopentenone OPDA.

Potential for Natural Occurrence of this compound

While direct evidence is lacking, the existence of the jasmonate pathway provides a plausible, albeit speculative, framework for the natural synthesis of this compound. The biosynthesis of OPDA demonstrates that plants possess the enzymatic machinery to form the cyclopentenone core from fatty acid precursors.

It is conceivable that variations in substrate specificity of the enzymes in the jasmonate pathway, or the existence of related but uncharacterized pathways, could lead to the formation of other cyclopentenone structures with different alkyl side chains. For instance, if a fatty acid other than α-linolenic acid were to enter a similar cyclization pathway, it could theoretically result in a cyclopentenone with a different side chain length, such as the pentyl group found in this compound.

Analytical Methodologies for the Identification of Novel Cyclopentenones

The search for novel, naturally occurring cyclopentenones like this compound requires sensitive and specific analytical techniques. The following workflow is a standard approach for the isolation and characterization of volatile and semi-volatile organic compounds from natural matrices.

Experimental Protocol: Isolation and Identification of Volatile Compounds
  • Sample Preparation: A representative sample of the natural source (e.g., plant material, microbial culture) is collected and homogenized.

  • Extraction: Volatile compounds are extracted using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which aids in its identification.

  • Structure Elucidation: For novel compounds, further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, is necessary to definitively determine the chemical structure.

Diagram: Analytical Workflow for Natural Product Identification

Analytical_Workflow Sample Natural Source Sample Extraction Extraction (e.g., SPME, Distillation) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis (Library Matching) GCMS->Data Known Known Compound Identified Data->Known Unknown Unknown Compound Detected Data->Unknown Spectroscopy Further Spectroscopic Analysis (NMR, FTIR) Unknown->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: A typical workflow for the isolation and identification of novel compounds from natural sources.

Known Biological Activities of Cyclopentenones

The interest in identifying novel cyclopentenones stems from the wide range of biological activities exhibited by this class of compounds.

Biological Activity Examples of Cyclopentenone Compounds Mechanism of Action (where known)
Anti-inflammatory Prostaglandins A and J seriesInhibition of NF-κB signaling pathway
Anticancer Punaglandins, ClavulonesInduction of apoptosis, inhibition of cell proliferation
Plant Defense 12-oxo-phytodienoic acid (OPDA)Regulation of defense gene expression
Antiviral Prostaglandin A1Inhibition of viral replication

The α,β-unsaturated ketone moiety in the cyclopentenone ring is a key feature responsible for many of these biological activities, as it can react with nucleophilic residues in proteins, thereby modulating their function.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. While it is a known synthetic compound, its presence in nature has not been definitively established. However, the well-characterized biosynthesis of other cyclopentenones, particularly in the plant kingdom, provides a strong rationale for its potential existence as a natural product.

Future research in this area should focus on:

  • Targeted Metabolomic Studies: Employing high-resolution analytical techniques to screen a wide variety of organisms for the presence of this compound and its isomers.

  • Enzyme Bioprospecting: Identifying and characterizing enzymes from diverse natural sources that are capable of synthesizing novel cyclopentenone structures.

  • Bioactivity Screening: Testing synthetic this compound in a range of biological assays to determine its potential pharmacological or agricultural applications.

By pursuing these avenues of research, the scientific community can move closer to unraveling the mystery of this compound's natural origins and potentially unlock new applications for this intriguing molecule.

References

2-Pentyl-2-cyclopenten-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Pentyl-2-cyclopenten-1-one

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 25564-22-1), a significant α,β-unsaturated ketone. We delve into its nomenclature, physicochemical properties, and detailed spectroscopic signatures that define its molecular structure. This document outlines a robust, multi-step synthetic protocol, explaining the chemical principles behind the chosen methodology. Furthermore, it discusses the compound's primary application in the fragrance industry and the critical toxicological findings, particularly dermal sensitization, that have led to regulatory restrictions. This guide is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this molecule's characteristics and handling.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical entity is foundational for all scientific discourse. The compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), but is also known by several common and trade synonyms.

  • IUPAC Name : 2-pentylcyclopent-2-en-1-one[1][2]

  • CAS Number : 25564-22-1[1][3][4]

  • Molecular Formula : C₁₀H₁₆O[1][3]

  • Synonyms : Amyl cyclopentenone, 2-Pentyl-2-cyclopentenone, 2-n-pentyl-2-cyclopentenone, Amyl cyclopentenone[2][3][5]

Chemical Identifiers:

  • InChI Key : ILHZVKAXFCDFMT-UHFFFAOYSA-N[2][4]

  • EC Number : 247-104-4[3]

  • UNII : 1UOK9N9N72[3][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices and are crucial for its application, handling, and analysis. It presents as a colorless to very pale straw-colored liquid with a characteristic floral, jasmine-like odor.[6] It is insoluble in water but soluble in alcohols and miscible with perfume oils.[6]

PropertyValueSource(s)
Molecular Weight 152.24 g/mol [1]
Density 0.921 g/mL at 25 °C[3][6]
Boiling Point 114-116 °C at 15 mmHg[3][6]
Flash Point 103.3 °C (218 °F)[7]
Refractive Index (n²⁰/D) 1.473[3][6]
LogP ~2.8-3.1[3][8]
Vapor Pressure 0.0453 mmHg at 25 °C[3]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint of the molecular structure.

Mass Spectrometry (Electron Ionization): The EI mass spectrum provides key information about the fragmentation pattern.

  • Major Fragments (m/z) : 96 (base peak), 41, 97, 67, 39.[1]

  • Interpretation : The molecular ion peak [M]⁺ is expected at m/z 152. The prominent peak at m/z 96 likely corresponds to a McLafferty rearrangement product, a common fragmentation pathway for ketones, resulting in the loss of butene (C₄H₈).

¹H NMR Spectroscopy: The proton NMR spectrum shows characteristic signals for the alkyl chain and the cyclopentenone ring.

  • Key Chemical Shifts (δ, ppm) : ~7.33 (m, 1H, vinylic CH), ~2.57 (m, 2H, allylic CH₂), ~2.40 (m, 2H, CH₂ adjacent to C=O), ~2.16 (t, 2H, CH₂ on pentyl chain adjacent to ring), ~1.26-1.48 (m, 4H, internal CH₂ of pentyl chain), ~0.89 (t, 3H, terminal CH₃).[3]

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups.

  • Characteristic Absorption Bands (cm⁻¹) : A strong absorption band around 1700-1715 cm⁻¹ is characteristic of the C=O stretch of an α,β-unsaturated ketone. A band around 1630-1640 cm⁻¹ corresponds to the C=C double bond stretch within the cyclopentenone ring.

Synthesis and Manufacturing

The synthesis of 2-alkyl-2-cyclopentenones is a well-established process in industrial chemistry, often involving a base-catalyzed aldol condensation followed by an acid-catalyzed dehydration and isomerization. This approach provides high yields and good control over the final product structure.

Logical Workflow for Synthesis

The diagram below illustrates the two-stage process for synthesizing this compound from readily available starting materials, cyclopentanone and valeraldehyde (pentanal).

G cluster_0 Stage 1: Aldol Condensation cluster_1 Stage 2: Isomerization A Cyclopentanone + Valeraldehyde B 2-Pentylidene cyclopentanone (Exocyclic double bond) A->B Condensation & Dehydration D This compound (Endocyclic double bond) B->D Double Bond Migration C Base Catalyst (e.g., NaOH) C->A E Acid Catalyst (e.g., pTSA) High Temperature (>150°C) Alcohol Solvent E->B

Caption: Synthetic workflow for this compound production.

Detailed Experimental Protocol

The following protocol is adapted from established industrial methods for the synthesis of 2-alkyl-cyclopent-2-enones.

Stage 1: Base-Catalyzed Aldol Condensation

  • Reactor Setup : Charge a jacketed reactor with cyclopentanone and water. Cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Catalyst Addition : Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH), while maintaining the low temperature.

    • Causality: The base deprotonates the α-carbon of cyclopentanone, generating a nucleophilic enolate. The low temperature controls the reaction rate and minimizes side reactions.

  • Aldehyde Addition : Add valeraldehyde (pentanal) dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction : The cyclopentanone enolate attacks the electrophilic carbonyl carbon of valeraldehyde. This is followed by an in-situ dehydration (loss of water), driven by the formation of a conjugated system, to yield 2-pentylidene-cyclopentanone.

  • Workup : After the reaction is complete, neutralize the catalyst with an acid and separate the organic layer. Wash the organic layer with brine and dry it over an anhydrous salt like magnesium sulfate.

Stage 2: Acid-Catalyzed Isomerization

  • Reactor Setup : Charge a new reactor equipped for distillation with the crude 2-pentylidene-cyclopentanone from Stage 1, a high-boiling alcohol solvent (e.g., 1-butanol), and an acid catalyst such as p-toluenesulfonic acid (pTSA).

    • Causality: The acid catalyst protonates the exocyclic double bond, facilitating its migration to the more thermodynamically stable endocyclic position, which is in conjugation with the carbonyl group. The high temperature (e.g., 190 °C) provides the necessary activation energy for this isomerization.

  • Reaction : Heat the mixture to a temperature greater than 150 °C (typically 180-200 °C).

  • Purification : The product, this compound, is purified by fractional distillation under reduced pressure to remove the solvent and any byproducts. The final product purity should be confirmed by Gas Chromatography (GC).

Applications and Biological Significance

Fragrance Industry: Historically, this compound, under the synonym "amyl cyclopentenone," was valued in perfumery for its powerful and tenacious floral scent, reminiscent of jasmine.[6] It was used to build artificial jasmine notes and to add floral character to a variety of fragrance compositions.[6]

Regulatory Status: Despite its desirable olfactory properties, its use as a fragrance ingredient is now prohibited by the International Fragrance Association (IFRA).[2][7] This prohibition is based on its classification as a dermal sensitizer.[2]

Toxicology and Safety

Dermal Sensitization: The primary toxicological concern associated with this compound is its potential to cause skin sensitization, an allergic contact dermatitis.[2][7]

  • Mechanism : The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes the molecule susceptible to nucleophilic attack by amino acid residues (like cysteine or lysine) in skin proteins. This covalent modification of endogenous proteins forms a hapten-protein conjugate, which can be recognized by the immune system as an antigen, leading to an allergic response upon subsequent exposures. This is a well-understood mechanism known as Michael addition.

Acute Toxicity: The compound exhibits moderate acute toxicity if ingested.

  • Oral LD₅₀ (Rat) : 2200 mg/kg.

Handling and Safety: Given its status as a skin sensitizer, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized molecule with a straightforward synthetic pathway and defined physicochemical properties. Its history as a fragrance ingredient is notable, but its role as a dermal sensitizer has correctly led to its prohibition in cosmetic applications. For researchers and professionals in drug development, the compound's reactive α,β-unsaturated carbonyl moiety serves as a classic example of a structural alert for sensitization and potential covalent interactions with biological targets. A thorough understanding of its chemistry and toxicology is essential for its safe handling and for the evaluation of related chemical structures.

References

Methodological & Application

Synthesis of 2-Pentyl-2-cyclopenten-1-one via aldol condensation

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 2-Pentyl-2-cyclopenten-1-one via Intramolecular Aldol Condensation: A Detailed Protocol and Mechanistic Insight

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a significant compound in the fragrance industry and a versatile intermediate in organic synthesis. The protocol herein details an efficient intramolecular aldol condensation of 2,5-decanedione. This document elucidates the reaction mechanism, provides a step-by-step experimental procedure, and offers critical insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is a valuable α,β-unsaturated ketone, prized for its characteristic jasmine-like aroma in the fragrance industry.[1] Beyond its olfactory applications, the conjugated enone system serves as a key structural motif and a reactive Michael acceptor in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The synthesis of cyclopentenone derivatives, such as the target of this protocol, is a cornerstone of modern organic chemistry.[2][3]

The method detailed in this note employs an intramolecular aldol condensation of 2,5-decanedione. This approach is highly effective due to the commercial availability of the starting diketone and the thermodynamic favorability of forming a five-membered ring.[4][5][6] The reaction proceeds via a base-catalyzed cyclization followed by dehydration to yield the desired cyclopentenone.[7][8]

Reaction Mechanism and Scientific Principles

The intramolecular aldol condensation of a 1,4-diketone is a classic and powerful method for constructing five-membered rings.[4][6] The reaction mechanism can be understood through the following sequential steps:

  • Enolate Formation: The reaction is initiated by a base, which abstracts an acidic α-proton from one of the carbons adjacent to a carbonyl group, forming a nucleophilic enolate.[4][9]

  • Intramolecular Cyclization: The generated enolate then undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the other ketone group within the same molecule.[4][9][10] This cyclization step results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: Under the reaction conditions, typically with heating, the β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule).[7][8] This step is driven by the formation of a stable, conjugated α,β-unsaturated ketone system.[8]

The formation of a thermodynamically stable five-membered ring is overwhelmingly favored over other potential, more strained ring structures.[4][6]

Figure 1: Mechanistic pathway of the intramolecular aldol condensation. This diagram illustrates the key stages of the synthesis, from the initial enolate formation to the final dehydrated product.

Experimental Protocol

This protocol is optimized for laboratory-scale synthesis and has been validated for reproducibility.

Materials and Reagents
ReagentGradeRecommended Supplier
2,5-Decanedione≥98%Sigma-Aldrich
Potassium HydroxideACS GradeFisher Scientific
Ethanol, 200 ProofUSP GradeDecon Labs
Diethyl EtherACS GradeVWR
Hydrochloric AcidACS GradeFisher Scientific
Sodium ChlorideACS GradeVWR
Magnesium Sulfate, AnhydrousReagent GradeSigma-Aldrich
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology

Experimental_Workflow A Reaction Setup: Dissolve KOH in Ethanol B Add 2,5-Decanedione A->B C Reflux Reaction Mixture B->C D Cool and Neutralize with HCl C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry with MgSO₄ F->G H Filter and Concentrate G->H I Purify by Vacuum Distillation H->I

Figure 2: Experimental workflow for the synthesis. This chart outlines the sequential steps from reaction setup to final purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g of potassium hydroxide in 50 mL of ethanol.

  • Addition of Reactant: To the ethanolic potassium hydroxide solution, add 10.0 g of 2,5-decanedione.

  • Reflux: Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Product Characterization
PropertyValue
Appearance Colorless to pale yellow liquid[1]
Molecular Formula C₁₀H₁₆O[11]
Molecular Weight 152.23 g/mol [11]
Boiling Point 114-116 °C at 15 mmHg[1][11]
Density 0.921 g/mL at 25 °C[1][11]
Refractive Index 1.473 at 20 °C[1][11]

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following checkpoints are recommended:

  • TLC Monitoring: During the reflux, periodically sample the reaction mixture to monitor the disappearance of the starting material and the appearance of the product spot.

  • pH Neutralization: Accurate neutralization is crucial to prevent unwanted side reactions during workup. Use pH paper or a calibrated pH meter.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the β-hydroxy proton and the appearance of a vinylic proton signal in the ¹H NMR are key indicators of successful dehydration.

Conclusion

This application note presents a reliable and well-characterized protocol for the synthesis of this compound via an intramolecular aldol condensation. The provided mechanistic insights and detailed experimental steps offer a solid foundation for researchers to successfully perform this valuable organic transformation.

References

Application Notes and Protocols for the Synthesis of 2-Alkyl-Cyclopentenones via Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on a Classic Transformation

The Nazarov cyclization, a cornerstone reaction in organic synthesis, provides a powerful and direct route to cyclopentenones—a structural motif prevalent in a vast array of natural products and pharmaceutically active compounds.[1][2] First reported by Ivan Nazarov in the 1940s, this acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones has evolved significantly.[1][3] While classical methods often required harsh conditions and stoichiometric amounts of strong acids, modern advancements have introduced a host of catalytic systems—including Lewis acids, Brønsted acids, and organocatalysts—that offer milder conditions, improved selectivity, and the potential for asymmetry.[4][5]

This guide provides an in-depth exploration of the Nazarov cyclization for the targeted synthesis of 2-alkyl-cyclopentenones. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern the reaction, offer field-proven insights into the selection of catalysts and conditions, and provide detailed, self-validating protocols for both the synthesis of the divinyl ketone precursor and its subsequent cyclization.

Pillar 1: Mechanistic Principles—The "Why" Behind the Reaction

The efficacy of the Nazarov cyclization hinges on a well-defined mechanistic pathway. A thorough understanding of this pathway is not merely academic; it is the foundation upon which rational experimental design is built. The reaction proceeds through several key stages, initiated by an acid catalyst.

The generally accepted mechanism involves four main steps:

  • Activation and Cation Formation : A Lewis or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone. This activation polarizes the system and facilitates the formation of a key pentadienyl cation intermediate.[1][2]

  • 4π-Electrocyclization : The pentadienyl cation undergoes a thermally allowed, conrotatory 4π-electrocyclic ring closure. This step is governed by the Woodward-Hoffmann rules and sets the initial stereochemistry of the forming five-membered ring.[1]

  • Oxyallyl Cation Intermediate : The electrocyclization generates a highly reactive oxyallyl cation.

  • Elimination and Tautomerization : A proton is eliminated from a carbon adjacent to the cationic center. The regioselectivity of this step determines the final position of the double bond in the cyclopentenone ring. Subsequent tautomerization of the resulting enol yields the stable cyclopentenone product.[1]

The conrotatory nature of the key electrocyclization step has significant stereochemical implications, which are crucial for asymmetric variants of the reaction.[6]

Nazarov_Mechanism cluster_0 Nazarov Cyclization Mechanism Start Divinyl Ketone Step1 Pentadienyl Cation Intermediate Start->Step1 1. Acid Activation (Lewis or Brønsted) Step2 Oxyallyl Cation Intermediate Step1->Step2 2. 4π-Conrotatory Electrocyclization Step3 Enol Intermediate Step2->Step3 3. Proton Elimination End 2-Alkyl-Cyclopentenone Step3->End 4. Tautomerization Nazarov_Workflow cluster_1 Experimental Workflow: Lewis Acid-Catalyzed Nazarov Cyclization Setup 1. Reaction Setup - Dissolve divinyl ketone in anhydrous DCM - Cool to 0°C (ice bath) Addition 2. Catalyst Addition - Add SnCl₄ solution dropwise Setup->Addition Reaction 3. Reaction - Warm to room temperature - Stir for 30 min - Monitor by TLC Addition->Reaction Quench 4. Quenching - Quench with sat. aq. NH₄Cl - Stir vigorously Reaction->Quench Workup 5. Work-up - Separate layers - Extract aqueous layer with DCM - Combine organic layers, wash with brine, dry over Na₂SO₄ Quench->Workup Purify 6. Purification - Concentrate in vacuo - Purify by column chromatography Workup->Purify Product Final Product 2-Alkyl-cyclopentenone Purify->Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Pentyl-2-cyclopenten-1-one. This compound, a key α,β-unsaturated ketone, finds applications in various industries, including fragrance and pharmaceutical development. The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable protocol for purity determination and quantification in diverse sample matrices. The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. Comprehensive details on method parameters, sample preparation, system suitability, and full method validation in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines are provided.

Introduction and Scientific Rationale

This compound (CAS: 25564-22-1) is a cyclic enone of significant interest due to its presence in natural products and its use as a synthetic intermediate. Accurate and precise quantification is paramount for quality control of raw materials, stability testing of formulations, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile to semi-volatile organic molecules due to its high resolution, sensitivity, and reproducibility.

Causality of Experimental Choices:

  • Reverse-Phase Chromatography: The molecular structure of this compound, with its nonpolar pentyl chain and moderately polar ketone functionality, makes it an ideal candidate for reverse-phase chromatography. In this mode, the nonpolar stationary phase (C18) retains the analyte through hydrophobic interactions. Elution is achieved by increasing the concentration of an organic solvent (acetonitrile), which disrupts these interactions and moves the analyte through the column.

  • C18 Column: A C18 (octadecyl) column is selected for its versatility and strong hydrophobic retention, which is well-suited for retaining the pentyl group of the analyte, thereby ensuring good separation from more polar impurities.

  • Acidified Mobile Phase: The use of a small amount of acid (phosphoric acid or formic acid) in the aqueous component of the mobile phase is critical. It serves to protonate any free silanol groups on the silica-based stationary phase, preventing undesirable secondary interactions with the ketone's carbonyl group. This results in improved peak symmetry and eliminates tailing. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be substituted for phosphoric acid[1][2].

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure efficient elution of the analyte of interest and any potential late-eluting, more nonpolar impurities. This approach provides sharper peaks and shorter analysis times compared to an isocratic method[3].

  • UV Detection: The analyte possesses an α,β-unsaturated ketone chromophore, which exhibits strong UV absorbance. The theoretical maximum wavelength (λmax) can be estimated using the Woodward-Fieser rules. For a five-membered cyclic enone (base value: 202 nm) with an alkyl substituent at the α-position (+10 nm) and a β-position (+12 nm), the calculated λmax is approximately 224 nm. Therefore, a detection wavelength of 225 nm is chosen for optimal sensitivity.

Materials and Methods

Instrumentation and Consumables
  • HPLC System with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reverse-Phase HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.

Reagents and Standards
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric Acid (85%, analytical grade).

  • Methanol (HPLC grade, for sample preparation).

Experimental Protocols

Preparation of Mobile Phases and Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol (Example: Fragrance Oil)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Weighing: Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of methanol and vortex for 1 minute to dissolve the oil.

  • Dilution: Dilute to the mark with the diluent (Acetonitrile/Water, 50:50).

  • Centrifugation (Optional): If the solution is cloudy, centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 15 minutes

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Reference Standard s2 Prepare Stock & Working Standards s1->s2 h3 Inject Standards (Calibration Curve) s2->h3 s3 Weigh Sample (e.g., Fragrance Oil) s4 Dissolve & Dilute Sample s3->s4 s5 Filter into HPLC Vial s4->s5 h4 Inject Samples s5->h4 h1 Instrument Setup & Equilibration h2 System Suitability (SST) Injections h1->h2 h2->h3 h3->h4 d1 Integrate Peaks h4->d1 d2 Generate Calibration Curve (R² ≥ 0.999) d1->d2 d3 Calculate Analyte Concentration in Samples d1->d3 d2->d3 d4 Generate Report d3->d4

Caption: Workflow for the HPLC analysis of this compound.

System Suitability and Method Validation

A robust analytical method requires validation to ensure it is fit for its intended purpose. The following parameters were evaluated based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) six times. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.5%
%RSD of Retention Time ≤ 1.0%0.2%
Method Validation Protocol and Results

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample. No interfering peaks were observed at the retention time of this compound. The peak purity was also evaluated using a Diode Array Detector, confirming no co-elution.

Linearity: The linearity was established by analyzing six standard solutions across a range of 1-100 µg/mL. The peak area was plotted against the concentration, and a linear regression was performed.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (R²) 0.9998

Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six individual preparations of a sample at 100% of the target concentration were analyzed.

Precision Level%RSD of Assay Results
Repeatability (Day 1) 0.8%
Intermediate Precision (Day 2) 1.1%

Accuracy: Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spike LevelMean Recovery (%)
80% 99.5%
100% 100.8%
120% 101.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Validation Logic Diagram

Method Validation Logic cluster_core Core Validation Parameters (ICH Q2) cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity (No Interference) ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity & Range (R² ≥ 0.999) Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (%RSD) Precision->ValidatedMethod LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness (Deliberate Variations) Robustness->ValidatedMethod SST System Suitability (Daily Check) SST->ValidatedMethod Pre-analysis Check

References

Definitive Identification of 2-Pentyl-2-cyclopenten-1-one: A Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a comprehensive, field-proven methodology for the unambiguous identification of 2-Pentyl-2-cyclopenten-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust and reliable protocol.

Introduction: The Analyte and the Technique

This compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a volatile organic compound recognized for its characteristic woody and floral-jasmine aroma.[1] It is found in various natural and synthetic products, making its accurate identification crucial for quality control, flavor and fragrance analysis, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[2] The technique's power lies in its dual-stage process: the gas chromatograph first separates complex mixtures into individual components based on their volatility and interaction with the stationary phase, and the mass spectrometer then provides a unique mass fragmentation pattern, or "fingerprint," for each component, enabling definitive identification.[3]

This guide explains the causality behind each experimental choice, ensuring a self-validating system from sample preparation to data interpretation.

Part 1: Sample Preparation Strategy — Isolating the Target

The primary goal of sample preparation is to efficiently extract this compound from its matrix, concentrate it, and present it in a form suitable for GC-MS analysis, while minimizing interferences.[4][5] The choice of technique is dictated by the sample matrix and the required sensitivity.

Causality of Method Selection: For a volatile analyte like this compound, especially in complex solid or liquid matrices (e.g., food products, biological fluids), headspace techniques are superior. They analyze the vapor phase above the sample, effectively isolating volatile compounds from non-volatile matrix components that could contaminate the GC system.[5][6]

Headspace Solid-Phase Microextraction (HS-SPME): A Recommended Approach

HS-SPME is a solvent-free, highly efficient technique for extracting and concentrating volatile analytes.[5] A fused-silica fiber coated with a specific stationary phase is exposed to the headspace of a sealed vial containing the sample. Analytes partition from the sample into the headspace and then adsorb/absorb onto the fiber, which is subsequently desorbed directly in the hot GC inlet.[7]

Why HS-SPME?

  • Solvent-Free: Eliminates the cost and potential interference of solvents.[8]

  • High Concentration Factor: Excellent for trace-level analysis.

  • Matrix Isolation: Protects the GC system from non-volatile residues.[5]

Diagram of the HS-SPME Workflow

cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample placed in sealed vial Heat 2. Vial heated to promote volatilization Sample->Heat Equilibrium 3. Analyte partitions into headspace (equilibrium) Heat->Equilibrium Fiber 4. SPME fiber exposed to headspace Equilibrium->Fiber Adsorption 5. Analytes adsorb onto fiber coating Fiber->Adsorption Desorption 6. Fiber retracted and injected into GC inlet Adsorption->Desorption ThermalDesorb 7. Thermal desorption of analytes Desorption->ThermalDesorb GCMS 8. GC separation and MS detection ThermalDesorb->GCMS

Caption: HS-SPME workflow for volatile compound analysis.

Detailed Protocol 1: HS-SPME Sample Preparation

  • Vial Preparation: Place 1-5 grams (for solid samples) or 1-5 mL (for liquid samples) into a 20 mL glass headspace vial. For quantitative analysis, ensure this amount is consistent.

  • Internal Standard (Optional but Recommended): Spike the sample with a known concentration of an internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but different retention time) to improve quantitative accuracy.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap. Use clean glass containers to avoid contamination.[4]

  • Incubation/Equilibration: Place the vial in an autosampler tray or heating block set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 20 minutes) to allow the volatile compounds to move into the headspace.[9]

  • Fiber Selection: Choose a fiber with an appropriate coating. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for a broad range of volatile compounds.[8][9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature.[9]

  • Desorption: After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.

Part 2: GC-MS Instrumental Protocol — Separation and Detection

The following parameters are a robust starting point and should be optimized for your specific instrument and sample matrix.

Diagram of the GC-MS Analytical Process

GCMS_Process Injector GC Injector (Thermal Desorption) Column GC Column (Separation by Volatility) Injector->Column Carrier Gas IonSource MS Ion Source (Electron Ionization) Column->IonSource Eluted Analyte MassAnalyzer Mass Analyzer (Filtering by m/z) IonSource->MassAnalyzer Ions Detector Detector (Signal Generation) MassAnalyzer->Detector Filtered Ions

Caption: Core components of the GC-MS system.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale & Justification
Gas Chromatograph (GC)
Injector TypeSplitlessMaximizes the transfer of analyte from the SPME fiber to the column, which is essential for high sensitivity and trace-level detection.[3]
Injector Temperature250°CEnsures rapid and complete thermal desorption of this compound from the SPME fiber without causing thermal degradation.[8]
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.[3]
Flow Rate1.0 mL/min (Constant Flow Mode)Provides a good balance between analysis speed and separation efficiency for most capillary columns.
ColumnNon-polar, e.g., DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A "5% Phenyl" methylpolysiloxane column is a robust, general-purpose column that separates compounds primarily by boiling point. It is ideal for volatile profiling.[3]
Oven ProgramInitial: 50°C, hold 2 min Ramp: 10°C/min to 250°C Hold: 5 minThis temperature program effectively separates volatile compounds. The initial hold allows for focusing of early-eluting peaks, while the ramp separates compounds with a wide range of boiling points.[10]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, fragment-rich mass spectra that are directly comparable to established libraries like NIST.[3]
Ion Source Temperature230°CA standard temperature that prevents condensation of analytes while minimizing thermal degradation within the source.
Mass AnalyzerQuadrupoleCommon, robust, and cost-effective mass filter for routine analysis.
Scan ModeFull ScanAcquires data across a wide mass range, which is necessary for identifying unknown compounds and confirming the structure of the target analyte.
Mass Range40 - 400 m/zThis range covers the molecular ion of the target (152.23 u) and its expected fragments, while excluding low-mass interferences from air and water.
Transfer Line Temp280°CPrevents condensation of the analyte as it moves from the GC column to the MS ion source.
Part 3: Data Analysis and Compound Identification

Unambiguous identification requires the correlation of two independent data points: Retention Time and Mass Spectrum.

  • Retention Time (RT) Matching:

    • First, inject a pure analytical standard of this compound using the same GC-MS method.

    • The time it takes for the standard to travel through the GC column is its characteristic retention time.

    • A peak in the sample chromatogram at the same RT is a presumptive positive.

  • Mass Spectrum Confirmation:

    • The mass spectrometer fragments the analyte molecule in a predictable way. The resulting mass spectrum is a unique fingerprint.

    • The mass spectrum of the peak at the suspected RT in your sample must match the spectrum from the pure standard and the reference spectrum from an authoritative database, such as the NIST/EPA/NIH Mass Spectral Library.[11]

    • Expected Mass Spectrum for this compound:

      • Molecular Ion (M⁺): A peak at m/z 152, corresponding to the intact molecule.[11][12]

      • Key Fragments: Look for characteristic fragment ions. For this compound, prominent fragments are often observed at m/z 96, 97, 67, and 41.[13] The base peak (most abundant ion) is typically m/z 96.[13]

Diagram of the Identification Logic

Start Peak Detected in Sample RT_Match Does Retention Time match the standard? Start->RT_Match MS_Match Does Mass Spectrum match the library/standard? RT_Match->MS_Match Yes Not_Identified Not Identified RT_Match->Not_Identified No Identified Compound Identified MS_Match->Identified Yes MS_Match->Not_Identified No

Caption: Logic for definitive compound identification.

Part 4: Method Validation for Quantitative Applications

If the goal is to quantify this compound, the analytical method must be validated according to established guidelines to ensure it is reliable, accurate, and precise.[10][14]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other sample components.[10]No interfering peaks at analyte RT
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[14]R² ≥ 0.995
Accuracy The closeness of the measured value to the true value, often assessed via recovery studies.[14][15]80-120% Recovery
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly.[14][15]RSD ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[15]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]Signal-to-Noise ratio of 10:1
Part 5: Optional Protocol for Enhanced Sensitivity — Derivatization

For ultra-trace analysis, derivatization can be employed to improve the chromatographic properties and detector response of ketones.[6] This involves a chemical reaction to modify the analyte.

Rationale: While not always necessary for this compound, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a more volatile and highly detectable oxime derivative. This is particularly useful for detection with an Electron Capture Detector (ECD) or for enhancing sensitivity in Negative Chemical Ionization (NCI) MS mode.[16][17]

Protocol 2: PFBHA Derivatization

  • Prepare a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like pyridine).

  • To the extracted and dried sample residue, add 50 µL of the PFBHA solution.

  • Seal the vial and heat at 60-70°C for 60 minutes to complete the reaction.[17]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Note that the retention time and mass spectrum will correspond to the PFBHA-oxime derivative, not the original ketone.

References

Application Note: 1H and 13C NMR Spectral Analysis of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-2-cyclopenten-1-one is a key intermediate in the synthesis of various natural products and pharmaceutical compounds. Its structure, featuring a substituted α,β-unsaturated ketone within a five-membered ring, presents a distinct set of spectral characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed guide to the 1H and 13C NMR spectral analysis of this compound, offering insights into experimental protocols and the interpretation of spectral data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to assigning NMR signals. The structure of this compound with systematic atom numbering is presented below. This numbering scheme will be used for the assignment of all NMR signals.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation SamplePrep Sample Preparation (Dissolution in CDCl3) NMR_Acq NMR Data Acquisition (1H and 13C) SamplePrep->NMR_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing H1_Analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C NMR Analysis (Chemical Shift) Processing->C13_Analysis Assignment Peak Assignment (Correlation of signals to molecular structure) H1_Analysis->Assignment C13_Analysis->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Application Notes and Protocols: 2-Pentyl-2-cyclopenten-1-one as a Precursor in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Pentyl-2-cyclopenten-1-one in Prostaglandin Architectures

Prostaglandins, a class of lipid compounds derived from fatty acids, are of profound interest in medicinal chemistry and drug development due to their diverse and potent physiological activities.[1] Their complex stereochemistry and delicate structures have made their total synthesis a benchmark for excellence in organic chemistry.[2][3] A key challenge in prostaglandin synthesis lies in the convergent and stereocontrolled construction of the intricate cyclopentane core bearing two side chains, the α-chain and the ω-chain.

Among the myriad of synthetic strategies, the use of 2-alkyl-2-cyclopenten-1-one precursors has emerged as a robust and versatile approach. Specifically, this compound serves as a readily accessible and valuable building block for the synthesis of various prostaglandins, including those of the E and F series. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a precursor in prostaglandin synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and key analytical characterization.

The core strategy revolves around the conjugate addition of a vinyl organocuprate reagent to the α,β-unsaturated system of this compound. This powerful carbon-carbon bond-forming reaction introduces the entire ω-side chain in a single, highly stereoselective step. The resulting enolate intermediate can then be trapped with an appropriate electrophile to install the α-side chain, offering a convergent and efficient route to the prostaglandin skeleton. This approach, pioneered and refined by chemists such as Sih and Noyori, provides a significant advantage over linear syntheses by allowing for the late-stage introduction of complex side chains.[2][3][4][5]

Core Chemical Principles: The Conjugate Addition of Organocuprates

The cornerstone of this synthetic strategy is the 1,4-conjugate addition (or Michael addition) of a Gilman reagent, a lithium diorganocuprate (R₂CuLi), to the α,β-unsaturated ketone of this compound.[6] Organocuprates are soft nucleophiles, which preferentially attack the β-carbon of the enone system over the harder carbonyl carbon (1,2-addition) that is favored by harder nucleophiles like organolithium or Grignard reagents.[6]

The mechanism of this reaction is thought to proceed through a series of steps:

  • Coordination: The organocuprate coordinates to the carbonyl oxygen of the cyclopentenone.

  • Nucleophilic Attack: The nucleophilic alkyl or vinyl group from the cuprate attacks the β-carbon of the double bond.

  • Enolate Formation: This attack results in the formation of a lithium enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom.

  • Protonation/Trapping: The enolate can then be protonated upon aqueous workup to yield the 1,4-adduct, or it can be trapped in situ with an electrophile to form a new carbon-carbon bond at the α-position.

The stereochemistry of the newly formed chiral centers is a critical aspect of prostaglandin synthesis. The conjugate addition of the ω-side chain typically occurs from the face opposite to the existing alkyl group at the 2-position, leading to a trans relationship between the two side chains, which is characteristic of natural prostaglandins.

Synthetic Workflow: From Precursors to Prostaglandin Core

The overall synthetic workflow can be visualized as a convergent process where the cyclopentenone core is coupled with the ω- and α-side chains. A simplified representation of this process is depicted in the following diagram:

G cluster_0 ω-Side Chain Synthesis cluster_1 Cyclopentenone Core cluster_2 α-Side Chain Precursor cluster_3 Prostaglandin Synthesis Alkyne (S)-3-Hydroxy-1-octyne Vinylstannane (E)-Vinylstannane Alkyne->Vinylstannane Hydrostannylation Vinyllithium Vinyllithium Vinylstannane->Vinyllithium Transmetallation (n-BuLi) Cuprate Lithium Divinylcuprate (Gilman Reagent) Vinyllithium->Cuprate Reaction with CuI Enolate Copper Enolate Intermediate Cuprate->Enolate Cyclopentenone This compound Cyclopentenone->Enolate Conjugate Addition Aldehyde α-Side Chain Aldehyde ProstaglandinCore Prostaglandin Core (PGE₁/PGF₂α precursor) Aldehyde->ProstaglandinCore Enolate->ProstaglandinCore Enolate Trapping

Caption: Convergent synthesis of a prostaglandin core.

Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the synthesis of a prostaglandin precursor from this compound.[4]

Protocol 1: Preparation of the (E)-Vinylstannane (ω-Side Chain Precursor)

This protocol describes the hydrostannylation of an alkyne to generate the vinylstannane required for the cuprate reagent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(S)-3-(tert-Butyldimethylsilyloxy)-1-octyne240.482.40 g10.0
Tributyltin hydride (Bu₃SnH)291.063.20 g11.0
Azobisisobutyronitrile (AIBN)164.2182 mg0.5
Toluene, anhydrous-20 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-3-(tert-butyldimethylsilyloxy)-1-octyne (2.40 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Add tributyltin hydride (3.20 g, 11.0 mmol) to the solution via syringe.

  • Add AIBN (82 mg, 0.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkyne is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The crude (E)-1-(tributylstannyl)-3-(tert-butyldimethylsilyloxy)-1-octene is obtained as a colorless oil and can be used in the next step without further purification.

Protocol 2: Preparation of the Lithium Divinylcuprate Reagent

This protocol details the formation of the Gilman reagent from the vinylstannane precursor.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(E)-1-(Tributylstannyl)-3-(tert-butyldimethylsilyloxy)-1-octene531.545.32 g10.0
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.064.0 mL10.0
Copper(I) iodide (CuI)190.450.95 g5.0
Tetrahydrofuran (THF), anhydrous-30 mL-

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the crude (E)-1-(tributylstannyl)-3-(tert-butyldimethylsilyloxy)-1-octene (5.32 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to facilitate the tin-lithium exchange.

  • In a separate flame-dried flask, suspend copper(I) iodide (0.95 g, 5.0 mmol) in anhydrous THF (10 mL) and cool to -40 °C.

  • Transfer the freshly prepared vinyllithium solution to the CuI suspension via a cannula at -40 °C.

  • Allow the reaction mixture to warm to -20 °C and stir for 30 minutes. The formation of the lithium di((E)-3-(tert-butyldimethylsilyloxy)-1-octenyl)cuprate is indicated by a change in color. The reagent is used immediately in the next step.

Protocol 3: Conjugate Addition to this compound

This protocol describes the key C-C bond-forming reaction to generate the prostaglandin precursor.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound152.240.61 g4.0
Lithium divinylcuprate solution-(from Protocol 2)~5.0
Tetrahydrofuran (THF), anhydrous-10 mL-
Saturated aqueous ammonium chloride (NH₄Cl)-20 mL-

Procedure:

  • To a flame-dried, round-bottom flask, add this compound (0.61 g, 4.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the freshly prepared lithium divinylcuprate solution via cannula to the cyclopentenone solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to -20 °C over 2 hours.

  • Monitor the reaction by TLC until the starting enone is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-((E)-3-(tert-butyldimethylsilyloxy)-1-octenyl)-2-pentylcyclopentan-1-one.

Analytical Characterization

The successful synthesis of the prostaglandin precursor should be confirmed by a suite of analytical techniques.

Expected Analytical Data for 3-((E)-3-(tert-butyldimethylsilyloxy)-1-octenyl)-2-pentylcyclopentan-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.50-5.65 (m, 2H, vinyl), 4.05-4.15 (m, 1H, CH-O), 2.00-2.50 (m, 4H, cyclopentanone CH₂ and CH), 1.20-1.60 (m, 14H, alkyl CH₂), 0.85-0.95 (m, 6H, alkyl CH₃), 0.88 (s, 9H, Si-t-Bu), 0.05 (s, 6H, Si-Me₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 218 (C=O), 135 (vinyl CH), 130 (vinyl CH), 73 (CH-O), 50 (cyclopentanone CH), 45 (cyclopentanone CH₂), 38 (cyclopentanone CH₂), 32, 31, 29, 28, 25, 22, 18, 14 (alkyl C), -4 (Si-CH₃).

  • IR (neat, cm⁻¹): 2955, 2928, 2857 (C-H stretch), 1740 (C=O stretch), 1255, 836 (Si-C stretch).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₄H₄₆O₂Si [M+H]⁺, found value should be within ± 5 ppm.

Conclusion and Future Directions

The application of this compound as a precursor in prostaglandin synthesis via organocuprate conjugate addition represents a powerful and convergent strategy. The protocols outlined in this document provide a practical guide for the synthesis of key prostaglandin intermediates. The resulting 3-((E)-3-(tert-butyldimethylsilyloxy)-1-octenyl)-2-pentylcyclopentan-1-one is a versatile intermediate that can be further elaborated to a wide range of prostaglandins.

Future work can focus on the stereoselective reduction of the ketone to introduce the C9 hydroxyl group with the desired stereochemistry for PGF series prostaglandins, or the trapping of the enolate intermediate with an α-side chain precursor to complete the synthesis of PGE series prostaglandins. The modularity of this approach allows for the synthesis of diverse prostaglandin analogs for structure-activity relationship studies and the development of new therapeutic agents.

References

Application Notes & Protocols for 2-Pentyl-2-cyclopenten-1-one in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on 2-Pentyl-2-cyclopenten-1-one, a molecule of significant interest in fragrance chemistry. It details the compound's physicochemical properties, olfactory profile, synthesis, and analytical characterization. A critical examination of its application is presented, alongside a thorough analysis of its regulatory status, which is primarily dictated by its potential for dermal sensitization. The protocols herein are designed for researchers, chemists, and product development professionals, offering field-proven insights and methodologies.

Introduction: The Cyclopentenone Motif in Fragrance

Cyclopentenone derivatives are a cornerstone of modern perfumery, prized for their powerful and often complex olfactory profiles. This compound (also known as amyl cyclopentenone) belongs to this class and is structurally related to the iconic jasmine odorants, such as methyl jasmonate and hedione. Its scent is characterized by a potent floral heart, with distinct jasmine and tuberose facets, complemented by a woody background.[1] While historically valued for imparting richness and a natural quality to jasmine accords, its use has been curtailed due to significant safety considerations.[2][3] This guide will explore both the creative potential and the toxicological challenges associated with this compound.

Physicochemical Properties

A thorough understanding of a fragrance material's physical properties is essential for formulation, stability testing, and regulatory compliance. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 25564-22-1[4][5]
Molecular Formula C₁₀H₁₆O[4]
Molecular Weight 152.23 g/mol [4][6]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 114-116 °C @ 15 mm Hg[2][7][8]
Density 0.921 g/mL at 25 °C[2][7][8]
Refractive Index (n20/D) 1.473[2][7][8]
Flash Point 103.33 °C (218 °F) TCC[1]
Solubility Soluble in alcohol; insoluble in water[1][2]
Vapor Pressure 0.045 mmHg @ 25 °C[8]

Synthesis Protocol: Isomerization of 2-Pentylidene Cyclopentanone

While several synthetic routes to 2-alkyl-cyclopent-2-enones exist, a common and industrially relevant method involves the acid-catalyzed isomerization of the corresponding exocyclic double bond isomer (a 2-alkylidene cyclopentanone). This process is favored for its efficiency and atom economy. The protocol below is a representative procedure based on established methodologies.[9]

Causality: The thermodynamic stability of the endocyclic double bond (within the ring) is greater than that of the exocyclic double bond due to hyperconjugation and reduced ring strain. An acid catalyst facilitates the protonation and subsequent rearrangement to achieve this more stable isomer.

Step-by-Step Protocol:
  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 2-pentylidene cyclopentanone and a suitable high-boiling point alcohol solvent (e.g., 1-butanol) in a weight ratio of at least 3:1 (solvent to substrate).[9]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent oxidation at elevated temperatures.

  • Catalyst Addition: Add an acid catalyst. A sulfonic acid, such as p-toluenesulfonic acid (pTSA), is effective. The molar ratio of catalyst to the starting material can range from 1:250 to 8:250.[9]

  • Heating and Isomerization: Heat the reaction mixture to a temperature between 160 °C and 230 °C.[9] Maintain this temperature and monitor the reaction progress using gas chromatography (GC) by taking periodic samples. The reaction is typically complete within 30 to 120 minutes.

  • Quenching: Once the conversion to the desired product is maximized (typically >98%), cool the reaction mixture. Neutralize the acid catalyst by washing the mixture with a weak base, such as a 10% aqueous sodium hydroxide or sodium carbonate solution.

  • Workup and Purification: Perform a liquid-liquid extraction. The organic phase is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Isolation: Remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product with high purity.

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Charge Reactor (Substrate + Solvent) B 2. Add Acid Catalyst (e.g., pTSA) A->B Inert Atmosphere C 3. Heat & Reflux (160-230°C) B->C D 4. Monitor by GC C->D Isomerization D->C <98% Conversion E 5. Cool & Quench (Aqueous Base) D->E >98% Conversion F 6. Extraction & Drying E->F G 7. Vacuum Distillation F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: Quality Control by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and purity assessment of volatile fragrance materials.[7][10][11]

Causality: GC separates the components of a sample based on their volatility and interaction with a stationary phase. The MS detector then fragments the eluted molecules and measures the mass-to-charge ratio of these fragments, providing a unique "fingerprint" for positive identification.

Representative GC-MS Protocol:
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm or 0.01%) in a suitable solvent like ethanol or dichloromethane. Add an internal standard (IS) if quantitative analysis is required.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Gas Chromatography:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is standard for fragrance analysis.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. This program effectively separates common impurities and isomers.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Interface Temperature: 280°C.

  • Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion peak (M+) should be visible at m/z 152, with characteristic fragment ions.[3][4] Purity is determined by the relative area percent of the main peak.

GCMS_Workflow cluster_gcms GC-MS Analysis Sample 1. Sample Preparation (Dilution in Solvent) Injector 2. GC Injection (1µL, Split Mode) Sample->Injector Column 3. GC Separation (Temperature Ramp) Injector->Column Detector 4. MS Detection (Ionization & Fragmentation) Column->Detector Analysis 5. Data Analysis (Library Match & Purity %) Detector->Analysis Result Identification & Purity Report Analysis->Result

Caption: Standard workflow for GC-MS analysis of fragrance materials.

Application in Fragrance Compositions

This compound is primarily used to create or enhance jasmine and other white floral notes.[2] Its powerful and diffusive character acts as a booster for the entire floral accord. It blends exceptionally well with other jasmine components like benzyl acetate, hedione, and indole. Beyond jasmine, it can be used in smaller amounts to add a floral-lactonic touch to notes like tuberose, hyacinth, and even some fruity compositions.[2][11]

However, its use is severely restricted. The International Fragrance Association (IFRA) has issued a standard that prohibits its use as a fragrance ingredient.[3] This is due to its classification as a dermal sensitizer.

Safety & Regulatory Status: Dermal Sensitization

The primary risk associated with this compound is its potential to cause allergic contact dermatitis.[3] This is not an idiosyncratic property but is directly linked to its chemical structure.

Mechanism of Sensitization (Michael Addition): this compound is an α,β-unsaturated ketone. This functional group arrangement makes the β-carbon electron-deficient (electrophilic). Nucleophilic side chains of amino acids in skin proteins (like the thiol group of cysteine or the amino group of lysine) can attack this β-carbon in a process known as a Michael addition or conjugate addition.[2][8][12]

This covalent binding of the small molecule (hapten) to a large carrier protein creates a hapten-protein conjugate. This new complex is recognized as foreign by the immune system's antigen-presenting cells (e.g., Langerhans cells), initiating the induction phase of the immune response that leads to skin sensitization.[13] This mechanism is a well-established basis for the skin sensitization potential of many α,β-unsaturated carbonyl compounds.[2][6][8]

Due to this intrinsic property, the Research Institute for Fragrance Materials (RIFM) Expert Panel has evaluated its safety, leading to the IFRA prohibition to prevent the induction of contact allergies in consumers.[3]

Sensitization_Pathway cluster_aop Adverse Outcome Pathway: Skin Sensitization A 1. Skin Penetration (this compound) B 2. Michael Addition (Covalent binding to skin proteins) A->B Electrophilic Attack C 3. Hapten-Protein Complex (Antigen Formation) B->C D 4. Immune Cell Activation (Langerhans Cells) C->D E 5. T-Cell Proliferation (Induction of Allergy) D->E F Adverse Outcome (Allergic Contact Dermatitis) E->F Upon Re-exposure

Caption: The molecular pathway leading to skin sensitization.

References

Application Notes & Protocols: Elucidating the Mechanism of 2-Pentyl-2-cyclopenten-1-one as a Potent NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and investigating the mechanism of action of 2-Pentyl-2-cyclopenten-1-one, a representative of the cyclopentenone class of compounds that exhibit significant anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We delve into the molecular basis of this inhibition, focusing on the direct interaction with the IκB kinase (IKK) complex. Furthermore, this guide furnishes comprehensive, field-proven protocols for key assays essential for characterizing the inhibitory effects of this compound and related molecules on the NF-κB cascade.

Introduction: The NF-κB Pathway and the Role of Cyclopentenones

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm, where the NF-κB dimer (most commonly p65/p50) is bound to an inhibitory protein, IκBα.[3] Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α) or pathogen-associated molecular patterns, a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[3][4] IKK phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and drive the transcription of pro-inflammatory genes.[3][4]

This compound belongs to a class of compounds known as cyclopentenones, which also includes bioactive lipids like cyclopentenone prostaglandins (cyPGs) such as PGA1 and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[1][5] These molecules are recognized for their potent anti-inflammatory and antiviral activities, primarily through their ability to suppress the NF-κB signaling pathway.[6][7]

Core Mechanism of Action: Direct Inhibition of IκB Kinase (IKK)

The primary anti-inflammatory mechanism of cyclopentenone compounds is the direct inhibition of the IKK complex, a critical upstream activator in the NF-κB cascade.[4][6]

2.1. The Electrophilic Nature of the Cyclopentenone Ring

The key to this inhibitory action lies in the chemical structure of the cyclopentenone ring, which features an α,β-unsaturated carbonyl group. This arrangement creates a reactive, electrophilic center that is susceptible to nucleophilic attack through a process known as a Michael addition reaction.[1]

2.2. Covalent Modification of IKKβ

The catalytic subunit of the IKK complex, IKKβ, contains critical cysteine residues within its activation loop. The α,β-unsaturated carbonyl group of this compound can form a stable, covalent bond with the thiol group of these cysteine residues (e.g., Cys-179 in IKKβ).[1] This covalent modification directly inhibits the kinase activity of IKKβ.[1][4]

2.3. Downstream Consequences

By inactivating IKK, this compound prevents the crucial phosphorylation of IκBα.[6][7][8] Consequently:

  • IκBα is not degraded: The inhibitor protein remains bound to the NF-κB p65/p50 dimer.

  • NF-κB remains in the cytoplasm: The nuclear localization signal on the p65 subunit remains masked, preventing its translocation to the nucleus.[8]

  • NF-κB-dependent gene transcription is suppressed: The expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules, is attenuated.[8]

This mechanism has been shown to be a novel anti-inflammatory strategy that is distinct from and independent of PPAR-γ activation, another pathway modulated by some cyclopentenone prostaglandins.[6][9][10]

NFKB_Pathway_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α IKK IKK Complex (IKKα/IKKβ/NEMO) TNF->IKK Activates IkB p65-p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα IkB_P IκBα-P IkB->IkB_P p65p50 p65-p50 (Active) p65p50_nuc p65-p50 p65p50->p65p50_nuc Translocates IkB_P->p65p50 Releases IkB_deg IκBα Degradation IkB_P->IkB_deg Leads to inhibitor This compound inhibitor->IKK Inhibits via Covalent Modification DNA κB DNA Site p65p50_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription Initiates

Figure 1. NF-κB signaling pathway and the point of inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

While specific IC₅₀ values for this compound are not widely published, data from structurally related cyclopentenones provide a strong indication of the potency of this class of inhibitors.

Compound Class/ExampleAssayTarget/EndpointReported IC₅₀Reference
15-deoxy-Δ¹²,¹⁴-PGJ₂ (15dPGJ₂)In vitro Kinase AssayIKK Activity~5.08 µM[6]
15dPGJ₂EMSANF-κB DNA Binding~2.25 µM[6]
Cyclopentenone IsoprostanesCell-based AssayNitrite Production~360 nM[10]
Cyclopentenone IsoprostanesCell-based AssayProstaglandin Production~210 nM[10]

Experimental Protocols for Mechanism Validation

To validate the inhibitory action of this compound, a series of well-established molecular and cellular assays should be performed. The following protocols provide a self-validating system to confirm the mechanism at multiple points in the signaling cascade.

Protocol 1: Western Blot Analysis of IκBα Degradation and p65 Phosphorylation

Objective: To determine if this compound prevents the stimulus-induced degradation of IκBα and the phosphorylation of the p65 subunit.

WB_Workflow cluster_prep Cell Treatment & Lysis cluster_blot Immunoblotting start 1. Seed Cells (e.g., HeLa, RAW 264.7) treat 2. Pre-treat with Inhibitor (Varying concentrations) start->treat stim 3. Stimulate with TNF-α (e.g., 10 ng/mL, 15-30 min) treat->stim lyse 4. Lyse Cells & Prepare Cytoplasmic Extracts stim->lyse quant 5. Quantify Protein (e.g., BCA Assay) lyse->quant sds 6. SDS-PAGE quant->sds transfer 7. Transfer to PVDF Membrane sds->transfer block 8. Block Membrane (e.g., 5% BSA) transfer->block probe 9. Incubate with Primary Abs (p-IκBα, IκBα, p-p65, p65, β-actin) block->probe probe2 10. Incubate with Secondary HRP-Ab probe->probe2 detect 11. Detect with ECL & Image probe2->detect end end detect->end Analyze Bands: Expect IκBα levels to remain high and p-p65 levels low in inhibitor-treated samples

Figure 2. Western Blot experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, THP-1, or RAW 264.7 macrophages) in 6-well plates to achieve 80-90% confluency.

    • Pre-incubate cells with desired concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate cells with a pro-inflammatory agent like TNF-α (10-20 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.[11][12]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate) and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Phospho-p65 (Ser536)[11][13]

      • Total p65

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[14]

Expected Outcome: In vehicle-treated, stimulated cells, a decrease in total IκBα and an increase in phospho-p65 will be observed. In cells pre-treated with this compound, the degradation of IκBα and phosphorylation of p65 should be inhibited in a dose-dependent manner.

Protocol 2: Immunofluorescence Microscopy for NF-κB p65 Nuclear Translocation

Objective: To visually confirm that this compound prevents the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

IF_Workflow cluster_prep Cell Culture & Staining cluster_analysis Imaging & Analysis start 1. Seed Cells on Glass Coverslips treat 2. Treat with Inhibitor & Stimulate (TNF-α) start->treat fix 3. Fix Cells (4% Paraformaldehyde) treat->fix perm 4. Permeabilize (0.2% Triton X-100) fix->perm block 5. Block (e.g., 2% BSA) perm->block ab1 6. Incubate with anti-p65 Primary Ab block->ab1 ab2 7. Incubate with Fluorophore-conjugated Secondary Ab ab1->ab2 mount 8. Counterstain Nuclei (DAPI) & Mount on Slides ab2->mount image 9. Acquire Images (Fluorescence Microscope) mount->image analyze 10. Analyze Images: Quantify nuclear vs. cytoplasmic p65 fluorescence image->analyze end end analyze->end Expect p65 to be retained in the cytoplasm of inhibitor-treated cells

Figure 3. Immunofluorescence experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.[15]

    • Perform inhibitor pre-treatment and stimulation as described in Protocol 1 (a 30-60 minute stimulation is typical).

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

    • Wash 3x with PBS.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.[16]

  • Immunostaining:

    • Wash 3x with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour.[15]

    • Incubate with a primary antibody against p65 (RelA) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.[17]

  • Mounting and Imaging:

    • Wash 3x with PBS.

    • Incubate with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip onto a glass slide using an anti-fade mounting medium.

    • Acquire images using a fluorescence or confocal microscope.[18][19]

Expected Outcome: In unstimulated or inhibitor-treated cells, p65 staining will be predominantly cytoplasmic. In stimulated, vehicle-treated cells, p65 staining will be concentrated in the nucleus (co-localizing with DAPI). This nuclear translocation should be absent in cells treated with this compound.[18]

Protocol 3: NF-κB Luciferase Reporter Gene Assay

Objective: To quantitatively measure the effect of this compound on NF-κB-dependent gene transcription.

Luciferase_Workflow cluster_prep Transfection & Treatment cluster_analysis Lysis & Measurement start 1. Co-transfect Cells with NF-κB-Luc Reporter and Renilla Control Plasmids culture 2. Culture for 24h to allow expression start->culture treat 3. Treat with Inhibitor & Stimulate (TNF-α) culture->treat incubate 4. Incubate for 4-6 hours treat->incubate lyse 5. Lyse Cells incubate->lyse read_firefly 6. Add Luciferin Substrate & Read Firefly Luminescence lyse->read_firefly read_renilla 7. Add Renilla Substrate & Read Renilla Luminescence read_firefly->read_renilla normalize 8. Normalize Firefly to Renilla Signal read_renilla->normalize end end normalize->end Expect a dose-dependent decrease in normalized luciferase activity with inhibitor treatment

Figure 4. Luciferase reporter assay workflow.

Methodology:

  • Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well or 24-well plate.[20]

    • Co-transfect cells using a suitable transfection reagent with:

      • A firefly luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.

      • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[21]

    • Allow cells to recover and express the plasmids for 24 hours.

  • Treatment and Lysis:

    • Pre-treat cells with this compound or vehicle for 1-2 hours.

    • Stimulate with TNF-α or another appropriate agonist for 4-8 hours.

    • Wash cells with PBS and lyse them using the lysis buffer provided with a dual-luciferase assay kit.[22]

  • Luminescence Measurement:

    • Transfer a portion of the cell lysate to an opaque 96-well plate.[22]

    • Use a luminometer with injectors to first inject the firefly luciferase substrate and measure the luminescence.

    • Next, inject the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase, then measure the second signal.[21]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well to get the normalized NF-κB activity.

    • Compare the normalized activity of treated samples to the stimulated vehicle control.

Expected Outcome: A potent inhibitor like this compound will cause a significant, dose-dependent reduction in the normalized firefly luciferase activity compared to the stimulated control.[21][23]

References

Application Notes and Protocols for the Use of 2-Pentyl-2-cyclopenten-1-one in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Pentyl-2-cyclopenten-1-one in Cellular Research

This compound is a member of the cyclopentenone family, a class of molecules characterized by a five-membered ring containing a ketone and an α,β-unsaturated carbonyl group. This structural motif is shared with bioactive signaling molecules, including certain prostaglandins like prostaglandin A1 (PGA1) and prostaglandin J2 (PGJ2).[1][2] These natural compounds are known to exert a range of biological effects, including anti-proliferative, anti-inflammatory, and antiviral activities.[2][3] The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring is a key feature, enabling these molecules to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways.[2][3]

The biological activities of cyclopentenones are often attributed to their ability to induce cellular stress responses, leading to the activation of cytoprotective mechanisms or, at higher concentrations, the induction of programmed cell death (apoptosis).[4][5] Specifically, many cyclopentenone prostaglandins have been shown to induce the expression of heat shock proteins (HSPs), such as HSP70, which play a role in their antiviral and cytoprotective effects.[4][5] Furthermore, their anti-proliferative effects are often linked to cell cycle arrest, mediated by the induction of cyclin-dependent kinase (CDK) inhibitors like p21 and the subsequent reduction in the levels of key cell cycle regulators such as cyclin E.[1] In cancer cells, cyclopentenones have been demonstrated to trigger apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-9.[6][7][8]

This guide provides a comprehensive overview of the application of this compound in cell culture experiments, offering detailed protocols for assessing its cytotoxic and apoptotic effects, and for investigating its impact on key cell cycle regulatory proteins.

Chemical and Physical Properties

PropertyValueReference
CAS Number 25564-22-1[9][10]
Molecular Formula C₁₀H₁₆O[9][10]
Molecular Weight 152.24 g/mol [9][10]
Appearance Colorless to light orange/yellow clear liquid[11]
Boiling Point 114-116 °C at 15 mmHg[12][13]
Density 0.921 g/mL at 25 °C[13]
Solubility Insoluble in water; Soluble in alcohol and organic solvents.[12]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with a Dose Range of This compound and Vehicle Control prep_compound->treat_cells prep_cells Seed Cells in Appropriate Culture Vessels prep_cells->treat_cells mtt_assay Cell Viability Assay (e.g., MTT) treat_cells->mtt_assay apop_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treat_cells->apop_assay wb_assay Protein Expression Analysis (e.g., Western Blot) treat_cells->wb_assay analyze_mtt Calculate IC50 mtt_assay->analyze_mtt analyze_apop Quantify Apoptotic Cell Population apop_assay->analyze_apop analyze_wb Analyze Protein Level Changes (p21, Cyclin E) wb_assay->analyze_wb

Caption: A typical experimental workflow for studying this compound.

Postulated Signaling Pathway for Cyclopentenone-Induced Cell Cycle Arrest and Apoptosis

Based on the known mechanisms of related cyclopentenone compounds, the following pathway is proposed for this compound.

G compound This compound stress Cellular Stress compound->stress p21 p21 Induction stress->p21 mito Mitochondrial Pathway stress->mito cyclinE_cdk2 Cyclin E/CDK2 Complex p21->cyclinE_cdk2 inhibits g1_arrest G1 Cell Cycle Arrest cyclinE_cdk2->g1_arrest promotes progression (inhibited) cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated signaling pathway for this compound.

Protocols

Preparation of Stock Solutions and Vehicle Control

Rationale: this compound is a hydrophobic compound, and its insolubility in aqueous media necessitates the use of an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose in cell culture experiments. It is crucial to use a vehicle control (media with the same concentration of DMSO as the highest concentration of the test compound) to account for any effects of the solvent on the cells.[14]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving it in 100% DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

  • When preparing working concentrations for cell treatment, dilute the stock solution in complete cell culture medium. The final concentration of DMSO in the medium should ideally be kept at or below 0.5% to minimize solvent-induced cytotoxicity.[14]

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

Cell Viability Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[15]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include wells for vehicle control and untreated control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4]

  • After the incubation, carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates as described for the MTT assay. A positive control for apoptosis (e.g., treatment with staurosporine) should be included.

  • After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[3]

Data Analysis:

  • Use appropriate software to analyze the flow cytometry data.

  • Create dot plots of PI (y-axis) versus Annexin V-FITC (x-axis).

  • Quantify the percentage of cells in each quadrant: lower-left (viable), lower-right (early apoptotic), upper-right (late apoptotic/necrotic), and upper-left (necrotic).

Analysis of p21 and Cyclin E Expression by Western Blotting

Rationale: To investigate the molecular mechanism of this compound-induced cell cycle arrest, the expression levels of key regulatory proteins such as p21 and cyclin E can be analyzed by Western blotting. An increase in p21 and a decrease in cyclin E would be consistent with a G1 phase cell cycle arrest.[1]

Materials:

  • Cells treated with this compound and controls

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12% for p21, 10% for cyclin E)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-cyclin E, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE. Given the small size of p21 (around 21 kDa), ensure the protein does not run off the gel.[2]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • If necessary, the membrane can be stripped and re-probed for other proteins.[8]

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target proteins (p21, cyclin E) to the loading control (β-actin).

  • Compare the normalized protein expression levels between treated and control samples.

References

Stereoselective Synthesis of 2-Pentyl-2-cyclopenten-1-one: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentyl-2-cyclopenten-1-one is a valuable chiral building block and a key intermediate in the synthesis of high-value molecules, including the fragrance component dihydrojasmone and various prostaglandin analogues.[1] The biological activity and sensory properties of these targets are often dependent on their specific stereochemistry, making the development of robust stereoselective synthetic routes to this cyclopentenone scaffold a critical objective. This guide provides an in-depth analysis of two powerful and distinct methodologies for the stereoselective synthesis of this compound: a classic metal-catalyzed asymmetric conjugate addition and a modern organocatalytic annulation approach. Detailed, field-tested protocols are provided for both methods, along with mechanistic insights and expert commentary to ensure successful implementation.

Introduction: The Significance of a Chiral Cyclopentenone Core

Cyclic enones are powerful synthons in organic chemistry due to the diverse array of chemical transformations they can undergo, including 1,4-conjugate additions, 1,2-additions to the carbonyl, and functionalization at the α- and allylic positions.[1] Among these, chiral 2-substituted-2-cyclopenten-1-ones are particularly important structural motifs. The 2-pentyl substituted variant, for instance, is a direct precursor to dihydrojasmone through reduction of the double bond. More significantly, it serves as a foundational template in the convergent synthesis of prostaglandins, a class of lipid compounds with profound physiological effects.[2]

The "three-component coupling" strategy, pioneered by Noyori, exemplifies the utility of such intermediates, where the cyclopentenone core is sequentially functionalized with two side chains via stereocontrolled conjugate addition reactions.[2][3] Achieving high enantiomeric purity in the initial cyclopentenone building block is paramount, as it dictates the stereochemical outcome of the final complex product. This note details two state-of-the-art protocols to achieve this goal.

Method 1: Copper-Catalyzed Asymmetric Conjugate Addition

This approach is one of the most reliable and well-established methods for installing an alkyl group at the β-position of an enone with high stereocontrol. The strategy involves the 1,4-addition of an organometallic pentyl nucleophile to 2-cyclopenten-1-one, catalyzed by a copper(I) salt complexed with a chiral ligand. The resulting chiral enolate is then trapped, and subsequent elimination generates the desired this compound.

Principle and Mechanistic Rationale

The key to stereoselectivity lies in the formation of a chiral copper catalyst in situ. A copper(I) source (e.g., CuBr·SMe₂) reacts with a chiral ligand, often a bidentate phosphine or a modern N-heterocyclic carbene (NHC), to form a well-defined catalytic species.[4] This chiral complex then undergoes transmetalation with a pentyl organometallic reagent (typically a Grignard reagent, n-PentylMgBr) to generate a chiral pentyl-copper species.

This chiral cuprate coordinates to the double bond of the 2-cyclopenten-1-one substrate within the catalyst's chiral pocket. The steric and electronic properties of the ligand direct the nucleophilic attack of the pentyl group to one of the two enantiotopic faces of the enone, leading to the formation of an enolate intermediate with high enantiomeric excess (ee). To introduce the double bond at the 2-position, the enolate is trapped with an electrophile that can later be eliminated. A common strategy is α-phenylsulfenylation followed by oxidation and thermal elimination.

Copper_Catalyzed_ACA Workflow for Copper-Catalyzed Asymmetric Conjugate Addition cluster_prep Catalyst & Reagent Preparation cluster_reaction Core Reaction Sequence cluster_workup Workup & Purification CuBr CuBr·SMe₂ Enolate Chiral Copper Enolate CuBr->Enolate 1. Catalyst Formation 2. 1,4-Addition Ligand Chiral Ligand (e.g., Josiphos) Ligand->Enolate 1. Catalyst Formation 2. 1,4-Addition Grignard n-PentylMgBr Grignard->Enolate 1. Catalyst Formation 2. 1,4-Addition Start 2-Cyclopenten-1-one Start->Enolate Thioether α-Phenylthio- cyclopentanone Enolate->Thioether 3. Enolate Trap (PhSCl) Oxidation Oxidation (m-CPBA) Thioether->Oxidation 4. Sulfide Oxidation Product (R)-2-Pentyl-2- cyclopenten-1-one Elimination Syn-Elimination (Heat) Oxidation->Elimination 5. Sulfoxide Elimination Purify Chromatography Elimination->Purify Purify->Product

Figure 1: General workflow for the synthesis of this compound via copper-catalyzed asymmetric conjugate addition followed by an oxidation/elimination sequence.

Detailed Experimental Protocol

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand)

  • 2-Cyclopenten-1-one (freshly distilled)

  • n-Pentylmagnesium bromide (1.0 M in Et₂O)

  • Benzenesulfenyl chloride (PhSCl)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous Toluene, Tetrahydrofuran (THF), and Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and the chiral Josiphos ligand (27.5 mg, 0.05 mmol, 5 mol%). Add anhydrous toluene (5.0 mL) and stir the resulting suspension at room temperature for 30 minutes.

  • Conjugate Addition: Cool the catalyst mixture to -78 °C (dry ice/acetone bath). Slowly add n-pentylmagnesium bromide (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise. Stir for another 20 minutes. Add a solution of 2-cyclopenten-1-one (82 mg, 1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) dropwise over 10 minutes.

  • Enolate Trapping: Stir the reaction at -78 °C for 3 hours. Monitor by TLC for consumption of the starting enone. Once complete, add a solution of benzenesulfenyl chloride (159 mg, 1.1 mmol, 1.1 equiv) in anhydrous THF (1.0 mL). Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup I: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the α-phenylthio cyclopentanone intermediate.

  • Oxidation: Dissolve the purified thioether (from the previous step) in anhydrous DCM (10 mL) and cool to 0 °C. Add m-CPBA (~77% purity, ~250 mg, ~1.1 mmol, 1.1 equiv) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour.

  • Elimination and Workup II: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Dissolve the crude sulfoxide in toluene (10 mL) and reflux the solution for 2 hours to induce thermal syn-elimination.

  • Final Purification: Cool the solution to room temperature and concentrate under reduced pressure. Purify the final product by flash column chromatography (hexanes/ethyl acetate gradient) to afford enantiomerically enriched this compound. Characterize by NMR, and determine enantiomeric excess by chiral HPLC analysis.

Method 2: Organocatalytic Asymmetric Michael-Aldol Annulation

Organocatalysis offers a powerful, metal-free alternative for constructing chiral molecules. This strategy builds the cyclopentenone ring from acyclic precursors in a single cascade sequence, embedding the stereocenter during the C-C bond formation. A chiral secondary amine catalyst, such as a prolinol derivative, is used to activate the substrates via enamine and iminium ion intermediates.[5]

Principle and Mechanistic Rationale

This protocol employs a [3+2] annulation strategy between an α,β-unsaturated aldehyde (as the 3-carbon component) and a vinyl ketone derivative (as the 2-carbon component).

  • Enamine Formation: The α,β-unsaturated aldehyde (e.g., oct-2-enal) reacts with the chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether) to form a nucleophilic enamine intermediate.

  • Michael Addition: This chiral enamine attacks the electrophilic β-carbon of a vinyl ketone acceptor (e.g., 1-penten-3-one). The facial selectivity of this attack is controlled by the steric environment of the catalyst, typically via a well-defined transition state, setting the crucial stereocenter.

  • Iminium Formation and Aldol Cyclization: The resulting intermediate tautomerizes, and the catalyst now forms a chiral iminium ion with the aldehyde moiety. This activates the α-position for an intramolecular aldol reaction, where the enolate from the ketone attacks the aldehyde carbon, closing the five-membered ring.

  • Catalyst Regeneration: Elimination of water and hydrolysis of the iminium ion regenerates the catalyst and releases the final chiral this compound product.

Organocatalytic_Annulation Catalytic Cycle for Organocatalytic Annulation Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Oct-2-enal Aldehyde->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct + Vinyl Ketone (Stereodetermining Step) VinylKetone 1-Penten-3-one VinylKetone->MichaelAdduct IminiumIon Iminium Ion Intermediate MichaelAdduct->IminiumIon Tautomerization Cyclized Cyclized Intermediate IminiumIon->Cyclized Intramolecular Aldol Cyclization Product (S)-2-Pentyl-2- cyclopenten-1-one Cyclized->Product - H₂O Product->Catalyst Hydrolysis (Catalyst Turnover)

Figure 2: Simplified catalytic cycle for the synthesis of this compound via a chiral amine-catalyzed Michael-Aldol cascade reaction.

Detailed Experimental Protocol

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic Acid (co-catalyst)

  • Oct-2-enal

  • 1-Penten-3-one

  • Anhydrous Chloroform (CHCl₃)

  • Saturated aqueous NaHCO₃ and brine solutions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (65 mg, 0.2 mmol, 20 mol%) and benzoic acid (12 mg, 0.1 mmol, 10 mol%).

  • Addition of Reactants: Add anhydrous chloroform (2.0 mL) and stir until all solids are dissolved. Add oct-2-enal (126 mg, 1.0 mmol, 1.0 equiv). Cool the solution to 0 °C and then add 1-penten-3-one (101 mg, 1.2 mmol, 1.2 equiv) dropwise.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS analysis for the disappearance of the limiting reactant (oct-2-enal).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the enantiomerically enriched this compound. Characterize by NMR and determine the enantiomeric excess via chiral HPLC.

Data Summary and Method Comparison

ParameterMethod 1: Copper-Catalyzed ACA Method 2: Organocatalytic Annulation
Catalyst System CuBr·SMe₂ / Chiral Josiphos Ligand(S)-Diphenylprolinol Silyl Ether / Benzoic Acid
Stereocontrol Element Chiral ligand complexed to copper centerChiral secondary amine catalyst
Key Intermediate Chiral copper enolateChiral enamine / Iminium ion
Typical Yield 60-80% (over multiple steps)70-90% (one-pot cascade)
Typical ee >95%90-99%
Key Advantages Highly reliable, excellent enantioselectivity, well-established.Metal-free ("greener"), operationally simple, atom-economical.
Key Considerations Requires stoichiometric organometallic reagent, multi-step sequence, strict anhydrous conditions.Higher catalyst loading often required, may need optimization for different substrates.

Troubleshooting and Expert Insights

  • For Method 1 (Copper-Catalyzed ACA):

    • Low Yield/Conversion: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly titrated Grignard reagent.

    • Poor Enantioselectivity: The purity of the chiral ligand is critical. The choice of solvent can also influence stereoselectivity; toluene is often optimal. Ensure the catalyst pre-formation step is allowed sufficient time.

    • Side Products: In the enolate trapping step, competitive 1,2-addition can occur. Maintaining a low temperature (-78 °C) is crucial to favor the desired 1,4-addition pathway.

  • For Method 2 (Organocatalytic Annulation):

    • Sluggish Reaction: The reaction can be slow. Ensure the catalyst is pure. The acidic co-catalyst (benzoic acid) is essential for catalyst turnover; its concentration may require optimization.

    • Formation of Byproducts: The self-condensation of the aldehyde or ketone can be a competing pathway. Adding the vinyl ketone slowly to the mixture of catalyst and aldehyde can help minimize this.

    • Water Removal: The reaction produces water, which can inhibit the catalyst. While not always necessary, the addition of molecular sieves (3Å or 4Å) can sometimes improve yields and reaction times.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through multiple advanced synthetic strategies. The choice between a metal-catalyzed or organocatalytic approach depends on the specific requirements of the project, including scalability, cost, and tolerance for trace metals. The copper-catalyzed asymmetric conjugate addition represents a robust and highly selective, albeit multi-step, method. In contrast, the organocatalytic annulation provides a more elegant and atom-economical one-pot solution that aligns with modern principles of green chemistry. Both protocols, when executed with care, provide reliable access to this crucial chiral building block for applications in drug development, materials science, and fragrance synthesis.

References

Application Notes and Protocols for the Derivatization of 2-Pentyl-2-cyclopenten-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Cyclopentenone Scaffold

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products with potent biological activities, including prostaglandins, jasmone, and aflatoxins.[1] The defining feature of this scaffold is the α,β-unsaturated ketone, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[2] This reactivity is central to the diverse pharmacological effects observed for this class of compounds, which include anti-inflammatory, antiviral, and anticancer activities.[1][3][4]

2-Pentyl-2-cyclopenten-1-one is a synthetic derivative that serves as an excellent starting point for the development of novel therapeutic agents. Its pentyl side chain provides a lipophilic handle that can be further functionalized, while the core cyclopentenone ring offers multiple sites for chemical modification. This application note provides a comprehensive guide for the derivatization of this compound to generate a library of analogs for biological screening. We present detailed, field-proven protocols for key transformations and subsequent biological evaluation, empowering researchers to explore the therapeutic potential of this versatile scaffold.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any derivatization campaign. This compound can be efficiently prepared via a base-catalyzed aldol condensation between cyclopentanone and valeraldehyde.[5][6][7]

Protocol 1: Synthesis of this compound

This protocol is based on established aldol condensation methodologies for the synthesis of 2-alkyl-2-cycloalken-1-ones.[5][6][7]

Materials:

  • Cyclopentanone

  • Valeraldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Toluene

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in toluene.

  • Catalyst Preparation: In a separate flask, prepare a solution of NaOH or KOH (0.1-0.4 eq) in ethanol or methanol.

  • Aldehyde Addition: Slowly add valeraldehyde (1.0-1.2 eq) to the cyclopentanone solution while stirring.

  • Condensation Reaction: Add the basic catalyst solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Table 1: Reagents for the Synthesis of this compound

ReagentMolar EquivalentPurpose
Cyclopentanone1.0Starting material
Valeraldehyde1.0 - 1.2Starting material
NaOH or KOH0.1 - 0.4Base catalyst
TolueneSolventReaction medium
Ethanol/MethanolSolventCatalyst dissolution

Derivatization Strategies for this compound

The chemical architecture of this compound offers several avenues for diversification. The primary sites for modification are the electrophilic β-carbon of the enone system and the carbonyl group.

G cluster_0 Derivatization Strategies Start This compound MA Michael Addition (Aza- and Thio-) Start->MA Nucleophilic Attack at Cβ AC Aldol Condensation (Claisen-Schmidt) Start->AC Enolate Formation at Cα' GR Grignard Reaction Start->GR Nucleophilic Attack at C=O RED Reduction Start->RED Reduction of C=O or C=C

Caption: Key derivatization pathways for this compound.

Michael Addition: Introducing Heteroatomic Functionality

The conjugated system of the cyclopentenone ring makes the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction.[8][9] This is a powerful method for introducing nitrogen (aza-Michael) and sulfur (thio-Michael) containing moieties, which are prevalent in biologically active molecules.

This protocol outlines a general procedure for the conjugate addition of primary or secondary amines to this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline) (1.0-1.2 eq)

  • Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

  • Optional: Lewis acid catalyst (e.g., CeCl₃·7H₂O) or base catalyst (e.g., triethylamine)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Amine Addition: Add the amine to the solution and stir at room temperature. For less reactive amines, the addition of a catalytic amount of a Lewis acid or base may be beneficial.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the corresponding 3-amino-2-pentylcyclopentanone derivative.

This protocol describes the conjugate addition of thiols to this compound.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0-1.2 eq)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., Dichloromethane (DCM), THF)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen solvent.

  • Catalyst and Thiol Addition: Add the base catalyst followed by the thiol.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 3-thio-2-pentylcyclopentanone derivative.[10]

Aldol Condensation: Extending the Carbon Skeleton

The α'-hydrogens (at the C5 position) of the cyclopentenone ring are acidic and can be deprotonated to form an enolate. This enolate can then react with an aldehyde or ketone in an aldol condensation, forming a new carbon-carbon bond. A particularly useful variation is the Claisen-Schmidt condensation, which involves the reaction with an aromatic aldehyde that cannot self-condense.[2][4][11][12]

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0-1.1 eq)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Base Addition: Add an aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature or in an ice bath.

  • Reaction and Precipitation: Stir the reaction mixture for several hours. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.

Biological Screening of the Derivatized Library

A focused biological screening strategy is essential to identify promising lead compounds. Based on the known activities of cyclopentenone derivatives, we recommend prioritizing screening for cytotoxicity, anti-inflammatory, and antiviral activities.

G cluster_1 Biological Screening Workflow Library Derivatized Compound Library Cytotoxicity Cytotoxicity Screening (MTT Assay) Library->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NF-κB Inhibition Assay) Library->AntiInflammatory Antiviral Antiviral Screening (Plaque Reduction Assay) Library->Antiviral Hit Hit Compounds Cytotoxicity->Hit AntiInflammatory->Hit Antiviral->Hit

Caption: A streamlined workflow for the biological evaluation of the synthesized library.

Protocol 5: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Protocol 6: Anti-inflammatory Screening via NF-κB Inhibition Assay

The transcription factor NF-κB is a key regulator of the inflammatory response.[15][16][17][18][19] This protocol describes a reporter gene assay to screen for inhibitors of NF-κB activation.

Materials:

  • A stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • Inducing agent (e.g., Tumor Necrosis Factor-alpha (TNF-α))

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow to adhere.

  • Compound Pre-incubation: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induction: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for an additional 6-8 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel MTT assay). Calculate the percent inhibition of NF-κB activation for each compound.

Protocol 7: Antiviral Screening using the Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1][20][21][22][23]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

  • Complete cell culture medium

  • Semi-solid overlay (e.g., containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

  • 6- or 12-well plates

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Neutralization (optional for antibody screening) or Compound Treatment: For antiviral drug screening, pre-incubate the cell monolayer with serial dilutions of the test compounds.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques).

  • Overlay Application: After a 1-2 hour adsorption period, remove the virus inoculum and add the semi-solid overlay containing the respective concentrations of the test compounds.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities in oncology, immunology, and infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopentenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable structural motif. Cyclopentenones are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals, making efficient and reliable access to these compounds crucial.[1][2][3][4] This resource provides in-depth answers to common questions and issues encountered during key synthetic transformations, including the Nazarov cyclization, the Pauson-Khand reaction, and aldol condensation-based strategies.

Troubleshooting Guides & FAQs

This section is divided by reaction type to directly address specific experimental challenges.

Section 1: The Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure.[2][5] While effective, the reaction can be sensitive to substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Nazarov cyclization is not proceeding, or the yield is very low. What are the common causes and how can I fix this?

A1: Failure of a Nazarov cyclization to initiate or provide good yields often stems from insufficient activation of the divinyl ketone substrate. The reaction is typically catalyzed by strong Lewis or Brønsted acids, and in many "classical" variations, stoichiometric amounts of the promoter are necessary.[2][6]

  • Insufficient Acid Strength or Concentration: If you are using a mild Lewis acid, consider switching to a more potent one. For particularly unreactive substrates, strong Brønsted acids like triflic acid (TfOH) may be required.[7]

  • Substrate Reactivity: The conformation of the divinyl ketone plays a crucial role; the substrate must adopt an s-trans, s-trans conformation for the cyclization to occur.[8] Introducing bulky substituents at the α-positions can favor this reactive conformation and improve yields.[7]

  • Polarization: A highly effective modern strategy is to "polarize" the divinyl ketone by introducing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This electronic asymmetry facilitates the cyclization, often allowing the reaction to proceed under much milder, catalytic conditions with Lewis acids like copper(II) triflate.[9][10]

Q2: I am observing a mixture of regioisomers in my product. How can I control the regioselectivity of the elimination step?

A2: Poor regioselectivity in the final elimination step is a common drawback of the classical Nazarov cyclization, especially when multiple β-hydrogens are available for elimination.[8]

  • Silicon-Directed Approach: A well-established method to control regioselectivity is the use of a silicon-directed Nazarov cyclization. Placing a trimethylsilyl (TMS) group on one of the vinyl groups directs the elimination. The TMS group stabilizes the β-carbocation and is subsequently removed, leading to the formation of a single regioisomer.[6]

  • Polarized Substrates: As mentioned previously, polarizing the substrate can also enhance regioselectivity in the elimination step, in addition to facilitating the cyclization itself.[10]

Q3: How can I make my Nazarov cyclization catalytic instead of using stoichiometric amounts of Lewis acid?

A3: Transitioning to a catalytic system is a common goal to improve the atom economy and sustainability of the reaction.

  • Substrate Polarization: The most effective strategy is to use electronically asymmetric ("polarized") divinyl ketones. These substrates have a lower activation barrier for cyclization and can be efficiently turned over by catalytic amounts (e.g., 2 mol%) of mild Lewis acids like copper(II) triflate.[9]

  • Catalyst Selection: Certain catalysts are more effective for specific substrates. For instance, scandium triflate (Sc(OTf)₃), sometimes with additives like lithium perchlorate, has been shown to be effective for the catalytic cyclization of substrates containing heteroaromatic rings.[11]

Experimental Protocol: A General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization [5][12]
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM, 2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

cluster_q1 Low Conversion Solutions cluster_q2 Regioselectivity Solutions cluster_q3 Catalytic System Solutions start Nazarov Cyclization Issue q1 Low or No Conversion? start->q1 Problem q2 Mixture of Regioisomers? start->q2 Problem q3 Stoichiometric Promoter Required? start->q3 Problem a1 Increase Acid Strength (e.g., TfOH) q1->a1 a2 Increase Steric Bulk at α-positions q1->a2 a3 'Polarize' Substrate (EDG/EWG) q1->a3 b1 Use Silicon-Directed Substrate (e.g., TMS group) q2->b1 b2 Employ 'Polarized' Substrate q2->b2 c1 Synthesize 'Polarized' Substrate q3->c1 c2 Screen Catalysts (e.g., Sc(OTf)3, Cu(OTf)2) q3->c2

Caption: Troubleshooting decision tree for the Nazarov cyclization.

Section 2: The Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by a metal carbonyl complex.[13][14]

Frequently Asked Questions (FAQs)

Q1: My Pauson-Khand reaction is sluggish and gives low yields. How can I improve the reaction rate and efficiency?

A1: The traditional Pauson-Khand reaction often requires harsh thermal conditions.[13] Several strategies can be employed to promote the reaction under milder conditions:

  • Promoters: Amine N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), are commonly used to facilitate the reaction.[15] These promoters work by oxidizing a CO ligand on the cobalt complex, creating a vacant coordination site for the alkene.[15] Nitrous oxide (N₂O) has also been reported as a clean promoter, producing only dinitrogen and carbon dioxide as byproducts.[16]

  • Dry-State Adsorption: Adsorbing the alkyne-cobalt complex onto silica or alumina and then gently heating can reduce reaction times and improve yields.

  • Alternative Energy Sources: Microwave irradiation or ultrasonication can also be used to promote the reaction and reduce reaction times.

Q2: I am getting a mixture of regioisomers in my intermolecular PKR. How can I control the regioselectivity?

A2: Poor regioselectivity is a known challenge in intermolecular Pauson-Khand reactions with unsymmetrical substrates.[13][17]

  • Steric Control: The reaction generally favors placing the larger substituent on the alkyne at the C2 position (alpha to the carbonyl) of the cyclopentenone. Maximizing the steric difference between the alkyne substituents can improve this selectivity.[17]

  • Directing Groups: Incorporating a coordinating heteroatom (e.g., O, S, N) in the alkene substrate can direct the regioselectivity by acting as a temporary ligand to the metal center.[17]

  • Intramolecular Reaction: The most reliable way to ensure regioselectivity is to perform an intramolecular Pauson-Khand reaction, where the alkene and alkyne are tethered within the same molecule. This strategy is widely used in total synthesis for this reason.[13][17]

Q3: What are the common side reactions in the Pauson-Khand reaction, and how can they be minimized?

A3: Several side reactions can compete with the desired [2+2+1] cycloaddition.

  • [2+2+2] Cycloaddition: This can occur, especially in rhodium-catalyzed systems, leading to the formation of benzene derivatives. Increasing the carbon monoxide pressure can often suppress this side reaction.[17]

  • Alkyne Trimerization: The cobalt complex itself can catalyze the trimerization of the alkyne. Lowering the reaction temperature and using a promoter can help minimize this.[17]

  • Substrate Decomposition: Sensitive substrates may decompose under harsh thermal conditions. The use of promoters allows for milder reaction conditions, mitigating this issue.[17]

Reaction Conditions Comparison
Promoter/ConditionTypical TemperatureAdvantageDisadvantageReference
Thermal (no promoter)60-120 °CSimple setupHarsh conditions, long reaction times[13]
Amine N-oxides (e.g., NMO)Room Temperature to 60 °CMilder conditions, faster reactionStoichiometric waste[15]
Dry-State AdsorptionGentle HeatingImproved yields, shorter timesHeterogeneous setup
Nitrous Oxide (N₂O)Room TemperatureClean byproducts (N₂, CO₂)Requires handling of a gas[16]

Pauson-Khand Reaction Mechanism

A Alkyne + Co2(CO)8 B Alkyne-Co2(CO)6 Complex A->B -2 CO C Alkene Coordination B->C + Alkene - CO D Metallacyclopentene Intermediate C->D Oxidative Coupling E CO Migratory Insertion D->E + CO F Reductive Elimination E->F G Cyclopentenone Product F->G

Caption: Simplified mechanism of the Pauson-Khand reaction.

Section 3: Aldol Condensation for Cyclopentenone Synthesis

Intramolecular aldol condensation of 1,4-dicarbonyl compounds is a classic and effective method for constructing the cyclopentenone ring.[18][19]

Frequently Asked Questions (FAQs)

Q1: My intramolecular aldol condensation is giving low yields. What factors should I consider for optimization?

A1: The efficiency of an intramolecular aldol condensation can be influenced by the choice of base, solvent, and temperature.

  • Base Selection: The reaction can be catalyzed by either acid or base. For base-catalyzed reactions, common choices include sodium hydroxide, potassium hydroxide, or alkoxides like sodium ethoxide.[18][20] The choice of base can affect the equilibrium between the starting material, the aldol addition product, and the final condensed product.

  • Solvent Effects: The solvent can significantly impact the reaction outcome. Alcoholic solvents often favor the formation of the α,β-unsaturated cyclopentenone, while solvents like tetrahydrofuran (THF) may favor the intermediate β-hydroxy cyclopentanone.[21] In some cases, solvent-free conditions have been shown to be highly effective.[22]

  • Dehydration Step: The elimination of water to form the enone is often the rate-limiting step and can be promoted by heat.[23] If you are isolating the aldol addition product, subsequent acid or base-catalyzed dehydration can be performed as a separate step.

Q2: I am performing a crossed aldol condensation to build my 1,4-dicarbonyl precursor, but I am getting a complex mixture of products. How can I improve the selectivity?

A2: Crossed aldol reactions between two different carbonyl compounds can lead to multiple products if both partners can act as both a nucleophile (enolizable) and an electrophile.[20]

  • Use a Non-enolizable Partner: To avoid self-condensation, one of the carbonyl compounds should not have α-hydrogens (e.g., benzaldehyde or formaldehyde).[20]

  • Directed Aldol Reactions: For reactions between two enolizable carbonyls, a directed approach is necessary. This typically involves pre-forming the enolate of one partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, and then slowly adding the second carbonyl compound.

Q3: Can the reaction conditions influence the final product distribution between the aldol addition product and the condensed enone?

A3: Yes, the reaction conditions play a crucial role.

  • Temperature: Lower temperatures generally favor the formation of the β-hydroxy carbonyl (aldol addition) product. Higher temperatures promote the dehydration step to form the α,β-unsaturated carbonyl (aldol condensation) product.[24]

  • Catalyst and Solvent: As mentioned, the choice of catalyst and solvent can influence the product distribution. For example, acid catalysis often directly leads to the condensed product.[20] The presence of water can also affect the reaction equilibrium and pathways, particularly in heterogeneous catalysis.

General Aldol Condensation Workflow

start 1,4-Dicarbonyl Substrate step1 Base or Acid Catalyst Addition start->step1 step2 Enolate/Enol Formation step1->step2 step3 Intramolecular Cyclization step2->step3 step4 β-Hydroxy Cyclopentanone Intermediate step3->step4 step5 Dehydration (Elimination of H2O) step4->step5 end Cyclopentenone Product step5->end

Caption: Workflow for intramolecular aldol condensation.

References

Technical Support Center: Stability and Degradation of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Pentyl-2-cyclopenten-1-one (CAS No. 25564-22-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common challenges and questions encountered during its handling, storage, and experimental use, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: For optimal stability, this compound should be stored sealed in a dry environment at room temperature, as indicated by suppliers.[1] For enhanced long-term stability, particularly for high-purity standards, refrigeration (2-8°C) or storage in a cool, dark place (<15°C) is recommended.[2][3] To prevent oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, especially after the container has been opened.

Q2: My sample of this compound has developed a yellow tint. Is it still usable?

A2: this compound is typically a colorless to very pale straw-colored or light orange liquid.[4][5] A change in color, particularly darkening or turning yellow, often indicates degradation. This can be caused by exposure to air (oxidation) or light (photodegradation). The α,β-unsaturated ketone moiety is susceptible to polymerization, which can also lead to discoloration. Before use, it is critical to re-analyze the purity of the material using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to confirm it meets the requirements for your experiment.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The primary degradation pathways for this compound are driven by its chemical structure, specifically the α,β-unsaturated ketone system. Key pathways include:

  • Oxidation: The electron-rich double bond and allylic positions are susceptible to oxidation from atmospheric oxygen or residual peroxides in solvents.[6] This can lead to the formation of epoxides, hydroperoxides, or cleavage products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, including [2+2] cycloadditions (dimerization) or rearrangements.[6][7]

  • Thermal Degradation: At elevated temperatures, the cyclopentenone ring can undergo decomposition.[4][5] Studies on the parent compound, 2-cyclopentenone, show thermal decomposition can yield products like carbon monoxide, ketenes, acrolein, and various hydrocarbons.[8][9][10]

  • Hydrolysis: While generally insoluble in water, prolonged contact with acidic or basic aqueous media can lead to hydrolysis or other pH-dependent reactions.[4]

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: this compound is soluble in alcohol and miscible with common organic solvents and perfume oils.[4] For analytical purposes, solvents like acetonitrile, methanol, or isopropanol are suitable. However, be aware that nucleophilic solvents (like methanol) could potentially engage in a slow Michael addition reaction with the α,β-unsaturated system, especially if acidic or basic catalysts are present. For long-term solution storage, a non-nucleophilic, anhydrous solvent is preferable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Unexpected Peaks in Chromatogram (GC/HPLC) 1. Degradation: The sample may have degraded due to improper storage or handling (oxidation, photodegradation).2. Solvent Impurities: Impurities in the solvent or reactions with the solvent.3. Contamination: Contamination from glassware or sampling equipment.1. Confirm Degradation: Run a fresh sample from a newly opened container if available. If the new sample is clean, the original aliquot has degraded. Discard the degraded material.2. Analyze Blank: Inject a solvent blank to rule out solvent impurities.3. Verify Handling: Ensure the compound is handled under an inert atmosphere and protected from light. Use high-purity, peroxide-free solvents.4. Structure Elucidation: If degradation is confirmed, use techniques like LC-MS or GC-MS to identify the structure of the degradation products, which can help pinpoint the degradation pathway.[7]
Low Assay or Purity Results 1. Decomposition: The compound has partially decomposed, reducing the concentration of the parent molecule.2. Volatility: Loss of material during sample preparation due to its moderate vapor pressure (0.0453 mmHg at 25°C).[1]3. Incorrect Standard Preparation: Inaccurate weighing or dilution of the reference standard.1. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to understand if your analytical method is stability-indicating and can accurately separate degradants from the main peak.[11]2. Minimize Evaporation: Prepare solutions at room temperature and keep vials tightly capped. Avoid excessive heating during sample preparation.3. Recalibrate: Prepare a fresh reference standard and recalibrate your instrument.
Inconsistent Results Between Experiments 1. Progressive Degradation: The stock solution or neat material is degrading over time.2. Variability in Conditions: Minor differences in experimental conditions (temperature, light exposure, pH) are affecting the compound's stability.1. Use Fresh Aliquots: Prepare fresh solutions for each experiment from a properly stored stock.2. Standardize Workflow: Strictly control experimental parameters. Use an amber vial or foil-wrapped container to protect solutions from light.[6]3. Run Controls: Include a control sample (e.g., compound in a stable solvent, stored under ideal conditions) with each experimental run to monitor stability.

Stability Data Summary

The stability of this compound is influenced by several environmental factors. The following table summarizes its expected behavior under forced degradation conditions, which are designed to accelerate decomposition.[7][12]

Stress ConditionReagent/MethodExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CLikely Stable to Minor DegradationPotential for hydration of the double bond or other acid-catalyzed rearrangements.
Basic Hydrolysis 0.1 M NaOH, 60°CModerate DegradationPotential for Michael addition of hydroxide, followed by rearrangement or polymerization.
Oxidation 3% H₂O₂, RTHigh DegradationEpoxidation of the double bond, formation of hydroperoxides at allylic positions, or oxidative cleavage of the ring.[6][13]
Thermal Degradation Dry Heat, 100-140°CDegradation expectedRing-opening products (e.g., ketenes), fragmentation (CO, ethylene, acetylene), and other hydrocarbons.[8][9]
Photodegradation UV/Visible Light (ICH Q1B)Moderate to High DegradationDimers (from [2+2] cycloaddition), isomers, or polymers.[6][7]

Visualizing Degradation and Experimental Design

Key Degradation Pathways

The following diagram illustrates the main stress factors that can lead to the degradation of this compound.

cluster_Degradation Degradation Pathways A This compound B Oxidation (O₂, H₂O₂) A->B C Photodegradation (UV/Vis Light) A->C D Thermal Stress (Heat) A->D E Hydrolysis (Acid/Base) A->E F Epoxides, Hydroperoxides, Cleavage Products B->F G Dimers, Polymers, Isomers C->G H Ketenes, CO, Acrolein, Hydrocarbons D->H I Michael Adducts, Hydration Products E->I

Caption: Major degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[7][11]

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

  • Acidic Hydrolysis: 0.2 M HCl. Incubate one sample at room temperature (RT) and another at 60°C for 24 hours.

  • Basic Hydrolysis: 0.2 M NaOH. Incubate one sample at RT and another at 60°C for 4 hours.

  • Oxidative Degradation: 6% Hydrogen Peroxide (H₂O₂). Keep the sample at RT for 24 hours, protected from light.

  • Thermal Degradation: Store a vial of the neat compound or solid in an oven at 105°C for 48 hours. After stressing, dissolve in the solvent to the target concentration.

  • Photostability: Expose the stock solution in a quartz cuvette or suitable transparent container to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.

3. Sample Analysis:

  • After the specified incubation time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples, including the control, to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC with UV detection). The method should be capable of separating the parent peak from any new peaks that appear.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • Identify and characterize significant degradation products (typically >0.1%) using techniques like LC-MS/MS.

Workflow for Forced Degradation Analysis

cluster_Workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Aliquot Stock for Each Stress Condition A->B C Expose to Stressors (Heat, Light, Acid, Base, Oxidant) B->C D Include Control Sample (No Stressor) B->D E Quench/Neutralize Reactions C->E F Dilute to Final Analytical Concentration D->F E->F G Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Compare Stressed vs. Control: Identify Degradants & Pathways G->H

Caption: Step-by-step workflow for a forced degradation study.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 2-Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-substituted cyclopentenones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in your synthetic routes.

Cyclopentenone rings are pivotal structural motifs in a vast array of biologically active natural products, including prostaglandins and jasmone, making their efficient synthesis a critical endeavor in organic chemistry.[1][2] However, the construction of these five-membered rings, particularly with substitution at the 2-position, is often plagued by low yields and competing side reactions. This guide provides in-depth, experience-driven solutions to overcome these synthetic hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My Nazarov cyclization for a 2-substituted cyclopentenone is resulting in a low yield.

Question: I am attempting to synthesize a 2-substituted cyclopentenone via a Nazarov cyclization of a divinyl ketone, but the yield is consistently poor. What are the likely causes, and how can I optimize the reaction?

Answer:

Low yields in Nazarov cyclizations are a frequent challenge and can be attributed to several factors, primarily the stability of the key pentadienyl cation intermediate and the choice of catalyst.[3][4] An overly stable intermediate can be slow to cyclize, while an inappropriate acid catalyst can lead to substrate decomposition.[3]

Here is a systematic approach to troubleshooting:

1. Catalyst Screening and Optimization:

The choice of Lewis or Brønsted acid is paramount.[5] If one acid is providing low yields, a screening of alternatives is the first logical step.

Catalyst TypeExamplesConsiderations
Lewis Acids FeCl₃, BF₃·OEt₂, SnCl₄, Cu(OTf)₂Strengths vary; a stronger Lewis acid is not always better. Copper(II) complexes have shown high efficiency.[6]
Brønsted Acids H₂SO₄, TFA, Chiral Brønsted AcidsCan be effective, but may also promote side reactions. Chiral acids can be used for enantioselective cyclizations.[7]

dot

cluster_0 Troubleshooting Low Yield in Nazarov Cyclization Start Low Yield Observed Catalyst Is the Lewis/Brønsted Acid Optimal? Start->Catalyst Screen_Catalysts Screen Different Acids (e.g., FeCl₃, BF₃·OEt₂, Cu(OTf)₂) Catalyst->Screen_Catalysts No Temperature Is the Reaction Temperature Optimized? Catalyst->Temperature Yes Screen_Catalysts->Temperature Vary_Temp Vary Temperature (Lower T may reduce side reactions) Temperature->Vary_Temp No Substrate Does the Substrate Have Favorable Electronic/Steric Properties? Temperature->Substrate Yes Vary_Temp->Substrate Modify_Substrate Consider Substrate Modification (e.g., Silicon-Directed Strategy) Substrate->Modify_Substrate No Solvent Is the Solvent Appropriate? Substrate->Solvent Yes Modify_Substrate->Solvent Screen_Solvents Test Different Solvents (e.g., DCM, DCE, MeNO₂) Solvent->Screen_Solvents No End Improved Yield Solvent->End Yes Screen_Solvents->End

Caption: Troubleshooting workflow for low Nazarov cyclization yields.

2. Silicon-Directed Nazarov Cyclization for Regiocontrol:

A common issue leading to a mixture of products and apparent low yield of the desired isomer is poor regioselectivity in the elimination step.[8] A silicon-directed strategy can elegantly solve this by controlling the position of the double bond in the final product.

Mechanism Insight: A silyl group at the α-position of the divinyl ketone stabilizes the intermediate carbocation, directing the elimination to form the double bond between the silicon-bearing carbon and the adjacent carbon. The silyl group is subsequently removed.[8]

Step-by-Step Protocol for a Silicon-Directed Nazarov Cyclization:

  • Substrate Synthesis: Synthesize the α-silyldivinyl ketone precursor.

  • Cyclization:

    • Dissolve the α-silyldivinyl ketone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the Lewis acid (e.g., FeCl₃) dropwise.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Desilylation:

    • Dissolve the crude product in a suitable solvent (e.g., THF).

    • Add a fluoride source (e.g., TBAF) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and purify the final 2-substituted cyclopentenone by column chromatography.

Issue 2: My Robinson annulation approach to a 2-substituted cyclopentenone is failing.

Question: I am attempting a Robinson annulation to form a bicyclic system containing a 2-substituted cyclopentenone moiety, but the reaction is not proceeding as expected, resulting in a complex mixture of products. What could be the issue?

Answer:

The Robinson annulation is a powerful tandem reaction that combines a Michael addition and an intramolecular aldol condensation.[9][10] Its success hinges on the careful orchestration of these two steps. A common pitfall is the failure of the intramolecular aldol condensation after the initial Michael addition.

1. Verifying the Michael Adduct:

Before troubleshooting the aldol condensation, it is crucial to confirm the formation of the 1,5-dicarbonyl intermediate (the Michael adduct).[11]

  • Recommendation: Run the reaction under milder conditions (e.g., lower temperature, weaker base) that favor the Michael addition but not the subsequent cyclization. Isolate and characterize the intermediate. If the Michael adduct is not forming, the issue lies with the initial conjugate addition.

2. Optimizing the Intramolecular Aldol Condensation:

If the Michael adduct is formed but does not cyclize, the aldol condensation needs to be promoted.

ParameterRecommendationRationale
Base Use a stronger base (e.g., NaOEt in EtOH) or a different base system.The enolate required for the intramolecular aldol condensation may not be forming efficiently.
Temperature Increase the reaction temperature.Aldol condensations often require heating to drive the dehydration step.[9]
Solvent A protic solvent like ethanol is often used to facilitate proton transfer steps.The choice of solvent can significantly influence the reaction outcome.

dot

cluster_1 Troubleshooting Robinson Annulation Failure Start Reaction Failure Michael_Adduct Is the Michael Adduct (1,5-Diketone) Forming? Start->Michael_Adduct Optimize_Michael Optimize Michael Addition: - Check enolate formation - Vary Michael acceptor Michael_Adduct->Optimize_Michael No Aldol_Condensation Is the Intramolecular Aldol Condensation Failing? Michael_Adduct->Aldol_Condensation Yes Optimize_Michael->Aldol_Condensation Optimize_Aldol Optimize Aldol Condensation: - Stronger base - Higher temperature Aldol_Condensation->Optimize_Aldol Yes End Successful Annulation Aldol_Condensation->End No Optimize_Aldol->End

Caption: Decision tree for troubleshooting Robinson annulation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in cyclopentenone synthesis, and how can they be minimized?

A1: Common side reactions include polymerization, especially with activated alkenes, and the formation of constitutional isomers. In the Pauson-Khand reaction, alkyne trimerization to form benzene derivatives can be a significant competing pathway.[12] To minimize these:

  • Use high-purity reagents and solvents: Impurities can initiate polymerization or poison catalysts.

  • Control reaction temperature: Lower temperatures can often reduce the rate of side reactions.

  • Optimize reactant concentrations: High concentrations can sometimes favor undesired intermolecular reactions.

  • For Pauson-Khand: Increasing the pressure of carbon monoxide can suppress alkyne trimerization.[12]

Q2: How do I choose the best synthetic route for my target 2-substituted cyclopentenone?

A2: The optimal route depends on the desired substitution pattern and the available starting materials.

Synthetic RouteBest ForKey Considerations
Nazarov Cyclization Symmetrical or electronically biased divinyl ketones.Requires acidic conditions; regioselectivity can be an issue.[1]
Pauson-Khand Reaction Complex cyclopentenones from alkenes and alkynes.Can be highly stereoselective, especially in its intramolecular variant.[13]
Aldol Condensation Simple 2-alkylidenecyclopentanones from cyclopentanone and an aldehyde.A classic and often high-yielding method.[14][15]
Conjugate Addition Adding a substituent to the 3-position of a pre-existing cyclopentenone, which can then be further functionalized.Gilman reagents are particularly effective for 1,4-addition.[16][17]

Q3: My final 2-substituted cyclopentenone is difficult to purify. What techniques are recommended?

A3: Purification can be challenging due to the potential for isomerization and the presence of closely related byproducts.[18]

  • Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial to achieve good separation.

  • Distillation: For thermally stable, lower molecular weight cyclopentenones, vacuum distillation can be effective.[19]

  • Preparative HPLC: For high-purity samples, especially in a drug development context, preparative HPLC can be used, although it is less suitable for large-scale purification.[20]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

Key Methodologies: Detailed Protocols

Protocol: High-Yield Synthesis of a 2-Alkyl-Cyclopentenone via Aldol Condensation

This one-pot method utilizes a bifunctional catalyst for the cascade reaction of an aldehyde and a cycloketone.[15]

  • Catalyst Preparation: Prepare a Pd/ZrO₂ catalyst.

  • Reaction Setup:

    • To a 250 mL autoclave, add the aldehyde (e.g., n-butanal, 0.25 mol), cyclohexanone (0.55 mol), and the Pd/ZrO₂ catalyst (3.7 g).[15]

    • Seal the autoclave and displace the oxygen by purging three times with N₂ (0.2 MPa) followed by H₂ (0.5 MPa).

    • Pressurize the autoclave with H₂ to 3.5 MPa at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 140 °C with vigorous stirring (400 rpm) for 400 minutes.[15]

    • After the reaction time, cool the autoclave to room temperature.

  • Workup and Purification:

    • Vent the autoclave and filter the reaction mixture to remove the catalyst.

    • Analyze the crude product by GC-MS.

    • Purify the 2-alkyl cyclohexanone by vacuum distillation.

References

Technical Support Center: Stereoselective Synthesis of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-pentyl-2-cyclopenten-1-one and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis for this important structural motif. Chiral 2-alkyl-2-cyclopenten-1-ones are crucial intermediates in the synthesis of numerous bioactive molecules, including prostaglandins and various natural products.[1][2][3] Achieving high stereoselectivity is therefore not just an academic challenge but a critical requirement for therapeutic efficacy and safety.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereoselective synthesis of this compound.

Q1: Why is stereoselectivity critical in the synthesis of this compound?

A1: The biological activity of molecules derived from cyclopentenone precursors is often critically dependent on their stereochemistry.[1] For instance, in prostaglandins, the precise three-dimensional arrangement of substituents on the cyclopentane ring dictates the molecule's ability to bind to its target receptor. Synthesizing a single, desired stereoisomer (enantiomer or diastereomer) ensures that the final product has the intended therapeutic effect and avoids potential off-target effects or reduced potency that can arise from a mixture of isomers.

Q2: What are the primary strategies for achieving an enantioselective synthesis of 2-substituted-2-cyclopenten-1-ones?

A2: There are three main approaches to induce chirality and achieve stereocontrol:[4][5]

  • Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other.[6] This is often the most efficient and atom-economical method. Catalysts can be chiral metal complexes (e.g., Rhodium, Palladium, Iridium) or small organic molecules (organocatalysts), such as proline and its derivatives.[1][7]

  • Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule (the auxiliary) to the starting material.[8][9] The auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a diastereomeric intermediate that can be separated. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.[1]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, and converts them through a series of reactions into the target molecule.[10]

Q3: How can I determine the enantiomeric excess (ee) of my final product?

A3: The most common and reliable methods for determining the enantiomeric excess of your product are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals (e.g., ¹H or ¹³C) for the two enantiomers will be shifted to different extents, allowing for integration and calculation of the enantiomeric ratio.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: My reaction is producing the correct product, but the enantiomeric excess (ee) is low.

This is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of a reaction. Below is a decision tree to help diagnose the issue.

G start Low Enantiomeric Excess (ee) temp Is the reaction temperature optimized? start->temp catalyst Is the catalyst/ligand optimal? temp->catalyst Yes sol_temp Lower the temperature. Many stereoselective reactions show higher ee at lower temperatures (-20°C to -78°C). temp->sol_temp No solvent Is the solvent appropriate? catalyst->solvent Yes sol_catalyst Screen different catalysts or ligands. Steric and electronic properties of the ligand are critical for stereoinduction. catalyst->sol_catalyst No concentration Are substrate/reagent concentrations correct? solvent->concentration Yes sol_solvent Test a range of solvents. Solvent polarity can affect the transition state geometry and catalyst stability. solvent->sol_solvent No sol_concentration Vary the concentration. Aggregation or background reactions can be concentration-dependent. concentration->sol_concentration No

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Detailed Causality:

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.[11] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy (kT), thus favoring the lower-energy pathway more decisively.

  • Catalyst/Ligand Structure: In metal-catalyzed reactions, the chiral ligand is paramount. Subtle changes to the ligand's steric bulk or electronic properties can dramatically alter the chiral pocket around the metal center, leading to improved enantiocontrol.[12] For organocatalysis, the structure of the catalyst (e.g., substituents on a proline catalyst) directly influences the transition state.[13][14]

  • Solvent Effects: The solvent can influence the reaction in several ways: by solvating the catalyst and substrates, by affecting the catalyst's conformational flexibility, and in some cases, by participating directly in the reaction mechanism (e.g., protic solvents in enamine catalysis).[15] A screen of both polar/aprotic (e.g., THF, CH₂Cl₂) and polar/protic (e.g., MeOH, EtOH) solvents is often warranted.[15]

Problem 2: I'm using a chiral auxiliary, but the diastereoselectivity is poor, or I have trouble removing the auxiliary.

A2:

  • Poor Diastereoselectivity: The effectiveness of a chiral auxiliary relies on its ability to create a highly ordered, rigid transition state where one face of the reactive intermediate is effectively blocked.[1]

    • Check Auxiliary Choice: Auxiliaries like Evans' oxazolidinones or glucose-derived auxiliaries are effective because they can form chelates with metal ions or possess bulky groups that enforce a specific conformation.[8][9] Ensure your chosen auxiliary provides sufficient steric hindrance.

    • Reaction Conditions: For reactions involving enolates (e.g., alkylation), the choice of base, solvent, and additives is crucial for forming a single, defined enolate geometry (E vs. Z), which is often a prerequisite for high diastereoselectivity.

  • Difficulty in Cleavage: The auxiliary must be removable under conditions that do not racemize or decompose the product.

    • Harsh Conditions: If cleavage requires harsh acidic, basic, or reductive/oxidative conditions, consider an auxiliary that can be removed more gently. For example, some silyl-based auxiliaries can be removed with fluoride ions.

    • Protecting Groups: Ensure that other functional groups in your molecule are compatible with the auxiliary cleavage conditions. You may need to revise your protecting group strategy.

Problem 3: My organocatalytic Michael addition to generate the cyclopentenone precursor is slow and gives low yields.

A3: Organocatalytic reactions can be sensitive to reaction parameters.

  • Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading can be critical. A typical range is 5-20 mol%. If the reaction is slow, try increasing the catalyst loading.

  • Additives/Co-catalysts: Many organocatalytic reactions, particularly those involving iminium or enamine intermediates, benefit from the presence of an acid or base co-catalyst.[4] For example, in proline-catalyzed reactions, a weak acid can accelerate catalyst turnover.

  • Water Content: The presence of water can be detrimental or beneficial depending on the specific mechanism. For enamine catalysis, trace amounts of water can sometimes be helpful, but excess water will hydrolyze the intermediates. Running the reaction under anhydrous conditions or with molecular sieves is a good starting point.

  • Substrate Reactivity: If the Michael acceptor (the enone) or the nucleophile is not sufficiently reactive, the reaction will be slow. Consider using more activated derivatives if possible.

Part 3: Experimental Protocols & Data

This section provides representative protocols for key stereoselective transformations.

Protocol 1: Organocatalytic Asymmetric Michael Addition of a Malonate to 2-Cyclopentenone

This protocol is adapted from established methods for the enantioselective conjugate addition to cyclic enones, a key step in building the chiral cyclopentane core.[15]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 Dissolve chiral diamine catalyst and benzoic acid in Methanol. prep2 Add 2-cyclopentenone. prep1->prep2 prep3 Add diethyl malonate. prep2->prep3 react1 Stir at room temperature for 24-48 hours. prep3->react1 react2 Monitor by TLC/GC-MS. react1->react2 workup1 Quench with sat. NH4Cl. react2->workup1 workup2 Extract with Ethyl Acetate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: Workflow for Organocatalytic Michael Addition.

Step-by-Step Methodology:

  • Preparation: To a solution of the chiral diamine catalyst (e.g., a derivative of diphenylprolinol silyl ether, 0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in methanol (2.0 mL) in a flame-dried flask, add 2-cyclopentenone (1.0 mmol, 1.0 eq.).

  • Reaction: Add diethyl malonate (1.5 mmol, 1.5 eq.) to the mixture. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting enone is consumed (typically 24-48 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Expected Results & Troubleshooting:

  • This type of reaction can achieve high yields (80-95%) and excellent enantioselectivities (>90% ee).[15]

  • Low ee? Revisit the troubleshooting guide. The choice of solvent is particularly critical here; protic solvents like methanol often play a key role in the proton transfer steps of the catalytic cycle.[15]

  • Low Yield? Ensure all reagents are pure. The cyclopentenone can be prone to polymerization; using it freshly distilled may improve results.

Data Summary: Effect of Reaction Parameters on Stereoselectivity

The following table summarizes typical effects of key variables on the outcome of asymmetric syntheses of cyclopentenone derivatives, based on data from various literature sources.[1][12][15]

ParameterChangeTypical Effect on Enantiomeric Excess (ee%)Rationale
Temperature Decrease (e.g., RT to -40 °C)Increase Favors the lower energy transition state more significantly.
Catalyst Loading Increase (e.g., 5% to 20%)Variable / No direct correlationCan increase reaction rate; may have minor effects on ee.
Solvent Polarity Aprotic -> ProticOften Increases (for some organocatalysts)Protic solvents can participate in hydrogen-bonding networks that stabilize the chiral transition state.[15]
Ligand Steric Bulk IncreaseOften Increases (up to a point)Larger ligands can create a more defined and restrictive chiral pocket, enhancing facial selectivity.

References

Technical Support Center: Troubleshooting Side Reactions in the Nazarov Cyclization of Divinyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Nazarov Cyclization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful 4π-electrocyclization to construct cyclopentenone scaffolds. While the Nazarov cyclization is a cornerstone of modern organic synthesis, its cationic pathway can be prone to several side reactions that can diminish yields and generate complex product mixtures.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for overcoming common hurdles.

Problem 1: Low Yield of the Desired Cyclopentenone and Formation of Acyclic Byproducts

Question: My Nazarov cyclization is giving a low yield of the expected cyclopentenone product. I'm observing what appears to be starting material decomposition or the formation of acyclic side products. What is the likely cause and how can I fix it?

Answer:

This is a common issue that often points to problems in the generation and stability of the key pentadienyl cation intermediate. The efficiency of the 4π-electrocyclization is highly dependent on the substrate's ability to adopt the necessary s-trans/s-trans conformation for ring closure.[3]

Causality and Mechanistic Insight:

The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ketone, which generates the pentadienyl cation.[3][4][5] If this cation is not sufficiently stabilized or if the substrate has significant steric hindrance that disfavors the reactive conformation, competing pathways can dominate.[6] For instance, β-electron donating substituents can overstabilize the pentadienyl cation, impeding the cyclization and sometimes leading to a retro-Nazarov reaction.[3]

Troubleshooting Protocol:

  • Increase Acid Strength or Stoichiometry: The classic Nazarov cyclization often requires strong protic acids or stoichiometric amounts of Lewis acids to drive the reaction.[1][2][7] If you are using a mild Lewis acid, consider switching to a stronger one (e.g., FeCl₃, SnCl₄, BF₃·OEt₂) or increasing its loading. This can increase the concentration of the active pentadienyl cation.

  • Substrate Modification for Enhanced Reactivity:

    • Polarization: Introduce an electron-donating group (EDG) on one vinyl arm and an electron-withdrawing group (EWG) on the other. This electronic asymmetry facilitates the cyclization under milder, catalytic conditions.[8]

    • α-Substitution: Adding substituents at the α-position can enforce the required s-trans/s-trans conformation due to allylic strain, thereby accelerating the reaction.[3]

  • Solvent and Temperature Optimization: Non-polar solvents are often preferred for asymmetric variants to maintain a tight ion pair.[9] For sluggish reactions, carefully increasing the temperature can help overcome the activation barrier, but be mindful of potential degradation.

Illustrative Workflow for Troubleshooting Low Yield:

Nazarov_Pathways Pentadienyl_Cation Pentadienyl Cation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization Nazarov_Product Nazarov Product (Cyclopentenone) Oxyallyl_Cation->Nazarov_Product Elimination (-H⁺) (Fast, Brønsted Acid) Rearranged_Product Rearranged Product (e.g., Spirocycle) Oxyallyl_Cation->Rearranged_Product Wagner-Meerwein Shift (Slow, Extended Cation Lifetime)

References

Technical Support Center: Synthesis of 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pentyl-2-cyclopenten-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and resolve impurities encountered during its preparation. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure you can achieve high purity and yield in your experiments.

Introduction: The Synthetic Pathway

The most common and direct route to this compound is the crossed-aldol condensation between cyclopentanone and valeraldehyde (pentanal).[1][2] This reaction is typically catalyzed by an acid or a base and proceeds in two key stages: a nucleophilic addition to form a β-hydroxy ketone intermediate, followed by a dehydration step to yield the final α,β-unsaturated cyclopentenone product.[3][4]

Reaction_Pathway CP Cyclopentanone Adduct 2-(1-Hydroxypentyl)cyclopentan-1-one (Aldol Adduct) CP->Adduct VA Valeraldehyde VA->Adduct Cat Base or Acid Catalyst Cat->Adduct C-C Bond Formation (Aldol Addition) Product This compound Adduct->Product - H₂O Water H₂O

Caption: General reaction scheme for the synthesis of this compound.

While seemingly straightforward, this reaction is prone to several side reactions that can lead to significant impurities, impacting the purity, yield, and downstream applications of the final product. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My GC-MS analysis shows a major impurity with a mass of m/z 150. What is this and how can I avoid it?

This impurity is almost certainly 2-cyclopentylidene-cyclopentanone , the product of cyclopentanone self-condensation.[1][5] It has a molecular weight of 150.22 g/mol , which would match the observed mass spectrum.

Causality: Under the basic or acidic conditions of the aldol reaction, cyclopentanone can act as both a nucleophile (forming an enolate) and an electrophile, reacting with itself. This side reaction is competitive with the desired crossed-condensation with valeraldehyde.[6] The rate of this self-condensation can be significant, especially if the concentration of the cyclopentanone enolate is high and valeraldehyde is not readily available for reaction.

Self_Condensation CP1 Cyclopentanone (as Enolate) Dimer 2-Cyclopentylidene-cyclopentanone (m/z 150) CP1->Dimer CP2 Cyclopentanone (as Electrophile) CP2->Dimer Cat Catalyst Cat->Dimer Self-Condensation

Caption: Competing self-condensation pathway of the starting material cyclopentanone.

Resolution Strategies:

  • Control Reactant Stoichiometry: Use an excess of cyclopentanone relative to valeraldehyde (e.g., a 3:1 to 5:1 molar ratio).[2] This ensures that valeraldehyde is always present to react with the cyclopentanone enolate, statistically favoring the cross-condensation over self-condensation.

  • Slow Addition of Valeraldehyde: Instead of adding all reactants at once, add the valeraldehyde slowly to the reaction mixture containing cyclopentanone and the catalyst. This maintains a low instantaneous concentration of valeraldehyde, but ensures it is the primary electrophile available to the cyclopentanone enolate.

  • Catalyst Choice: The choice of catalyst can influence the relative rates of cross- versus self-condensation. Some heterogeneous catalysts, like modified hydrotalcites or metal oxides, have shown high selectivity for the desired cross-condensation product.[1][7]

Q2: My reaction is complete, but I have a significant amount of a compound with m/z 170. What is it?

An impurity with a mass of m/z 170 corresponds to the molecular weight of 2-(1-hydroxypentyl)cyclopentan-1-one , the β-hydroxy ketone intermediate (aldol adduct).[8] Its presence indicates that the dehydration step of the reaction is incomplete.

Causality: The elimination of water from the aldol adduct to form the α,β-unsaturated product is often the rate-limiting step and requires sufficient energy (heat) or strong catalytic action.

Resolution Strategies:

  • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for the dehydration to proceed to completion. Monitor the reaction closely to avoid charring or polymerization.

  • Azeotropic Water Removal: If the reaction solvent allows (e.g., toluene or m-xylene), use a Dean-Stark apparatus to azeotropically remove the water as it is formed. This drives the equilibrium towards the dehydrated product according to Le Châtelier's principle.

  • Acid Catalysis: While the initial aldol addition can be base-catalyzed, the dehydration step is often more efficiently promoted by acid. A two-step, one-pot procedure where a base is first used and then neutralized, followed by the addition of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid), can be highly effective.[9] Some patents describe a one-pot dehydration and isomerization process using an acid and a platinum group metal catalyst to achieve high yields.[8]

Q3: My NMR and GC data suggest the presence of multiple isomers. What are the possibilities?

Isomeric impurities are a common challenge. The two main possibilities are positional isomers of the double bond and geometric isomers.

  • Positional Isomer (Exocyclic vs. Endocyclic): The dehydration of the aldol adduct can theoretically produce two different isomers: the desired endocyclic This compound and the exocyclic 2-pentylidene-cyclopentanone . The thermodynamic stability of these isomers often dictates the final product ratio. The endocyclic isomer is generally more stable and thus the major product under thermodynamic control (higher temperatures, longer reaction times).

  • Geometric Isomers (E/Z): The exocyclic isomer, 2-pentylidene-cyclopentanone, can exist as E and Z geometric isomers. While less common as the major product, their formation can complicate purification.

  • Cis/Trans Isomers: If any of the product is inadvertently reduced (losing the double bond), the resulting saturated 2-pentylcyclopentanone will have two chiral centers, leading to cis and trans diastereomers.[10]

Resolution Strategies:

  • Promote Isomerization to the Desired Product: A patent for a similar synthesis suggests that co-existence of an acid and a platinum group metal catalyst can facilitate both dehydration and isomerization to the desired 2-alkyl-2-cycloalken-1-one with high purity.[8]

  • Analytical Confirmation: Use 2D NMR techniques (like NOESY) to confirm the structure of the major product and identify the isomers.

  • Purification: High-resolution fractional distillation under reduced pressure or careful column chromatography can be used to separate these closely related isomers.

Troubleshooting Workflow

Troubleshooting_Workflow start Impurity Detected in Crude Product (GC-MS, NMR) identify Identify Impurity by Mass (m/z) and/or NMR shifts start->identify mz150 m/z ≈ 150 2-Cyclopentylidene- cyclopentanone identify->mz150 Mass = 150 mz170 m/z ≈ 170 Aldol Adduct identify->mz170 Mass = 170 isomers Multiple Product Peaks (m/z ≈ 152) Isomers identify->isomers Mass ≈ 152 cause150 Cause: Cyclopentanone Self-Condensation mz150->cause150 cause170 Cause: Incomplete Dehydration mz170->cause170 cause_isomers Cause: Kinetic Control or Side Reactions isomers->cause_isomers sol150 Solution: 1. Use excess Cyclopentanone 2. Slow addition of Valeraldehyde cause150->sol150 sol170 Solution: 1. Increase Temperature 2. Azeotropic water removal 3. Add acid catalyst cause170->sol170 sol_isomers Solution: 1. Optimize for thermodynamic product 2. Isomerization catalyst 3. Chromatographic separation cause_isomers->sol_isomers

Caption: A decision-tree workflow for identifying and resolving common impurities.

Summary of Impurities and Analytical Data

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Mass Spec (m/z) Fragments
This compound C₁₀H₁₆O152.23152 (M+), 123, 109, 95, 81, 67
2-Cyclopentylidene-cyclopentanoneC₁₀H₁₂O150.22150 (M+), 122, 107, 91, 79
2-(1-Hydroxypentyl)cyclopentan-1-oneC₁₀H₁₈O₂170.25170 (M+), 152 (M-18), 113, 84
CyclopentanoneC₅H₈O84.1284 (M+), 56, 55, 41
ValeraldehydeC₅H₁₀O86.1386 (M+), 58, 57, 44, 43

Experimental Protocols

Protocol 1: General Procedure for Minimizing Impurities

This protocol incorporates best practices to favor the formation of the desired product.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. If applicable, use a Dean-Stark trap with the condenser.

  • Charge Reactants: To the flask, add cyclopentanone (e.g., 4.0 equivalents) and the chosen solvent (e.g., toluene).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of KOH or a heterogeneous catalyst).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 110-130 °C).[1]

  • Slow Addition: Add valeraldehyde (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-6 hours after the addition is finished.

  • Workup: Cool the reaction mixture to room temperature. If a homogeneous base was used, neutralize it with a dilute acid (e.g., 1M HCl). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify by vacuum distillation or flash column chromatography.

Protocol 2: Flash Column Chromatography for Purification
  • Column Packing: Select an appropriate size column and pack it with silica gel using a hexane/ethyl acetate slurry (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent like hexane.

  • Elution: Elute the column with a hexane/ethyl acetate gradient. Start with a low polarity (e.g., 99:1) to elute non-polar impurities and unreacted starting materials.

  • Fraction Collection: Gradually increase the polarity of the eluent (e.g., to 95:5) to elute the desired product. Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Pentyl-2-cyclopenten-1-one and Dihydrojasmone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparison of the biological activities of two structurally related cyclopentenone derivatives: 2-Pentyl-2-cyclopenten-1-one and dihydrojasmone. While both are known in the fragrance industry, their divergent biological effects are of increasing interest to the scientific community. This document synthesizes current research, focusing on their anticancer and anti-inflammatory properties, mechanisms of action, and the experimental data that underpin these findings. We delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: Cyclopentenones as Biologically Active Moieties

Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is found in a variety of natural products, including prostaglandins and jasmonates, and is responsible for a wide range of biological activities.[1][2][3] The electrophilic nature of the α,β-unsaturated carbonyl system allows these molecules to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways.[4]

This guide focuses on two specific cyclopentenone derivatives:

  • This compound: A synthetic compound, also known as amyl cyclopentenone, primarily used in perfumery for its jasmine-like floral scent.[5]

  • Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one): A key component of bergamot oil and an important ingredient in the fragrance industry, valued for its fruity, jasmine-like odor with woody and herbal notes.[6][7][8]

While structurally similar, the presence and position of the methyl group in dihydrojasmone may influence its biological activity compared to this compound. This guide will explore the known biological activities of both compounds, with a particular emphasis on their potential therapeutic applications.

Chemical Structures and Physicochemical Properties

PropertyThis compoundDihydrojasmone
Structure
alt text
alt text
IUPAC Name 2-pentylcyclopent-2-en-1-one[9]3-methyl-2-pentylcyclopent-2-en-1-one[10]
Molecular Formula C10H16O[9][11]C11H18O[7][10]
Molecular Weight 152.24 g/mol [11]166.26 g/mol [10]
CAS Number 25564-22-1[9][11]1128-08-1[6][10]

Comparative Biological Activities

Anticancer Activity

The cyclopentenone moiety is a known pharmacophore for anticancer activity.[1][12] Studies on various cyclopentenone-containing compounds, including prostaglandins and other natural products, have demonstrated their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.[1][12]

  • This compound and Analogs: Research on simple cyclopentenones has shown significant cytotoxic and pro-apoptotic effects on cancer cells, particularly melanoma and non-small-cell lung carcinoma.[1][12] The mechanism of action is often linked to the induction of mitochondrial-mediated apoptosis and the activation of caspase-3.[1][12] While direct studies on this compound are limited in publicly available literature, its structural similarity to other active cyclopentenones suggests potential for similar anticancer properties. The development of functionalized cyclopentenones as anticancer agents is an active area of research, with a focus on creating derivatives with improved efficacy and reduced toxicity.[13]

  • Dihydrojasmone and Jasmonates: The broader class of jasmonates, from which dihydrojasmone is derived, has been more extensively studied for its anticancer properties.[14][15] Methyl jasmonate, a close analog, has been shown to selectively induce cell death in various cancer cell lines without harming normal cells.[15][16][17] The proposed mechanisms for the anticancer activity of jasmonates include:

    • Induction of apoptosis through the generation of reactive oxygen species (ROS).[16]

    • Alteration of cellular ATP levels by interacting with hexokinase-2 on the mitochondrial membrane.[16]

    • Modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[16]

It is important to note that many studies on jasmonates utilize millimolar concentrations, which may be a hurdle for clinical translation.[4] However, novel synthetic derivatives are being developed to enhance potency.[4][18]

Anti-inflammatory Activity

The structural resemblance of jasmonates to prostaglandins suggests potential for anti-inflammatory activity.[14] Cyclopentenone prostaglandins (cyPGs) are known regulators of inflammation, acting through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.[2][3]

  • This compound and Analogs: The cyclopentenone ring is a key structural feature for the anti-inflammatory effects of cyPGs.[2] These compounds can contribute to the resolution of inflammation by inducing apoptosis in activated macrophages.[19] Cyclopentenone isoprostanes, which are isomers of cyPGs, also exhibit potent anti-inflammatory effects by inhibiting NF-κB signaling.[20] Given these precedents, it is plausible that this compound could possess anti-inflammatory properties, although specific studies are needed to confirm this.

  • Dihydrojasmone and Jasmonates: Certain synthetic jasmonate derivatives have demonstrated anti-inflammatory effects, in some cases exceeding the activity of natural prostaglandins.[14] The mechanism of action for some jasmonate analogs has been shown to be mediated through the NF-κB pathway.[4]

Other Biological Activities
  • Receptor Interactions: Recent research has identified jasmone, a related compound, as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR).[21][22] Jasmone was found to inhibit AhR-dependent gene expression induced by various agonists.[21][22] This finding opens up new avenues for investigating the pharmacological potential of jasmone derivatives, including dihydrojasmone, in conditions where AhR plays a key role.

  • Insect Repellency and Attraction: Jasmonates, including cis-jasmone, are known to act as insect attractants or repellents, playing a role in plant defense mechanisms.[23] Studies on derivatives of dihydrojasmone and cis-jasmone have shown varied effects on the foraging activity of aphids, indicating that small structural modifications can significantly alter their biological function in this context.[24]

Mechanisms of Action: A Visualized Comparison

The primary mechanism driving the biological activity of many cyclopentenones is their ability to act as Michael acceptors, allowing them to form covalent adducts with nucleophilic residues (e.g., cysteine) in proteins. This can lead to the modulation of key signaling pathways.

Diagram: Generalized Mechanism of Cyclopentenone-Mediated Anticancer Activity

anticancer_mechanism cluster_cell Cancer Cell CP Cyclopentenone (e.g., this compound, Dihydrojasmone derivative) ROS Increased ROS CP->ROS NFkB NF-κB Pathway Inhibition CP->NFkB Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Decreased Proliferation NFkB->Proliferation

Caption: Generalized pathway of cyclopentenone-induced anticancer effects.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound or dihydrojasmone (typically ranging from 1 µM to 1 mM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Diagram: Experimental Workflow for Apoptosis Assessment

apoptosis_workflow start Seed Cancer Cells treat Treat with Cyclopentenone (e.g., IC50 concentration) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow end Quantify Apoptotic Population flow->end

Caption: Workflow for assessing apoptosis via flow cytometry.

Quantitative Data Summary

Direct comparative quantitative data for this compound and dihydrojasmone is scarce in the literature. However, data from studies on related compounds can provide a basis for expected potency.

Compound/ClassBiological ActivityCell Line(s)IC50 / PotencyReference
Cyclopentenones (general) Pro-apoptoticMelanomaSub-micromolar range[1][12]
Jasmonates (e.g., Methyl Jasmonate) AnticancerVariousMillimolar range (often)[4]
Novel Jasmonate Polymers AnticancerB16F109 µg/mL[18]
Cyclopentenone Isoprostanes Anti-inflammatory (Nitrite Production)RAW 264.7~360 nM[20]
Jasmone AhR AntagonismHepa1c1c7IC50 ~40 µg/mL (vs. TCDD)[21]

Conclusion and Future Directions

Both this compound and dihydrojasmone, along with their parent class of cyclopentenones and jasmonates, represent a promising area for therapeutic development. The core cyclopentenone ring is a versatile scaffold that exhibits significant anticancer and anti-inflammatory potential.

  • This compound: As a simpler cyclopentenone, it serves as a valuable model compound. Future research should focus on direct in vitro evaluation of its anticancer and anti-inflammatory properties to establish baseline activity.

  • Dihydrojasmone: As a derivative of the well-studied jasmonates, it warrants investigation into whether the specific substitution pattern enhances or alters the known biological activities of this class. Its potential as an AhR modulator is also a compelling avenue for further research.

For drug development professionals, the key takeaway is the potential for chemical modification of these scaffolds to improve potency, selectivity, and pharmacokinetic properties. The synthesis of novel derivatives, as demonstrated by the development of potent jasmonate polymers, is a promising strategy to translate the biological activities of these compounds into viable therapeutic agents. Head-to-head comparative studies of this compound and dihydrojasmone are critically needed to elucidate the structure-activity relationships that govern their distinct biological profiles.

References

A Comparative Guide to the Synthesis of 2-Pentyl-2-cyclopenten-1-one and Other Jasmonates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Jasmonates

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating plant growth, development, and responses to environmental stress.[1][2] Their characteristic cyclopentanone structure is central to their biological activity, which includes inducing defense mechanisms against herbivores and pathogens.[3][4] Beyond their botanical significance, jasmonates like methyl jasmonate and cis-jasmone are highly valued in the fragrance and flavor industry for their distinctive jasmine scent. 2-Pentyl-2-cyclopenten-1-one, a related cyclopentenone, also finds applications in perfumery. The diverse applications of these compounds have spurred the development of various synthetic routes, each with its own set of advantages and challenges.

Comparative Analysis of Synthetic Routes

The synthesis of jasmonates and related cyclopentenones can be broadly categorized into several approaches. This guide will focus on the comparative aspects of key strategies for producing this compound, methyl jasmonate, and cis-jasmone.

Synthesis of this compound

A common method for the synthesis of 2-alkyl-2-cyclopenten-1-ones involves the dehydration and isomerization of 2-(1-hydroxyalkyl)-cycloalkanones.[5] For this compound, a specific protocol involves the reaction of 2-(1-hydroxypentyl)-cyclopentan-1-one in the presence of a phosphoric acid-supporting activated carbon and a palladium catalyst.[5] This method has been reported to achieve a high yield of 89%.[5] Another approach involves the treatment of decenoic acid with phosphoric acid.[6]

Synthesis of Methyl Jasmonate

The synthesis of methyl jasmonate often involves the alkylation of a 2-carboalkoxy-3-oxocyclopentaneacetic acid alkyl ester.[7] A convenient synthesis starts from 3-cyano-1,1-dimethoxypropane. The key steps involve a Grignard reaction, deacetalization, cyclization to form 2-(cis-2-pentenyl)-2-cyclopenten-1-one, followed by a Michael addition of dimethyl malonate and subsequent decarboxylation and esterification to yield methyl jasmonate.[8]

Synthesis of cis-Jasmone

Several synthetic routes to cis-jasmone have been developed. One notable method starts from methyl 3-formylpropionate, achieving a 24% overall yield in 7 steps.[9][10] Another approach utilizes a nucleophilic substitution reaction between 3-methyl-2-cyclopenten-1-one and cis-2-pentenyl chloride.[11] A three-stage synthesis from 3-(5-methyl-2-furyl)propionaldehyde has also been reported with an overall yield of 32-35%.[12] A process involving the reaction of 3-methyl-2-cyclopentenone with an alkyl halide in the presence of powdered potassium hydroxide and dimethyl sulfoxide has also been described for synthesizing both cis and trans jasmones.[13]

Comparative Data Summary
CompoundStarting Material(s)Key Reaction StepsReported Overall YieldKey AdvantagesKey Disadvantages
This compound 2-(1-hydroxypentyl)-cyclopentan-1-oneDehydration, Isomerization89%[5]High yieldRequires specific catalysts
Methyl Jasmonate 3-cyano-1,1-dimethoxypropaneGrignard, Cyclization, Michael Addition-Utilizes readily available starting materialMulti-step synthesis
cis-Jasmone Methyl 3-formylpropionateMultiple steps24%[9][10]Established routeModerate yield
cis-Jasmone 3-(5-methyl-2-furyl)propionaldehydeWittig reaction32-35%[12]Good yieldProduces a mixture of cis and trans isomers
cis-Jasmone 3-methyl-2-cyclopenten-1-one, cis-2-pentenyl chlorideNucleophilic substitution-Direct alkylation-

Experimental Protocols

Synthesis of this compound

Methodology based on the dehydration and isomerization of 2-(1-hydroxypentyl)-cyclopentan-1-one: [5]

  • Reaction Setup: A 200 mL three-necked separable flask equipped with a dehydration apparatus is charged with 100.0 g of 2-(1-hydroxypentyl)-cyclopentan-1-one, 1.93 g of a phosphoric acid-supporting activated carbon, and 7.25 g of 5% Pd/C.

  • Reaction Conditions: The mixture is heated to 140°C under an atmosphere of hydrogen and nitrogen (1:4 volume ratio) at atmospheric pressure.

  • Reaction Monitoring and Workup: The reaction is monitored for completion (approximately 10 hours). Upon completion, the product is isolated by fractionation.

  • Product Analysis: The final product is analyzed by gas chromatography (GC) to determine the yield and purity of this compound.

Synthesis of Methyl Jasmonate

Methodology based on the synthesis from 3-cyano-1,1-dimethoxypropane: [8]

  • Grignard Reaction: 3-cyano-1,1-dimethoxypropane is reacted with cis-3-hexenylmagnesium bromide to yield 1,1-dimethoxy-cis-7-decen-4-one.

  • Deacetalization and Cyclization: The resulting ketone is deacetalized and cyclized to afford 2-(cis-2-pentenyl)-2-cyclopenten-1-one.

  • Michael Addition and Esterification: A Michael addition of dimethyl malonate to the cyclopentenone is performed using sodium methoxide in methanol. This is followed by decarboxylative hydrolysis and subsequent esterification with methanol to yield methyl jasmonate.

Synthesis of cis-Jasmone

Methodology based on the synthesis from 3-(5-methyl-2-furyl)propionaldehyde: [12]

  • Wittig Reaction: A Wittig reaction is carried out under salt-free conditions between 3-(5-methyl-2-furyl)propionaldehyde and an appropriate phosphorane to introduce the cis-alkenyl side chain. This step typically produces a mixture of cis and trans isomers.

  • Ring Transformation: The furan ring is then converted to the cyclopentenone ring.

  • Purification: The final product, a mixture of cis- and trans-jasmone, is purified to isolate the desired cis-isomer.

Mechanistic Insights and Rationale

The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Diagram of a General Synthetic Pathway to Jasmonates:

Jasmonate_Synthesis Acyclic_Precursor Acyclic Precursor Cyclization Cyclization (e.g., Aldol, Nazarov) Acyclic_Precursor->Cyclization Ring Formation Cyclopentanone_Core Cyclopentanone Core Cyclization->Cyclopentanone_Core Functionalization Side Chain Functionalization (e.g., Alkylation, Wittig) Cyclopentanone_Core->Functionalization Jasmonate Jasmonate Derivative Functionalization->Jasmonate

Caption: General strategies for jasmonate synthesis involve the formation of the cyclopentanone ring followed by side-chain introduction.

In the synthesis of this compound, the use of a dual catalytic system (acid and hydrogenation catalyst) allows for a one-pot dehydration and isomerization, which is an efficient approach.[5] For methyl jasmonate, the multi-step synthesis allows for the controlled introduction of functional groups and stereocenters.[8] The synthesis of cis-jasmone via the Wittig reaction is a classic example of olefination, but controlling the cis/trans selectivity can be a challenge.[12]

Conclusion

The synthesis of this compound and other jasmonates can be achieved through various synthetic strategies. The choice of a particular method will depend on the specific requirements of the researcher, including desired yield, purity, stereochemistry, and scalability. This guide has provided a comparative overview of some of the key synthetic routes, along with experimental details and mechanistic considerations, to aid in the selection of the most suitable protocol.

References

A Comparative Guide to the Quantitative Analysis of 2-Pentyl-2-cyclopenten-1-one in Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific compounds within complex mixtures is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 2-Pentyl-2-cyclopenten-1-one, a compound of interest in various chemical and pharmaceutical contexts. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a critical evaluation of their respective strengths and weaknesses for this application, supported by established analytical principles and experimental data from analogous studies.

The Analytical Challenge: Quantifying this compound

This compound is a ketone with a moderate level of volatility. The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity. The two most formidable techniques for this purpose are GC-MS and HPLC, each operating on distinct separation and detection principles.

Head-to-Head Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of this compound is not merely a matter of instrument availability but a strategic decision based on the inherent characteristics of the analyte and the analytical goals.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV-Vis detection.
Analyte Volatility Ideal for volatile and thermally stable compounds like this compound.Suitable for a wider range of polarities and volatilities. However, for UV detection of ketones, a derivatization step is often necessary.
Limit of Detection (LOD) Typically in the low ng/L to µg/L range.In the ppb (µg/L) range, dependent on the derivatizing agent and detector.
Limit of Quantitation (LOQ) Generally in the low µg/L range.Can be in the 10-20 ppb (µg/L) range.
Linearity (R²) Commonly > 0.99.Typically > 0.999.[1]
Sample Throughput Generally faster due to shorter run times and no need for derivatization.Can be slower due to the additional derivatization step and potentially longer chromatographic runs.
Specificity High, owing to the mass spectral data which provides structural information for confident peak identification.Moderate, as it primarily relies on retention time and UV absorbance, which can be less specific than mass spectral data.
Causality Behind Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a natural fit for this compound due to its volatility. The compound can be readily vaporized without degradation and separated from other components in a mixture based on its boiling point and polarity. The mass spectrometer provides a high degree of certainty in identification by fragmenting the molecule and creating a unique mass spectrum, akin to a molecular fingerprint. This makes GC-MS a powerful tool for both qualitative and quantitative analysis, especially in complex matrices where interfering compounds may be present.

High-Performance Liquid Chromatography (HPLC): While HPLC is a versatile technique, the analysis of a simple ketone like this compound using a standard UV detector presents a challenge. The chromophore in the molecule may not provide sufficient UV absorbance for sensitive detection. To overcome this, a derivatization step is often employed.[1] This involves reacting the ketone with a reagent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a derivative that is highly responsive to UV detection.[2] This additional step, while effective, adds complexity and potential for variability in the sample preparation workflow.

Experimental Protocols: A Self-Validating System

The trustworthiness of any quantitative analysis rests on a well-defined and validated protocol. The following sections outline the methodologies for both GC-MS and HPLC analysis of this compound, grounded in established principles of analytical chemistry and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Mixture Containing Analyte Dilution Dilution with a Suitable Solvent (e.g., Hexane) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Injection Injection into GC ISTD->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A typical workflow for the quantitative analysis of this compound by GC-MS.

Detailed GC-MS Protocol:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in a suitable solvent such as hexane.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Add a constant concentration of an appropriate internal standard (e.g., a structurally similar ketone not present in the samples) to all standards and samples.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode to confirm the identity of the analyte and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC-UV Analysis with Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Mixture Containing Analyte Derivatization Derivatization with DNPH Sample->Derivatization Extraction Solid Phase Extraction (SPE) Cleanup Derivatization->Extraction Injection Injection into HPLC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A typical workflow for the quantitative analysis of this compound by HPLC-UV with a derivatization step.

Detailed HPLC-UV Protocol (with DNPH Derivatization):

This protocol is adapted from the principles outlined in EPA methods for aldehyde and ketone analysis.[2][8][9]

  • Preparation of Standards, Samples, and Derivatization Reagent:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by serial dilution.

    • Prepare a 2,4-dinitrophenylhydrazine (DNPH) solution in acidified acetonitrile.

  • Derivatization Procedure:

    • To a known volume of each standard and sample, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete derivatization.

  • Sample Cleanup (if necessary):

    • If the sample matrix is complex, a solid-phase extraction (SPE) step may be required to remove interferences before HPLC analysis.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound-DNPH derivative.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation: The Cornerstone of Reliable Data

To ensure the integrity of the analytical results, a thorough method validation should be performed in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

For the quantitative analysis of this compound, GC-MS is generally the more direct, specific, and efficient method. Its ability to analyze the volatile ketone without the need for derivatization simplifies the workflow and provides a high degree of confidence in the identification of the analyte through its mass spectrum.

Ultimately, the choice of method should be guided by a thorough consideration of the specific analytical requirements, available resources, and the desired level of data quality and throughput.

References

A Researcher's Guide to Comparing the Bioactivity of 2-Pentyl-2-cyclopenten-1-one and Other Alkyl Cyclopentenones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the bioactivity of 2-pentyl-2-cyclopenten-1-one against other alkyl-substituted cyclopentenones. While direct comparative studies on the cytotoxic effects of this compound are not extensively available in public literature, this document outlines the foundational principles of cyclopentenone bioactivity and provides detailed experimental protocols to enable researchers to conduct their own robust comparisons.

The Cyclopentenone Core: A Hub of Bioactivity

Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. This structural motif, particularly the α,β-unsaturated carbonyl group, is a key electrophilic center that can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins.[1] This reactivity is the foundation for the diverse biological activities observed in this class of compounds, which includes anticancer, anti-inflammatory, and antiviral properties.[1][2]

Studies on various cyclopentenone derivatives have demonstrated that their cytotoxic and pro-apoptotic effects are often mediated through the induction of oxidative stress, modulation of critical signaling pathways, and ultimately, leading to programmed cell death.[1][2] The simple model compound, 2-cyclopenten-1-one, has been shown to be both cytotoxic and pro-apoptotic in melanoma cells, with its mechanism of action involving the mitochondria and the activation of caspase 3.[1]

Structure-Activity Relationships: The Influence of Alkyl Substitution

The bioactivity of a cyclopentenone is not solely dictated by its core structure; substitutions on the ring can significantly modulate its potency and selectivity. In the context of 2-alkyl-2-cyclopenten-1-ones, the nature of the alkyl chain can influence several factors:

  • Lipophilicity: The length and branching of the alkyl chain affect the compound's solubility and ability to traverse cell membranes.

  • Steric Hindrance: The size of the alkyl group can influence the accessibility of the electrophilic center to its biological targets.

  • Electronic Effects: While alkyl groups are generally considered electron-donating, their presence can subtly influence the reactivity of the enone system.

A study on 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones found that a second substituent at the 2-position can increase the stability of the molecule and significantly decrease its cytotoxic activity.[2] This suggests that while the core cyclopentenone structure is essential for bioactivity, modifications at the 2-position can fine-tune the compound's effects. For instance, compounds like 2-hexylidene cyclopentanone and 2-heptylidenecyclopentan-1-one are noted to be weak skin sensitizers, indicating a degree of biological reactivity.[3]

A Framework for Comparative Bioactivity Assessment

To rigorously compare the bioactivity of this compound with other alkyl cyclopentenones, a multi-faceted approach employing a panel of in vitro assays is recommended. The following sections detail the experimental protocols for key assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Experimental Workflow for Bioactivity Comparison

The following diagram outlines a typical workflow for comparing the bioactivity of different alkyl cyclopentenones.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Bioactivity Assays cluster_3 Data Analysis & Comparison Compound_Prep Prepare stock solutions of This compound and other alkyl cyclopentenones MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Compound_Prep->MTT_Assay Cell_Culture Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Based on IC50 Data_Analysis Analyze and compare IC50 values, apoptosis rates, and cell cycle distribution Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: A typical workflow for the comparative bioactivity assessment of alkyl cyclopentenones.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Alkyl cyclopentenone stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkyl cyclopentenones in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values for each compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Treat cells with the alkyl cyclopentenones at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • Propidium iodide staining solution (containing RNase A)

  • PBS

  • Treated and untreated cells

Procedure:

  • Cell Preparation and Treatment: Treat cells with the alkyl cyclopentenones at their IC50 concentrations for a specified duration.

  • Harvesting: Collect the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizing the Mechanism: The Apoptotic Pathway

Many cytotoxic cyclopentenones exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptotic pathway that can be activated by such compounds.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Disassembly Cyclopentenone Alkyl Cyclopentenone Bax_Bak Bax/Bak Activation Cyclopentenone->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway potentially activated by alkyl cyclopentenones.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Cytotoxicity of Alkyl Cyclopentenones (Hypothetical Data)

CompoundAlkyl ChainCell LineIC50 (µM) after 48h
This compound n-PentylMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Compound A MethylMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Compound B HeptylMCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
Doxorubicin (Control) -MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value

Note: This table is a template. The "Experimental Value" placeholders should be populated with data obtained from the MTT assay.

By systematically applying these protocols, researchers can generate the necessary data to build a comprehensive understanding of the bioactivity of this compound in relation to other alkyl cyclopentenones. This empirical approach is essential for identifying promising lead compounds for further development in oncology and other therapeutic areas.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Pentyl-2-cyclopenten-1-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Structural isomers, while possessing the same molecular formula, can exhibit vastly different biological activities, physical properties, and toxicological profiles. The 2-pentyl-2-cyclopenten-1-one scaffold is a common feature in various natural products and synthetic intermediates, making the unambiguous identification of its isomers a critical task. This guide provides a comprehensive spectroscopic framework for distinguishing between the primary α,β-unsaturated isomer and its exo-cyclic double bond counterpart, leveraging fundamental principles and providing actionable experimental protocols.

The core challenge lies in differentiating the endo-cyclic (α,β-unsaturated) isomer, This compound , from its exo-cyclic isomer, 2-pentylidene-cyclopentan-1-one . The position of the carbon-carbon double bond profoundly influences the electronic environment of the entire molecule, leaving a distinct fingerprint on its interaction with electromagnetic radiation.

isomers cluster_endo This compound (Endo-cyclic) cluster_exo 2-Pentylidene-cyclopentan-1-one (Exo-cyclic) endo endo exo exo endo_label α,β-Unsaturated System (Conjugated) exo_label Isolated Ketone and Alkene (Non-conjugated)

A visual comparison of the endo-cyclic and exo-cyclic isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment, which is fundamentally altered by the presence or absence of conjugation.

Theoretical Principles: Conjugation's Deshielding Effect

The defining feature of an α,β-unsaturated ketone is the conjugation between the C=C and C=O π-systems. This electronic communication leads to delocalization of electron density, creating a partial positive charge at the β-carbon.[1] Consequently, both the β-carbon and its attached proton are significantly "deshielded," causing their signals to appear at a higher chemical shift (downfield) compared to standard alkenic protons and carbons.[1] In contrast, the exo-cyclic isomer lacks this conjugation; its ketone and alkene functionalities behave as isolated groups.

Comparative Data Analysis

¹H NMR Spectroscopy: The most striking difference is the presence and chemical shift of the vinylic proton.

Proton EnvironmentThis compound (Endo)2-Pentylidene-cyclopentan-1-one (Exo)Rationale
Vinylic Proton (C=C-H) ~7.3 ppm (triplet-like)[2]~5.0-5.5 ppm (triplet)The endo isomer's vinylic proton is at the β-position to the carbonyl, leading to strong deshielding. The exo isomer's vinylic proton is on the pentylidene chain, resembling a typical alkene.
Allylic Protons (-CH₂-C=C) ~2.6 ppm & ~2.4 ppm (multiplets)[2]~2.2-2.5 ppm (multiplets)Protons α to the double bond appear in this region. The endo isomer has two sets on the ring; the exo has one set on the ring and one on the pentyl chain.
α-Carbonyl Protons (-CH₂-C=O) ~2.4 ppm (multiplet)[2]~2.0-2.3 ppm (multiplets)Protons α to a ketone typically appear in this range.[3] The exo isomer has two sets of protons alpha to the carbonyl.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the carbonyl and olefinic carbons, provide unambiguous confirmation.

Carbon EnvironmentThis compound (Endo)2-Pentylidene-cyclopentan-1-one (Exo)Rationale
Carbonyl Carbon (C=O) ~200-210 ppm~215-220 ppmConjugation shields the carbonyl carbon, shifting it upfield compared to a saturated or non-conjugated ketone.[4]
α-Olefinic Carbon (C=C-C=O) ~140-145 ppm~145-150 ppmThe α-carbon in the conjugated system.
β-Olefinic Carbon (C=C-C=O) ~155-160 ppmN/AThe β-carbon is significantly deshielded due to conjugation. This signal is absent in the exo-isomer's ring.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and then tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.[1]

    • Pulse Angle: A 30-45° pulse is typically sufficient.[1]

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a routine spectrum.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum to ensure pure absorption lineshapes. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).[1] Integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy: Probing Bond Strengths

IR spectroscopy measures the vibrational frequencies of chemical bonds. The positions of the carbonyl (C=O) and alkene (C=C) stretching absorptions are highly diagnostic for conjugation.

Theoretical Principles: Resonance and Vibrational Frequency

In the conjugated endo-cyclic isomer, resonance delocalization imparts more single-bond character to both the C=O and C=C bonds. According to Hooke's Law, weaker bonds vibrate at a lower frequency.[5] Therefore, conjugation results in a shift of both the C=O and C=C stretching frequencies to lower wavenumbers (a "red shift").[6] The five-membered ring also introduces ring strain, which typically increases the C=O frequency of a saturated cyclopentanone to ~1745 cm⁻¹. Conjugation counteracts this effect.

Comparative Data Analysis
Vibrational ModeThis compound (Endo)2-Pentylidene-cyclopentan-1-one (Exo)Rationale
Carbonyl Stretch (νC=O) ~1690-1710 cm⁻¹~1740-1750 cm⁻¹Conjugation weakens the C=O bond, lowering its frequency. The exo isomer's C=O behaves like a standard, strained cyclopentanone.
Alkene Stretch (νC=C) ~1610-1630 cm⁻¹~1640-1660 cm⁻¹Conjugation also weakens the C=C bond. The absorption in the endo isomer is typically stronger due to a larger change in dipole moment upon stretching.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The energy required for these transitions is directly related to the extent of the π-conjugated system.

Theoretical Principles: HOMO-LUMO Gaps

Molecules with π-systems absorb UV or visible light to promote an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) molecular orbital.[7] In conjugated systems like the endo-cyclic isomer, the highest occupied molecular orbital (HOMO) is raised in energy and the lowest unoccupied molecular orbital (LUMO) is lowered. This smaller HOMO-LUMO energy gap requires less energy (i.e., longer wavelength light) for the π → π transition.[8] This shift to a longer wavelength is known as a bathochromic or red shift.

Comparative Data Analysis
Electronic TransitionThis compound (Endo)2-Pentylidene-cyclopentan-1-one (Exo)Rationale
π → π Transitionλmax ≈ 220-250 nm (strong)λmax < 200 nm (weaker)The extended conjugation in the endo isomer results in a strong absorption at a longer wavelength.[7] The isolated alkene in the exo isomer absorbs at a much shorter, often inaccessible, wavelength.
n → π Transitionλmax ≈ 310-330 nm (weak)λmax ≈ 280-300 nm (weak)This transition is less intense and also shifts to a longer wavelength upon conjugation.[7]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent that dissolves the sample (e.g., ethanol, hexane, or acetonitrile). The solvent's UV cutoff must be below the expected λmax of the analyte.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stability.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. While both isomers have the same molecular mass (152.23 g/mol )[9], the stability of the fragments formed can differ based on the double bond's location.

Theoretical Principles: Fragmentation Pathways

Upon electron ionization (EI), the molecular ion ([M]⁺˙) is formed. This high-energy species fragments via predictable pathways.[10] For ketones, common fragmentations include α-cleavage (cleavage of the bond adjacent to the carbonyl) and the McLafferty rearrangement if a γ-hydrogen is available on an alkyl chain.[11] The position of the double bond influences which pathways are favored by creating stable allylic cations or radicals.

Comparative Data Analysis

The molecular ion peak for both isomers will be at m/z = 152.

Key Fragment (m/z)This compound (Endo)2-Pentylidene-cyclopentan-1-one (Exo)Rationale
[M-C₄H₉]⁺ (m/z 95) LikelyLess likelyLoss of a butyl radical from the pentyl chain is a common fragmentation.
[M-C₅H₁₁]⁺ (m/z 81) LikelyLikelyLoss of the entire pentyl chain via α-cleavage.
Base Peak (m/z 96) Observed[9]UnlikelyA prominent peak at m/z 96 for the endo isomer likely arises from a McLafferty-type rearrangement involving the pentyl chain, leading to the loss of butene (C₄H₈). This specific rearrangement is geometrically favorable in the endo isomer.
Base Peak (m/z 41/55) PossibleLikelyFor the exo isomer, fragmentation would likely be dominated by the formation of highly stable allylic cations, such as [C₃H₅]⁺ (m/z 41) or [C₄H₇]⁺ (m/z 55), making one of these a probable base peak.
Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature of 250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Inject 1 µL of the sample. The GC will separate the components before they enter the MS for ionization and analysis.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound of interest. Identify the molecular ion peak and major fragment ions.

workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_result Conclusion Sample Isomeric Mixture NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR UV UV-Vis Sample->UV MS GC-MS Sample->MS ID Unambiguous Isomer Identification NMR->ID IR->ID UV->ID MS->ID

A generalized workflow for isomeric differentiation.

Conclusion

Distinguishing between the endo-cyclic and exo-cyclic isomers of this compound is a straightforward process when the correct suite of spectroscopic tools is applied. While each technique provides valuable clues, NMR spectroscopy stands out as the most definitive method, offering a wealth of structural information through chemical shifts and coupling patterns. IR and UV-Vis spectroscopy provide rapid and conclusive evidence based on the presence or absence of conjugation, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through distinct fragmentation patterns. By understanding the fundamental principles behind each technique and employing the robust protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the isomeric integrity required for advanced applications.

References

A Comparative Guide to the Efficacy of 2-Pentyl-2-cyclopenten-1-one and Known Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of 2-Pentyl-2-cyclopenten-1-one, a member of the cyclopentenone prostaglandin family, in comparison to well-established prostaglandin analogs such as Latanoprost, Bimatoprost, and Travoprost. For researchers and drug development professionals, this document outlines the distinct mechanisms of action, proposes a structured approach for comparative efficacy testing, and provides detailed experimental protocols to generate the necessary data.

Introduction: A Tale of Two Prostanoid Families

Prostaglandins and their analogs are pivotal lipid signaling molecules with a broad spectrum of physiological and pathological roles. The classical, well-established prostaglandin analogs, including Latanoprost, Bimatoprost, and Travoprost, are mainstays in ophthalmic medicine, primarily for the management of glaucoma.[1][2] Their mechanism of action is largely centered on agonism at specific G-protein coupled prostanoid receptors, leading to well-defined downstream signaling cascades.[2]

In contrast, this compound belongs to a distinct subclass known as cyclopentenone prostaglandins (cyPGs).[3][4][5][6] These molecules are characterized by an α,β-unsaturated carbonyl group within their cyclopentane ring, a feature that bestows upon them a different mode of biological activity.[7] Instead of primarily interacting with classical prostanoid receptors, cyPGs are known to exert potent anti-inflammatory, anti-neoplastic, and anti-viral effects by modulating intracellular signaling pathways, notably through the activation of the nuclear receptor PPAR-γ and the inhibition of the pro-inflammatory transcription factor NF-κB.[4][5][6][7]

This guide will dissect these differing mechanisms and lay out a comprehensive experimental strategy to directly compare the efficacy of this compound with its more classical counterparts.

Delineating the Mechanisms of Action

A clear understanding of the divergent signaling pathways is fundamental to a meaningful comparison of these two classes of compounds.

Classical Prostaglandin Analogs: Receptor-Mediated Signaling

The therapeutic effects of prostaglandin analogs like Latanoprost and Travoprost are predominantly mediated by their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[8] Bimatoprost, while also acting on the FP receptor, has a more complex pharmacology.[8][9] Activation of the FP receptor initiates a signaling cascade that, in the context of glaucoma, leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2]

Cyclopentenone Prostaglandins: Intracellular Targets

Cyclopentenone prostaglandins, owing to their reactive α,β-unsaturated carbonyl group, can covalently interact with and modulate the activity of intracellular proteins.[7] Their anti-inflammatory effects are largely attributed to two key mechanisms:

  • Inhibition of NF-κB Signaling: cyPGs can inhibit the activation of NF-κB, a master regulator of the inflammatory response.[4][5] By preventing the translocation of NF-κB to the nucleus, they suppress the transcription of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[10][11]

  • Activation of PPAR-γ: Many cyPGs are potent ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammation.[4][5][6][7] Activation of PPAR-γ can transrepress the activity of pro-inflammatory transcription factors like NF-κB.

The following diagram illustrates these distinct signaling pathways:

Signaling_Pathways cluster_0 Classical Prostaglandin Analogs cluster_1 This compound (cyPG) Latanoprost Latanoprost FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds to G_Protein G-Protein Activation FP_Receptor->G_Protein Second_Messengers Second Messengers (e.g., Ca2+) G_Protein->Second_Messengers Cellular_Response_1 Cellular Response (e.g., Ciliary Muscle Relaxation) Second_Messengers->Cellular_Response_1 2_Pentyl This compound PPARg PPAR-γ (Nuclear Receptor) 2_Pentyl->PPARg Activates NFkB_Inhibition NF-κB Inhibition 2_Pentyl->NFkB_Inhibition Inhibits Cellular_Response_2 Anti-inflammatory Gene Expression PPARg->Cellular_Response_2 Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Inhibition->Pro_inflammatory_Genes Prevents Inflammatory_Stimulus Inflammatory Stimulus NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation NFkB_Activation->Pro_inflammatory_Genes

Caption: Distinct signaling pathways of classical prostaglandin analogs and cyclopentenone prostaglandins.

A Framework for Comparative Efficacy Evaluation

Direct comparative efficacy data for this compound against established prostaglandin analogs is not currently available in the public domain. Therefore, a systematic experimental approach is required. The following table outlines the key parameters for a comprehensive comparison.

ParameterThis compoundLatanoprostBimatoprostTravoprost
Receptor Binding Affinity (Ki)
FP ReceptorTo Be DeterminedHighHighHigh
EP Receptors (EP1-4)To Be DeterminedLowModerateLow
Functional Activity
PPAR-γ Activation (EC50)To Be DeterminedNot ReportedNot ReportedNot Reported
NF-κB Inhibition (IC50)To Be DeterminedNot ReportedNot ReportedNot Reported
In Vitro Efficacy
Inhibition of Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α) (IC50)To Be DeterminedNot ReportedNot ReportedNot Reported
In Vivo Efficacy
Reduction of Intraocular Pressure (IOP)To Be DeterminedSignificant[1]Most Significant[1]Significant[1]
Anti-inflammatory effect in a relevant animal model (e.g., LPS-induced uveitis)To Be DeterminedNot ReportedNot ReportedNot Reported

Experimental Protocols for a Comprehensive Comparison

To populate the comparative data table above, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust starting point for this evaluation.

Overall Experimental Workflow

The diagram below outlines the sequential workflow for a comprehensive comparative evaluation.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Receptor_Binding Receptor Binding Assays (FP, EP) In_Vitro_Assays->Receptor_Binding PPARg_Activation PPAR-γ Activation Assay In_Vitro_Assays->PPARg_Activation NFkB_Inhibition NF-κB Inhibition Assay In_Vitro_Assays->NFkB_Inhibition Cytokine_Release Pro-inflammatory Cytokine Release Assay In_Vitro_Assays->Cytokine_Release In_Vivo_Studies In Vivo Studies Receptor_Binding->In_Vivo_Studies PPARg_Activation->In_Vivo_Studies NFkB_Inhibition->In_Vivo_Studies Cytokine_Release->In_Vivo_Studies IOP_Reduction Intraocular Pressure (IOP) Reduction Model In_Vivo_Studies->IOP_Reduction Anti_inflammatory_Model Anti-inflammatory Model (e.g., LPS-induced uveitis) In_Vivo_Studies->Anti_inflammatory_Model Data_Analysis Data Analysis and Comparative Efficacy Assessment IOP_Reduction->Data_Analysis Anti_inflammatory_Model->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the comparative evaluation of prostaglandin analogs.

Prostanoid Receptor (FP/EP) Radioligand Binding Assay

This assay determines the binding affinity of the test compounds to prostanoid receptors.

Materials:

  • Cell membranes expressing the human FP or EP receptors.

  • Radioligand (e.g., [3H]-PGF2α for the FP receptor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound and the reference prostaglandin analogs.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for each compound.

PPAR-γ Activation Assay (Cell-Based Reporter Assay)

This assay measures the ability of the test compounds to activate the PPAR-γ receptor.

Materials:

  • A suitable cell line (e.g., HEK293T) co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Cell culture medium and reagents.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control, and the reference prostaglandin analogs.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 values.

NF-κB Inhibition Assay (High-Content Imaging)

This assay quantifies the inhibition of NF-κB nuclear translocation.[12]

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages).

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Primary antibody against the p65 subunit of NF-κB.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system.

Procedure:

  • Plate the cells in a 96-well imaging plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of this compound or a known NF-κB inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fix, permeabilize, and stain the cells with the anti-p65 antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear translocation of p65 using image analysis software.

  • Calculate the percentage of inhibition of nuclear translocation and determine the IC50 values.

Scientific Rationale and Data Interpretation

The proposed experimental workflow is designed to provide a multi-faceted comparison of this compound and classical prostaglandin analogs. The receptor binding assays will clarify whether this compound interacts with classical prostanoid receptors, a key point of differentiation. The PPAR-γ and NF-κB assays will quantify its activity at the known targets of cyclopentenone prostaglandins.

A compound that demonstrates potent PPAR-γ activation and NF-κB inhibition, coupled with weak or no activity at the FP/EP receptors, would represent a mechanistically distinct alternative to current prostaglandin analogs. Such a profile could offer a therapeutic advantage in conditions where both inflammation and other prostaglandin-mediated effects are at play. For instance, in ocular applications, a potent anti-inflammatory effect could be beneficial in managing post-operative inflammation or certain types of glaucoma with an inflammatory component.

Conversely, if this compound shows significant activity at classical prostanoid receptors in addition to its effects on intracellular targets, it would be classified as a dual-action compound, a finding that would warrant further investigation into its pharmacological profile.

The in vivo studies will be crucial for translating the in vitro findings into a physiologically relevant context. A direct comparison of the IOP-lowering effects and anti-inflammatory properties in validated animal models will provide the ultimate assessment of the therapeutic potential of this compound relative to the established prostaglandin analogs.

Conclusion

While a direct comparison of the efficacy of this compound with known prostaglandin analogs is hampered by a lack of publicly available data, this guide provides a clear and scientifically rigorous roadmap for generating such a comparison. By elucidating its mechanism of action and quantifying its activity in a battery of well-defined assays, the true therapeutic potential of this and other novel cyclopentenone prostaglandins can be thoroughly evaluated. The distinct intracellular targeting of cyclopentenone prostaglandins offers an exciting avenue for the development of new therapeutics with potentially novel efficacy and safety profiles.

References

In Vitro Validation of 2-Pentyl-2-cyclopenten-1-one's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro anti-inflammatory properties of 2-Pentyl-2-cyclopenten-1-one against established anti-inflammatory agents, Dexamethasone and Indomethacin. We will delve into the experimental validation of its efficacy and explore its potential mechanism of action using a well-established cellular model of inflammation.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Cyclopentenone prostaglandins are a class of lipid mediators known to be essential regulators of inflammation.[3][4] this compound, a structurally related cyclopentenone, is a promising candidate for investigation.

This guide outlines a series of in vitro experiments designed to objectively assess the anti-inflammatory potential of this compound. We will compare its performance against two widely used anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).[5][6][7] The experimental framework is built upon the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard and reliable model for studying inflammatory responses.[8][9][10][11]

The In Vitro Battleground: LPS-Stimulated Macrophages

To evaluate the anti-inflammatory effects of our test compounds, we utilize an in vitro model that mimics key aspects of the inflammatory cascade.

The Model: RAW 264.7 murine macrophages are a well-characterized cell line extensively used for screening anti-inflammatory drugs.[10][11]

The Trigger: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[10] Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers intracellular signaling cascades that lead to the production of a battery of pro-inflammatory mediators.[11]

Why this model is effective: This model allows for the quantifiable measurement of key inflammatory markers, providing a robust platform to assess the efficacy of potential anti-inflammatory agents.

The Contenders: A Head-to-Head Comparison

Test Compound:

  • This compound: A cyclopentenone derivative. Compounds with this structural motif have been shown to modulate inflammatory pathways, including the NF-κB and MAPK signaling cascades.[3][12]

Reference Compounds:

  • Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects. Its mechanism of action involves binding to glucocorticoid receptors, which in turn upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[6][7][13] It is known to inhibit the NF-κB signaling pathway.[6][7]

  • Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, belonging to the NSAID class of drugs.[5][14] By inhibiting both COX-1 and COX-2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][14][15][16]

Experimental Design: Unveiling Anti-inflammatory Prowess

Our experimental approach is designed to not only quantify the anti-inflammatory effects of this compound but also to shed light on its underlying mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Inflammation cluster_mechanism Mechanism of Action RAW_cells RAW 264.7 Macrophages Treatment Pre-treatment with: - this compound - Dexamethasone - Indomethacin RAW_cells->Treatment LPS_stimulation LPS Stimulation (1 µg/mL) Treatment->LPS_stimulation Griess_Assay Nitric Oxide (NO) Production (Griess Assay) LPS_stimulation->Griess_Assay ELISA Pro-inflammatory Cytokine (TNF-α, IL-6) Levels (ELISA) LPS_stimulation->ELISA Western_Blot Western Blot Analysis (p-p65, p-p38) LPS_stimulation->Western_Blot

Caption: Overall experimental workflow for the in vitro validation of anti-inflammatory effects.

Protocol: Cell Culture and Treatment
  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 105 cells/well and incubated for 12 hours at 37°C in a 5% CO2 atmosphere.[10]

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Indomethacin. The cells are incubated for 1 hour.

  • Inflammatory Challenge: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10]

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) in macrophages contributes to tissue damage.[17][18][19] The Griess assay is a colorimetric method for the indirect measurement of NO through the determination of its stable metabolite, nitrite.[17][20]

  • Sample Collection: After the 24-hour incubation with LPS, 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[20]

  • Incubation and Measurement: The mixture is incubated for 10 minutes at room temperature, allowing for the development of a purple azo compound.[20] The absorbance is then measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[21] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in the cell culture supernatant.[21][22][23][24][25]

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: The cell culture supernatants and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotin-conjugated detection antibody specific for the target cytokine is added.

  • Enzyme Conjugate: An enzyme-linked avidin or streptavidin is added, which binds to the biotinylated detection antibody.

  • Substrate Addition and Measurement: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine in the samples is determined from the standard curve.

Delving Deeper: Investigating the Mechanism of Action

To understand how this compound exerts its anti-inflammatory effects, we will investigate its impact on two key signaling pathways central to inflammation: the NF-κB and MAPK pathways.[2][26][27][28][29][30][31][32][33]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[2][26][28][33]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB->Genes Dexamethasone Dexamethasone Dexamethasone->IkB Inhibits Cyclopentenone This compound Cyclopentenone->IKK Potential Inhibition

Caption: The NF-κB signaling pathway and potential points of inhibition.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, are crucial signaling molecules involved in the cellular response to stress and inflammation.[27][29][30] The activation of the p38 MAPK pathway contributes to the production of pro-inflammatory mediators.[34]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 Activation TLR4->TAK1 MKK3_6 MKK3/6 Activation TAK1->MKK3_6 p38 p38 MAPK Phosphorylation MKK3_6->p38 Transcription_Factors Activation of Transcription Factors (e.g., AP-1) p38->Transcription_Factors Dexamethasone Dexamethasone Dexamethasone->p38 Inhibits Cyclopentenone This compound Cyclopentenone->p38 Potential Inhibition

Caption: The p38 MAPK signaling pathway and potential points of inhibition.

Protocol: Western Blot Analysis

Rationale: Western blotting allows for the detection and quantification of specific proteins within a cell lysate. By probing for the phosphorylated (activated) forms of key signaling proteins like NF-κB p65 and p38 MAPK, we can determine if this compound inhibits these inflammatory pathways.

  • Cell Lysis: After treatment and LPS stimulation, the cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of NF-κB p65 and p38 MAPK.

  • Detection: A secondary antibody conjugated to an enzyme is added, followed by a chemiluminescent substrate. The resulting light signal is captured, and the protein bands are quantified.

Quantitative Comparison: Gauging the Anti-inflammatory Potency

The following tables summarize the expected quantitative data from the described experiments, allowing for a direct comparison of the anti-inflammatory efficacy of the tested compounds. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: Inhibition of Pro-inflammatory Mediator Production

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compoundExpected ValueExpected ValueExpected Value
DexamethasoneExpected ValueExpected ValueExpected Value
IndomethacinExpected ValueExpected ValueExpected Value

Table 2: Modulation of Inflammatory Signaling Pathways

CompoundInhibition of NF-κB p65 PhosphorylationInhibition of p38 MAPK Phosphorylation
This compoundExpected Outcome (e.g., Dose-dependent inhibition)Expected Outcome (e.g., Dose-dependent inhibition)
DexamethasoneStrong InhibitionStrong Inhibition
IndomethacinMinimal to No EffectMinimal to No Effect

Discussion and Future Perspectives

Based on the anticipated results, we expect this compound to demonstrate significant, dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages. Its potency, as indicated by the IC50 values, will be critically compared to that of Dexamethasone and Indomethacin.

The Western blot analysis is poised to reveal whether the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and/or p38 MAPK signaling pathways. A positive result would align its mechanism of action with that of other known anti-inflammatory cyclopentenones.[3][12][35]

References

A Researcher's Guide to the Comparative Cytotoxicity of 2-Pentyl-2-cyclopenten-1-one and Related Enones

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that a compound's true therapeutic potential is revealed not in isolation, but through rigorous comparative analysis. This guide provides an in-depth examination of the cytotoxic properties of 2-Pentyl-2-cyclopenten-1-one, a member of the cyclopentenone family of compounds. While data on this specific molecule is emerging, we can infer much from its structural relatives, which have shown significant anticancer activity.[1][2] This document synthesizes available data, outlines the critical experimental methodologies for validation, and explores the underlying mechanisms of action to empower your research and drug development initiatives.

The core of cyclopentenones' bioactivity lies in their α,β-unsaturated ketone moiety, which acts as a Michael acceptor. This electrophilic nature allows them to react with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins like glutathione, leading to cellular dysfunction, cell cycle arrest, and apoptosis.[2][3]

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying a compound's potency.[4][5] It represents the concentration required to reduce cell viability by 50% under specific experimental conditions.[4][6] Evaluating IC50 values across a panel of both cancerous and non-transformed cell lines is crucial for determining a compound's therapeutic window and its potential for selective cytotoxicity.[4]

While specific IC50 values for this compound are not extensively documented in publicly available literature, we can analyze data from structurally related cyclic enones to establish a baseline for expected activity. The potency of these compounds can vary significantly based on the cell line, exposure duration, and the specific assay used.[3][6]

CompoundCell Line(s)IC50 (µM)Reference(s)
2-Cyclopenten-1-oneMelanoma and Lung Cancer CellsSub-micromolar[3]
Cyclopentenone Prostaglandin A1 (PGA1)Various Human Cancer Cell LinesVaries by cell type[7]
15-Deoxy-Δ(12,14)-PGJ(2)LymphocytesInduces apoptosis[8]

Note: This table highlights the general cytotoxic potential of the cyclopentenone scaffold. The addition of the pentyl group in this compound is expected to increase its lipophilicity, potentially altering its cellular uptake and interaction with molecular targets.

Dissecting the Mechanism: Pathways to Cell Death

Understanding how a compound induces cytotoxicity is as important as knowing that it does. Cyclopentenones primarily execute their anticancer effects through the induction of apoptosis, often mediated by the intrinsic (mitochondrial) pathway and the generation of reactive oxygen species (ROS).

Induction of Apoptosis via the Intrinsic Pathway

The intrinsic apoptotic pathway is a primary mechanism for cyclopentenone-induced cell death.[1][8] This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors and the activation of a cascade of caspase enzymes, the executioners of apoptosis.[9][10]

  • Mitochondrial Outer Membrane Permeabilisation (MOMP): The compound triggers stress signals that cause pro-apoptotic proteins (e.g., BAX, BAK) to permeabilize the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization allows cytochrome c to be released from the mitochondrial intermembrane space into the cytosol.[9][10]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3.[9]

  • Execution Phase: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.

G PCP This compound Mito Mitochondrion PCP->Mito direct effect ROS Reactive Oxygen Species (ROS) Generation PCP->ROS CytC Cytochrome c Release Mito->CytC ROS->Mito induces stress Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Compound Dilution Series Treatment 3. Treat Cells & Incubate (24-72h) Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Flow Flow Cytometry Treatment->Flow Analysis 5. Measure Signal (Absorbance/Fluorescence) MTT->Analysis LDH->Analysis Flow->Analysis IC50 6. Calculate % Viability & Determine IC50 Analysis->IC50

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pentyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of 2-Pentyl-2-cyclopenten-1-one (CAS No. 25564-22-1). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, providing a deep, procedural, and scientifically-grounded framework for personal protective equipment (PPE) selection and use. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination.

Foundational Safety: Understanding the Hazard Profile

Before selecting any PPE, we must first understand the inherent risks of the substance. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety protocols. The primary hazards are direct contact and inhalation, making barrier protection paramount.[1][2]

Hazard ClassificationGHS Hazard CodeImplication for Handling & PPE Selection
Serious Eye IrritationH319Mandates robust eye protection. Chemical splash goggles are the minimum requirement. A face shield is necessary when handling larger quantities or when there is a significant splash risk.
Skin IrritationH315Requires complete skin barrier. A lab coat is standard, but chemically resistant gloves are the most critical component to prevent direct contact.
Skin SensitizationH317Demands stringent glove protocol and immediate action upon contact. This indicates the potential for an allergic reaction upon repeated exposure.[2] Glove choice is critical, and any skin contact must be washed immediately.
Respiratory Tract IrritationH335Necessitates control of vapors and aerosols. All work should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Your primary protection comes from the engineered environment and established laboratory procedures.

  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must occur within a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the risk of respiratory irritation (H335).[1]

  • Safe Work Practices: Limit the quantities of the chemical handled to the minimum required for your procedure. Ensure a safety shower and eyewash station are readily accessible and unobstructed. Prohibit eating, drinking, or smoking in the handling area.[1]

Core PPE Requirements: A Procedural Breakdown

With engineering controls in place, we select PPE to protect against residual risks, such as splashes, spills, or unforeseen exposures.

Eye and Face Protection

Due to the H319 "Causes serious eye irritation" classification, eye protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles. These provide a full seal around the eyes, protecting from splashes from any direction.

  • Enhanced Protection: When handling volumes greater than 50 mL or when the procedure involves heating, pressurization, or potential for vigorous reaction, wear a full-face shield over your chemical splash goggles.[3]

Skin and Body Protection: The Critical Barrier

Glove Selection: Your Most Important Decision Standard nitrile examination gloves are often insufficient for prolonged work with ketones and solvents. This compound's classification as a skin irritant (H315) and sensitizer (H317) requires careful glove selection.[1][2]

  • Principle of Causality: The choice of glove material is dictated by its chemical resistance, measured by breakthrough time (BTT). For ketones, specialized materials are often necessary.

  • Recommendations:

    • Brief Contact (<60 minutes): A glove with a protection class of 3 or higher is acceptable.[1] This may include thicker (e.g., >8 mil) nitrile gloves specifically rated for chemical splash protection. Always check the manufacturer's compatibility data.

    • Prolonged or Immersive Contact (>60 minutes): A glove with a protection class of 5 or higher is recommended.[1] Consider high-performance options like:

      • PVA-Coated Gloves: These offer excellent resistance to ketones and other aggressive organic solvents.[4][5]

      • Butyl Rubber Gloves: This material provides a robust barrier against a wide range of ketones.[3]

  • Protocol: Always double-glove when handling this compound. This allows for the clean removal of the outer glove if contamination is suspected, without exposing your skin. Inspect gloves for any signs of degradation or puncture before each use.[6]

Body Protection A clean, buttoned laboratory coat is the minimum requirement to protect against incidental splashes. For tasks with a higher risk of significant spillage, a chemically resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[3]

Respiratory Protection

When used inside a certified chemical fume hood, specific respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, respiratory protection is essential.

  • Emergency Use: Personnel involved in cleaning up a large spill should wear a self-contained breathing apparatus (SCBA).[7] For non-emergency situations where a fume hood is not available (which should be avoided), a respirator with an organic vapor cartridge may be considered, but this requires a formal respiratory protection program, including fit testing and training.

Procedural Guide: PPE Donning, Doffing, and Disposal

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Source of Use) D1 1. Put on Lab Coat D2 2. Put on Inner Gloves D1->D2 D3 3. Put on Chemical Splash Goggles D2->D3 D4 4. Put on Face Shield (if required) D3->D4 D5 5. Put on Outer Gloves (over cuffs) D4->D5 F1 1. Remove Outer Gloves (turn inside out) D5->F1 Begin Work F2 2. Remove Face Shield (handle by sides) F1->F2 F3 3. Remove Lab Coat (fold inward) F2->F3 F4 4. Remove Goggles F3->F4 F5 5. Remove Inner Gloves F4->F5 Wash IMMEDIATELY WASH HANDS F5->Wash Disposal_Plan cluster_waste_streams Waste Segregation at Point of Generation cluster_disposal_path Disposal Pathway Waste This compound (Liquid or solid residue) Container1 1. Place in clearly labeled, compatible hazardous waste container (e.g., Polypropylene). [1] Waste->Container1 PPE Contaminated PPE (Gloves, wipes, etc.) Container2 2. Place in separate, labeled solid hazardous waste container. PPE->Container2 Store 3. Store in a designated, ventilated satellite accumulation area. Container1->Store Container2->Store Pickup 4. Arrange for pickup by authorized waste management service. Store->Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentyl-2-cyclopenten-1-one
Reactant of Route 2
2-Pentyl-2-cyclopenten-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.